molecular formula C36H72NO8P B098192 Dimyristoylphosphatidylcholine, DL- CAS No. 18656-38-7

Dimyristoylphosphatidylcholine, DL-

Katalognummer: B098192
CAS-Nummer: 18656-38-7
Molekulargewicht: 677.9 g/mol
InChI-Schlüssel: CITHEXJVPOWHKC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Dimyristoyl phosphatidylcholine is a phosphatidylcholine where the phosphatidyl acyl groups are specified as tetradecanoyl (myristoyl).
A synthetic phospholipid used in liposomes and lipid bilayers for the study of biological membranes. It is used in commercial drug preparations to solubilize drugs for injection

Eigenschaften

IUPAC Name

2,3-di(tetradecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
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InChI

InChI=1S/C36H72NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-35(38)42-32-34(33-44-46(40,41)43-31-30-37(3,4)5)45-36(39)29-27-25-23-21-19-17-15-13-11-9-7-2/h34H,6-33H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CITHEXJVPOWHKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H72NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4046816
Record name DL-Dimyristoylphosphatidylcholine
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Molecular Weight

677.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18656-38-7, 13699-48-4
Record name Dimyristoylphosphatidylcholine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Dimyristoylphosphatidylcholine
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Record name Dimyristoylphosphatidylcholine, DL-
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Record name DL-dimyristoylphosphatidylcholine
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Record name DL-Dimyristoylphosphatidylcholine
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Record name (±)-(7-myristoyl-4-oxido-10-oxo-3,5,9-trioxa-4-phosphatricosyl)trimethylammonium 4-oxide
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Record name DIMYRISTOYLPHOSPHATIDYLCHOLINE, DL-
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Physical and Chemical Properties of DL-DMPC

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the core physical and chemical properties of 1,2-dimyristoyl-rac-glycero-3-phosphocholine (DL-DMPC). Tailored for researchers, scientists, and professionals in drug development, this document delves into the fundamental characteristics of DL-DMPC, offering both theoretical insights and practical, field-proven methodologies for its characterization and application.

Introduction: The Significance of DL-DMPC in Scientific Research

DL-DMPC is a synthetic phospholipid that holds a pivotal role in membrane biophysics and drug delivery systems.[1] Its structure, comprising a racemic glycerol backbone, two myristoyl fatty acid chains, and a phosphocholine head group, imparts amphiphilic properties that are crucial for the self-assembly of lipid bilayers in aqueous environments.[2] This ability to form stable liposomes and other lipid-based nanostructures makes DL-DMPC an invaluable tool for encapsulating and delivering both hydrophilic and lipophilic therapeutic agents.[3] The well-defined and reproducible physicochemical properties of DL-DMPC, particularly its phase transition behavior at a physiologically relevant temperature, allow for the rational design of drug carriers with controlled release mechanisms.[4] Understanding these core properties is paramount for harnessing the full potential of DL-DMPC in advanced pharmaceutical formulations and biophysical studies.

Core Physicochemical Properties of DL-DMPC

The utility of DL-DMPC in various scientific applications is a direct consequence of its distinct molecular structure and resultant physicochemical characteristics.

Molecular Structure and Identity

DL-DMPC is a phosphatidylcholine, a class of phospholipids that are major components of biological membranes.[4] The "DL" designation indicates a racemic mixture of the D- and L-isomers at the C2 position of the glycerol backbone. The molecule consists of a hydrophilic phosphocholine head group and two hydrophobic myristoyl (14-carbon saturated) fatty acid chains.

Molecular Structure of DL-DMPC

G Molecular Structure of DL-DMPC cluster_head Hydrophilic Head Group cluster_tail Hydrophobic Tail Group choline Choline N(CH₃)₃⁺ phosphate Phosphate PO₄⁻ choline->phosphate glycerol_head Glycerol (sn-3) phosphate->glycerol_head glycerol_tail Glycerol (sn-1, sn-2) glycerol_head->glycerol_tail Glycerol Backbone myristoyl1 Myristoyl Chain 1 (14:0) glycerol_tail->myristoyl1 Ester Bond myristoyl2 Myristoyl Chain 2 (14:0) glycerol_tail->myristoyl2 Ester Bond

Caption: A diagram illustrating the hydrophilic and hydrophobic components of the DL-DMPC molecule.

Quantitative Physicochemical Data

A summary of the key quantitative properties of DL-DMPC is presented in the table below.

PropertyValueSource(s)
Molecular Formula C₃₆H₇₂NO₈P[5]
Molecular Weight 677.93 g/mol [6]
Physical Form Powder[5]
Main Phase Transition Temperature (Tm) ~24 °C[7]
Pre-transition Temperature (Tp) ~14.6 °C[7]
Solubility Profile

The solubility of DL-DMPC is dictated by its amphiphilic nature. It is generally soluble in organic solvents and forms colloidal suspensions in aqueous solutions above its critical micelle concentration.

SolventSolubilitySource(s)
ChloroformSoluble[8]
MethanolSoluble in a chloroform/methanol mixture (e.g., 2:1 v/v)[8][9]
EthanolSoluble (approx. 25 mg/ml)[10]
Dimethyl Sulfoxide (DMSO)Used as a solvent for poorly soluble drugs in liposome preparations[3][11]
Ethyl AcetateLow solubility[8]
WaterForms micelles and vesicles, poor monomeric solubility[8]

Note: The solubility in organic solvents is often utilized in the initial steps of liposome preparation to ensure a homogenous mixture of lipids.

Phase Behavior and Transitions

DL-DMPC exhibits a well-defined thermotropic phase behavior, transitioning from a more ordered gel phase (Lβ') to a more fluid liquid crystalline phase (Lα) at its main phase transition temperature (Tm) of approximately 24°C.[7] This transition is a critical parameter in the design of thermosensitive liposomes for triggered drug release. Below the main transition, DMPC can also exhibit a pre-transition (Tp) at around 14.6°C, where the planar gel phase transforms into a rippled gel phase (Pβ').[7][12]

Phase Transition of DMPC Bilayer

G Thermotropic Phase Transitions of DL-DMPC Bilayer gel Gel Phase (Lβ') (T < 14.6°C) Ordered, tightly packed acyl chains ripple Rippled Gel Phase (Pβ') (14.6°C < T < 24°C) Intermediate periodic ripple structure gel->ripple Pre-transition (Tp) liquid Liquid Crystalline Phase (Lα) (T > 24°C) Disordered, fluid acyl chains ripple->liquid Main Transition (Tm)

Caption: Schematic of the temperature-dependent phase transitions of a DL-DMPC bilayer.

Experimental Protocols for Characterization

To ensure the quality and performance of DL-DMPC-based formulations, rigorous characterization is essential. The following section provides detailed, step-by-step methodologies for key analytical techniques.

Determination of Phase Transition Temperature by Differential Scanning Calorimetry (DSC)

Rationale: DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.[1] It is the gold standard for determining the phase transition temperatures of lipids by detecting the endothermic heat flow associated with the gel-to-liquid crystalline transition.[1]

Step-by-Step Protocol:

  • Sample Preparation: Prepare a suspension of DL-DMPC liposomes (e.g., multilamellar vesicles, MLVs) in a suitable buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4). The lipid concentration should be optimized for the instrument, typically in the range of 1-5 mg/mL.

  • Instrument Calibration: Calibrate the DSC instrument using appropriate standards (e.g., indium) to ensure temperature and enthalpy accuracy.

  • Sample Loading: Accurately weigh and hermetically seal the liposome suspension in an aluminum DSC pan. An equal volume of the buffer is sealed in a reference pan.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected pre-transition temperature (e.g., 5°C).

    • Ramp the temperature at a controlled rate (e.g., 1-2°C/min) to a temperature above the main transition (e.g., 40°C).

    • Hold at the upper temperature for a few minutes to ensure thermal equilibrium.

    • Cool the sample back to the starting temperature at the same rate.

    • Perform a second heating scan, which is often used for data analysis to ensure a consistent thermal history.[3]

  • Data Analysis: The resulting thermogram will show peaks corresponding to the pre-transition (Tp) and the main transition (Tm). The peak maximum of the endotherm is taken as the transition temperature.

Liposome Size and Zeta Potential Measurement by Dynamic Light Scattering (DLS)

Rationale: DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles in suspension.[13] This information is used to determine the hydrodynamic diameter of the liposomes. Zeta potential, a measure of the surface charge, is determined by applying an electric field and measuring the direction and velocity of particle movement (electrophoretic light scattering). These parameters are critical for predicting the in vivo fate and stability of liposomal formulations.

Step-by-Step Protocol:

  • Sample Preparation: Dilute the liposome suspension with the same buffer used for hydration to a suitable concentration for DLS analysis to avoid multiple scattering effects.

  • Instrument Setup:

    • Set the measurement temperature, typically 25°C.

    • Select the appropriate scattering angle (e.g., 173° for backscatter detection).

    • Input the viscosity and refractive index of the dispersant (buffer).

  • Size Measurement:

    • Equilibrate the sample in the instrument for a few minutes.

    • Perform multiple measurements to ensure reproducibility.

    • Analyze the correlation function to obtain the intensity-weighted size distribution, from which the Z-average diameter and polydispersity index (PDI) are calculated.

  • Zeta Potential Measurement:

    • Transfer the diluted sample to a specialized zeta potential cell.

    • Apply the electric field and measure the electrophoretic mobility.

    • The instrument software will calculate the zeta potential using the Henry equation.

Liposome Preparation by the Thin-Film Hydration Method

Rationale: The thin-film hydration method is a robust and widely used technique for preparing liposomes.[6][14] It involves the deposition of a thin lipid film from an organic solvent, followed by hydration with an aqueous buffer, leading to the spontaneous formation of multilamellar vesicles (MLVs).[15]

Step-by-Step Protocol:

  • Lipid Dissolution: Dissolve DL-DMPC and any other lipid components (e.g., cholesterol) in a suitable organic solvent or solvent mixture (e.g., chloroform/methanol 2:1 v/v) in a round-bottom flask.[9][10]

  • Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure. This will result in the formation of a thin, uniform lipid film on the inner surface of the flask.

  • Drying: Place the flask under high vacuum for several hours (or overnight) to remove any residual organic solvent.[10]

  • Hydration:

    • Add the aqueous buffer (which may contain a hydrophilic drug to be encapsulated) to the flask. The temperature of the buffer should be above the Tm of DL-DMPC (~24°C) to ensure the lipids are in the fluid phase, which facilitates hydration.[15]

    • Agitate the flask (e.g., by gentle swirling or vortexing) to hydrate the lipid film. This will cause the lipids to swell and form MLVs.[15]

  • Downsizing (Optional but Recommended): To produce smaller, more uniform liposomes (e.g., small unilamellar vesicles, SUVs, or large unilamellar vesicles, LUVs), the MLV suspension can be subjected to:

    • Sonication: Using a probe or bath sonicator.

    • Extrusion: Forcing the MLV suspension through polycarbonate membranes with defined pore sizes.[3]

Liposome Formation by Thin-Film Hydration

G Thin-Film Hydration Method for Liposome Preparation dissolution 1. Lipid Dissolution (DL-DMPC in organic solvent) evaporation 2. Solvent Evaporation (Formation of thin lipid film) dissolution->evaporation hydration 3. Hydration (Addition of aqueous buffer above Tm) evaporation->hydration mlvs 4. Formation of Multilamellar Vesicles (MLVs) hydration->mlvs downsizing 5. Downsizing (Optional) (Sonication or Extrusion) mlvs->downsizing luvs_suvs Formation of LUVs or SUVs downsizing->luvs_suvs

Caption: A workflow diagram of the thin-film hydration technique for preparing liposomes.

Determination of Critical Micelle Concentration (CMC)

Rationale: The CMC is the concentration of a surfactant above which micelles spontaneously form.[16] While DL-DMPC primarily forms bilayers and vesicles, understanding its aggregation behavior is important. Fluorescence spectroscopy using a hydrophobic probe like pyrene is a sensitive method to determine the CMC.[17][18] The probe's fluorescence properties change upon partitioning into the hydrophobic core of the micelles.

Step-by-Step Protocol:

  • Stock Solutions: Prepare a stock solution of DL-DMPC in the desired aqueous buffer and a stock solution of pyrene in a suitable organic solvent (e.g., acetone).

  • Sample Preparation: Prepare a series of DL-DMPC solutions with varying concentrations, bracketing the expected CMC. Add a small aliquot of the pyrene stock solution to each sample, ensuring the final pyrene concentration is low enough to avoid excimer formation.

  • Fluorescence Measurement:

    • Excite the samples at a wavelength appropriate for pyrene (e.g., 334 nm).

    • Record the emission spectra.

  • Data Analysis:

    • Determine the ratio of the fluorescence intensities of the first and third vibrational peaks (I₁/I₃) of the pyrene emission spectrum.

    • Plot the I₁/I₃ ratio as a function of the logarithm of the DL-DMPC concentration.

    • The CMC is determined from the inflection point of the resulting sigmoidal curve, where a sharp decrease in the I₁/I₃ ratio is observed as pyrene moves into the nonpolar micellar environment.

Applications in Drug Development and Research

The unique physicochemical properties of DL-DMPC make it a versatile tool in several areas of research and development.

  • Drug Delivery: DL-DMPC is widely used in the formulation of liposomal drug delivery systems.[1] Its biocompatibility and ability to encapsulate a wide range of drugs are key advantages. The phase transition temperature of ~24°C allows for the development of thermosensitive liposomes that can be engineered to release their payload at slightly elevated temperatures, such as those found in tumor microenvironments.

  • Model Membranes: DL-DMPC bilayers serve as excellent model systems for studying the structure and function of biological membranes.[2] Their well-characterized phase behavior allows researchers to investigate the influence of membrane fluidity on the activity of membrane-associated proteins and the partitioning of drugs and other molecules into the lipid bilayer.

  • Biophysical Studies: The defined properties of DL-DMPC make it a suitable component for studying lipid-protein interactions, membrane fusion, and the mechanical properties of lipid bilayers.

Conclusion

DL-DMPC is a phospholipid with a well-defined and highly characterized set of physical and chemical properties. Its amphiphilicity, distinct phase transition behavior, and ability to form stable lipid bilayers make it an indispensable tool in the fields of drug delivery, membrane biophysics, and nanotechnology. A thorough understanding and precise characterization of its properties, using the methodologies outlined in this guide, are crucial for the successful design and implementation of DL-DMPC-based systems in scientific research and pharmaceutical development.

References

  • Agilent. (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Agilent Technologies. Retrieved from [Link]

  • Choi, Y. J., Kim, Y. J., Kim, H. S., Park, J. H., Kim, I. H., & Lee, J. Y. (2024). High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation. Journal of the Science of Food and Agriculture.
  • Costa, A. P., Amaral, L. M., Rangel, M., & Bastos, M. (2024). Effect of DMSO on Structural Properties of DMPC and DPPC Liposome Suspensions.
  • Duan, X., Wang, C., & Li, J. (2023).
  • Fernandes, A. R., et al. (2024). Effect of DMSO on Structural Properties of DMPC and DPPC Liposome Suspensions.
  • Kubiak, J., et al. (2020). Mechanical Properties Determination of DMPC, DPPC, DSPC, and HSPC Solid-Ordered Bilayers. Langmuir, 36(12), 3236-3245.
  • Li, M., et al. (2022). Determination of the critical micelle concentration of surfactants using fluorescence strategies.
  • Nagle, J. F., & Tristram-Nagle, S. (2000). Structure of lipid bilayers. Biochimica et Biophysica Acta (BBA) - Reviews on Biomembranes, 1469(3), 159–195.
  • Sun, X., et al. (2022).
  • HORIBA. (n.d.). Applications Note: Determination of Critical Micelle Concentration (CMC) of Triton X-100. HORIBA Scientific. Retrieved from [Link]

  • Karjiban, R. A., et al. (2014). The structures of DLPC, DMPC, DPPC, and DSPC molecules.
  • Lairana, M. C., et al. (2022). Effect of 1,2-propanediol on the Critical Micelle Concentration of Decyltrimethylammonium Bromide at Temperatures from 293.15 K to 308.15 K. Molecules, 27(24), 8878.
  • Cayman Chemical. (2024). 1,2-Dimyristoyl-sn-glycero-3-PC.
  • Martins, S., et al. (2024). Effect of DMSO on Structural Properties of DMPC and DPPC Liposome Suspensions.
  • Lea, E. J. A., & Configurations, M. (2021). Determination of Critical Micelle Concentration from the Diffusion-Driven Dilution of Micellar Aqueous Mixtures. The Journal of Physical Chemistry B, 125(10), 2685–2693.
  • Smart Drugs. (n.d.). Determination of the critical micellar concentration of a detergent using a fluorescent probe. Retrieved from [Link]

  • Berg, J. C. (2023, April 30). Determination of Critical Micelle Concentration (CMC) by Conductivity [Surface and Colloid Science]. YouTube.
  • BioTek Instruments. (2013, March 11). Rapid Critical Micelle Concentration (CMC)
  • Szoka, F. C., & Papahadjopoulos, D. (1996). U.S. Patent No. 5,549,910. Washington, DC: U.S.
  • Torchilin, V. P. (2005). Recent advances with liposomes as pharmaceutical carriers. Nature Reviews Drug Discovery, 4(2), 145–160.
  • Stetefeld, J., McKenna, S. A., & Patel, T. R. (2016). Dynamic light scattering: a practical guide and applications in biomedical sciences. Biophysical reviews, 8(4), 409-427.
  • Vashchenko, O. V., et al. (2018). Interactions of fenspiride and azithromycin loaded liposomes with model lipid membranes.

Sources

synthesis and purification of DL-Dimyristoylphosphatidylcholine

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Research on DMPC

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Refining Reaction Conditions

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Consolidating Detailed Protocols

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An In-depth Technical Guide to DL-Dimyristoylphosphatidylcholine (DL-DMPC) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of DL-Dimyristoylphosphatidylcholine (DL-DMPC), a synthetic phospholipid indispensable in the study of biological membranes and a key component in advanced drug delivery systems. We will delve into its fundamental physicochemical properties, explore its self-assembly into liposomes, and provide validated protocols for its application, offering insights born from extensive laboratory experience.

Core Properties of DL-DMPC

DL-DMPC is a phosphatidylcholine where the acyl groups at the sn-1 and sn-2 positions are derived from myristic acid, a saturated 14-carbon fatty acid. This specific structure imparts distinct characteristics that are highly valuable in research and pharmaceutical formulations.

PropertyValueSource
Molecular Formula C36H72NO8P[1][2][3]
Molecular Weight 677.9 g/mol [1][2]
Synonyms 1,2-dimyristoyl-rac-glycero-3-phosphocholine[1]

The symmetrical and saturated nature of its acyl chains allows for well-defined packing in lipid bilayers, leading to predictable and reproducible behavior in experimental systems.

The Critical Role of Phase Behavior

The functionality of DMPC in forming lipid bilayers is intrinsically linked to its thermotropic phase behavior. Like other phospholipids, DMPC bilayers can exist in different physical states depending on the temperature.[4] The main phase transition temperature (Tm) is a critical parameter, marking the shift from a more ordered "gel" phase to a more fluid "liquid-crystalline" phase.[4]

For DMPC, the main transition temperature is approximately 24°C.[5] Below this temperature, in the gel phase, the hydrocarbon chains are tightly packed and ordered.[4][6] Above the Tm, in the liquid-crystalline phase, the chains become more disordered and laterally mobile.[4] This transition is not merely a physical curiosity; it has profound implications for the permeability, elasticity, and fusion properties of DMPC-containing membranes.[7]

Understanding and controlling the phase behavior is paramount in experimental design. For instance, when formulating liposomes for drug delivery, the choice of lipids and the operating temperature relative to their Tm will dictate the release characteristics of the encapsulated drug. A liposome in the gel state will exhibit significantly lower permeability and drug leakage compared to one in the fluid state.

Furthermore, DMPC bilayers also exhibit a pre-transition temperature, resulting in a "rippled" gel phase (Pβ') before reaching the main transition to the liquid-crystalline state.[6] This ripple phase is characterized by periodic undulations in the bilayer and represents an intermediate state of lipid packing.[6]

Experimental Protocol: Preparation of DMPC Liposomes via Thin-Film Hydration

The thin-film hydration method is a robust and widely used technique for the preparation of liposomes.[8] This protocol provides a reliable foundation for producing multilamellar vesicles (MLVs), which can then be processed further to obtain unilamellar vesicles of a specific size.

Rationale: The underlying principle of this method is to first create a uniform, thin film of the lipid, maximizing the surface area for subsequent hydration. This ensures that the lipid molecules are efficiently hydrated, leading to the spontaneous formation of closed bilayer structures.

Step-by-Step Methodology:

  • Lipid Dissolution: Dissolve a known quantity of DL-DMPC in a suitable organic solvent, such as chloroform or a chloroform:methanol mixture, in a round-bottom flask.[4] The choice of solvent is critical to ensure complete dissolution of the lipid.

  • Film Formation: Remove the organic solvent under reduced pressure using a rotary evaporator.[4] This should be done at a temperature above the glass transition temperature of the lipid to ensure a smooth, even film on the flask's inner surface. For DMPC, gentle warming is sufficient. It is crucial to remove all traces of the organic solvent, as residual solvent can affect the integrity and properties of the resulting liposomes. To ensure complete removal, the lipid film should be kept under high vacuum for at least 3 hours.[4]

  • Hydration: Add an aqueous buffer (e.g., phosphate-buffered saline) to the flask containing the dry lipid film.[4] The hydration should be performed at a temperature above the Tm of the lipid (i.e., >24°C for DMPC) to facilitate the formation of fluid-phase vesicles. The aqueous solution should contain the hydrophilic drug to be encapsulated, if applicable.

  • Vesicle Formation: Agitate the flask to disperse the lipid film, leading to the formation of MLVs.[8] This can be achieved by gentle shaking or vortexing. The resulting suspension will appear milky due to the light-scattering properties of the large, multilamellar structures.[9]

Downstream Processing (Optional but Recommended):

  • Sonication: To produce small unilamellar vesicles (SUVs), the MLV suspension can be sonicated using a probe-tip sonicator.[10] This high-energy process breaks down the larger vesicles into smaller, single-bilayer structures.

  • Extrusion: For the formation of large unilamellar vesicles (LUVs) with a defined size distribution, the MLV suspension can be repeatedly passed through a polycarbonate membrane with a specific pore size. This is a lower-energy method compared to sonication and is often preferred for sensitive encapsulated molecules.

Liposome_Preparation_Workflow cluster_0 Preparation of DMPC Liposomes cluster_1 Downstream Processing Lipid Dissolution Lipid Dissolution Film Formation Film Formation Lipid Dissolution->Film Formation Rotary Evaporation Hydration Hydration Film Formation->Hydration Add Aqueous Buffer Vesicle Formation Vesicle Formation Hydration->Vesicle Formation Agitation Sonication Sonication Vesicle Formation->Sonication SUVs Extrusion Extrusion Vesicle Formation->Extrusion LUVs

Workflow for DMPC Liposome Preparation.

Characterization of DMPC Vesicles

Once prepared, it is essential to characterize the liposomal formulation to ensure it meets the required specifications for the intended application.

Key Characterization Techniques:

  • Size and Size Distribution: Dynamic Light Scattering (DLS) is a widely used technique to determine the mean hydrodynamic diameter and polydispersity index (PDI) of the liposome population. A narrow size distribution is often desirable for in vivo applications to ensure uniform biodistribution.

  • Lamellarity: The number of lipid bilayers in the vesicles (unilamellar vs. multilamellar) can be assessed using techniques such as cryo-transmission electron microscopy (cryo-TEM) or small-angle X-ray scattering (SAXS).[7]

  • Encapsulation Efficiency: To determine the amount of drug successfully entrapped within the liposomes, the unencapsulated drug must be separated from the liposomes (e.g., by size exclusion chromatography or dialysis). The amount of encapsulated drug is then quantified and expressed as a percentage of the initial drug amount.

Applications in Drug Development

DL-DMPC is a valuable component in various drug delivery systems.[11] Its biocompatibility and well-defined properties make it suitable for a range of applications.

  • Solubilizing Agent: DMPC can be used to solubilize hydrophobic drugs for injection, forming micelles or lipid-based nanoparticles that can carry the drug in an aqueous environment.[1]

  • Liposomal Drug Delivery: DMPC is a common building block for liposomal drug formulations.[3] By incorporating other lipids, such as cholesterol or pegylated lipids, the stability and circulation time of the liposomes can be tailored.[12] These advanced formulations can improve the therapeutic index of drugs by altering their pharmacokinetic profile and targeting them to specific tissues.[12]

Concluding Remarks

DL-Dimyristoylphosphatidylcholine is more than just a synthetic lipid; it is a versatile tool that enables researchers to probe the intricacies of biological membranes and to design sophisticated drug delivery vehicles. A thorough understanding of its fundamental properties, particularly its phase behavior, is the cornerstone of its effective application. The protocols and insights provided in this guide are intended to equip researchers and drug development professionals with the foundational knowledge to confidently and effectively utilize DL-DMPC in their work.

References

  • MDPI. (2018-12-14). Systematic Characterization of DMPC/DHPC Self-Assemblies and Their Phase Behaviors in Aqueous Solution. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Mechanical Properties Determination of DMPC, DPPC, DSPC, and HSPC Solid-Ordered Bilayers. Retrieved from [Link]

  • PubChem. (n.d.). Dimyristoylphosphatidylcholine, DL-. Retrieved from [Link]

  • PubChem. (n.d.). Dimyristoylphosphatidylcholine. Retrieved from [Link]

  • Biological Physics Group. (n.d.). Fluid phase structure of EPC and DMPC bilayers. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimyristoylphosphatidylcholine. Retrieved from [Link]

  • ACS Publications. (1988). Structure and mechanical properties of giant lipid (DMPC) vesicle bilayers from 20.degree.C below to 10.degree.C above the liquid crystal-crystalline phase transition at 24.degree.C. Retrieved from [Link]

  • PubMed Central. (n.d.). Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application. Retrieved from [Link]

  • National Institutes of Health (NIH). (2011-12-30). Clinical development of liposome-based drugs: formulation, characterization, and therapeutic efficacy. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Phase Behavior of Lipid Bilayers under Tension. Retrieved from [Link]

  • PubMed Central. (n.d.). Structure of Fully Hydrated Fluid Phase DMPC and DLPC Lipid Bilayers Using X-Ray Scattering from Oriented Multilamellar Arrays and from Unilamellar Vesicles. Retrieved from [Link]

  • ResearchGate. (2025-08-07). Phase Behavior of Model Lipid Bilayers. Retrieved from [Link]

  • Google Patents. (n.d.). US5616334A - Low toxicity drug-lipid systems.
  • ResearchGate. (n.d.). The structures of DLPC, DMPC, DPPC, and DSPC molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of DPPC liposomes using probe-tip sonication: Investigating intrinsic factors affecting temperature phase transitions. Retrieved from [Link]

  • Physical Review E. (2023-06-29). Understanding the phase behavior of a protobiomembrane. Retrieved from [Link]

  • FCAD Group. (n.d.). Dimyristoyl phosphatidylcholine (DMPC). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). DMPC vesicle structure and dynamics in the presence of low amounts of the saponin aescin. Retrieved from [Link]

  • PolyPublie. (n.d.). Studying the Characteristics of Liposomes Composed of DMPC by Lipid Film Hydration Technique to be Manipulated as Carriers for M. Retrieved from [Link]

  • ResearchGate. (2015-02-27). Can the DMPC liposome be prepared with and without magnesium chloride?. Retrieved from [Link]

Sources

Mastering the Matrix: A Technical Guide to the Solubility of DL-DMPC in Chloroform and Other Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release to the Scientific Community

This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals on the solubility characteristics of 1,2-dimyristoyl-rac-glycero-3-phosphocholine (DL-DMPC). As a foundational element in the formulation of lipid-based drug delivery systems, understanding its behavior in organic solvents is paramount to achieving reproducible and effective results. This document provides not only quantitative data where available but also the procedural nuance and theoretical underpinnings necessary for practical application.

The Physicochemical Landscape of DL-DMPC

DL-DMPC is a synthetic, zwitterionic phospholipid with a molecular weight of 677.933 g/mol . Its structure consists of a polar phosphocholine head group and two nonpolar myristoyl (14:0) fatty acid chains. This amphipathic nature dictates its solubility, rendering it generally insoluble in aqueous solutions but soluble in various organic solvents. The saturation of its fatty acid chains contributes to a relatively high phase transition temperature (Tm) of 24°C, a critical factor in its handling and the properties of the lipid bilayers it forms.

Solubility Profile of DL-DMPC in Organic Solvents

The choice of solvent is a critical first step in many experimental workflows, particularly in the preparation of liposomes and other lipid nanoparticles. Chloroform is a widely utilized solvent for phospholipids due to its ability to effectively solvate the hydrophobic acyl chains.

The following table summarizes the known solubility data for DL-DMPC in various organic solvents:

Solvent SystemConcentrationObservations & RemarksSource(s)
ChloroformHigh (commonly 10-25 mg/mL in procedures)Standard solvent for creating lipid films for liposome preparation. Solutions should be clear.
Ethanol~ 25 mg/mLA viable alternative to chloroform, particularly when residual solvent toxicity is a concern. May require gentle warming or sonication to fully dissolve.
Chloroform:Methanol (2:1, v/v)Commonly usedA more polar solvent mixture that can enhance the solubility of some lipids and aid in creating homogeneous lipid mixtures.
Chloroform:Methanol:Water (65:25:4, v/v/v)5 mg/mLThis mixture provides a specific quantitative data point and is useful for applications requiring a more polar environment.
Ethyl AcetateLow solubilityDMPC has low solubility in ethyl acetate, a property leveraged in purification processes where DMPC is precipitated from this solvent.
DMSOInsoluble or slightly solubleDL-DMPC is generally considered insoluble in dimethyl sulfoxide.

Factors Influencing DL-DMPC Solubility

The dissolution of DL-DMPC is not merely a matter of solvent selection but is also influenced by several physicochemical factors. Understanding these allows for the optimization of dissolution protocols and troubleshooting of common issues.

G cluster_factors Factors Influencing DL-DMPC Solubility cluster_outcomes Dissolution Outcomes SolventPolarity Solvent Polarity DissolutionRate Rate of Dissolution SolventPolarity->DissolutionRate Affects SolubilityLimit Solubility Limit SolventPolarity->SolubilityLimit Determines Temperature Temperature Temperature->DissolutionRate Increases Temperature->SolubilityLimit Can Increase LipidPurity Lipid Purity LipidPurity->DissolutionRate Impacts LipidPurity->SolubilityLimit Can Affect MechanicalAgitation Mechanical Agitation MechanicalAgitation->DissolutionRate Enhances SolutionStability Solution Stability DissolutionRate->SolutionStability

Caption: Key factors influencing the dissolution of DL-DMPC in organic solvents.

  • Solvent Polarity: The polarity of the solvent must be low enough to effectively solvate the two hydrophobic myristoyl chains of DL-DMPC. Chloroform and ethanol strike a good balance, being able to interact with both the hydrophobic tails and, to some extent, the polar headgroup. For more complex lipid mixtures or lipids with charged headgroups, a more polar solvent system like chloroform:methanol may be necessary to achieve a clear, homogenous solution.

  • Temperature: While many dissolution procedures are performed at room temperature, gentle warming can increase the kinetic energy of both the solvent and solute molecules, often leading to a faster rate of dissolution. However, care must be taken to avoid temperatures that could lead to solvent evaporation or lipid degradation.

  • Lipid Purity: The presence of impurities can affect the solubility of DL-DMPC. Impurities may alter the overall polarity of the solid material or compete for solvent interactions, potentially reducing the dissolution rate or the final achievable concentration.

  • Mechanical Agitation: Sonication or vortexing introduces mechanical energy into the system, which can break up lipid aggregates and increase the surface area of the solute exposed to the solvent, thereby accelerating the dissolution process.

Experimental Protocols for Dissolving DL-DMPC

The following protocols provide step-by-step methodologies for the dissolution of DL-DMPC, forming the basis for numerous applications in research and drug development.

Standard Protocol for Dissolving DL-DMPC in Chloroform

This protocol is fundamental for the preparation of lipid films, a common precursor to liposome formation.

Objective: To prepare a clear, homogenous stock solution of DL-DMPC in chloroform.

Materials:

  • DL-DMPC powder

  • High-purity chloroform

  • Glass vial with a PTFE-lined cap

  • Inert gas (e.g., argon or nitrogen)

  • Vortex mixer (optional)

  • Sonicator bath (optional)

Procedure:

  • Weighing the Lipid: Accurately weigh the desired amount of DL-DMPC powder and transfer it to a clean, dry glass vial.

  • Solvent Addition: In a fume hood, add the calculated volume of chloroform to the vial to achieve the target concentration (e.g., 10-20 mg/mL). The actual volume is not critical if the end goal is a dried lipid film, as the solvent will be evaporated.

  • Inert Gas Purge: Purge the headspace of the vial with an inert gas to displace oxygen and minimize lipid oxidation.

  • Sealing and Mixing: Securely cap the vial and mix the contents. This can be achieved by gentle swirling, vortexing, or sonication until the lipid is completely dissolved and the solution is clear.

  • Storage: For short-term storage, keep the solution at -20°C. For long-term storage, it is recommended to evaporate the solvent to form a lipid film and store the dried lipid at -20°C.

Self-Validation: A successfully prepared solution will be clear and free of any visible particulates. If the solution remains cloudy or contains undissolved material, gentle warming or sonication may be applied.

Workflow for Liposome Preparation from a DL-DMPC Chloroform Solution

This workflow illustrates the practical application of a dissolved DL-DMPC solution.

G cluster_workflow Liposome Preparation Workflow Start Start: DL-DMPC Powder Dissolve Dissolve in Chloroform Start->Dissolve Evaporate Evaporate Chloroform (Nitrogen Stream or Vacuum) Dissolve->Evaporate Hydrate Hydrate Lipid Film (Aqueous Buffer) Evaporate->Hydrate VesicleFormation Vesicle Formation (Vortexing/Sonication) Hydrate->VesicleFormation End End: Liposome Suspension VesicleFormation->End

Caption: A typical experimental workflow for preparing liposomes using a chloroform-based DL-DMPC solution.

Comparative Analysis of Organic Solvents

While chloroform is a workhorse solvent, other organic solvents offer distinct advantages in specific contexts.

  • Ethanol: The primary advantage of ethanol is its lower toxicity compared to chloroform, making it a more suitable solvent for applications where complete removal of the solvent is challenging or for certain in vivo studies. DL-DMPC is readily soluble in ethanol at approximately 25 mg/mL.

  • Chloroform:Methanol Mixtures: The addition of methanol to chloroform increases the polarity of the solvent system. This can be particularly useful when working with lipid mixtures that have varying polarities or when trying to dissolve acidic phospholipids. A common ratio is 2:1 chloroform:methanol (v/v).

  • Ternary Mixtures (e.g., Chloroform:Methanol:Water): These complex solvent systems are less common for routine stock solution preparation but are employed in specific lipid extraction and analysis protocols. The inclusion of water can further modulate the polarity and solvating power of the mixture.

Solvent Selection Rationale:

  • For standard liposome preparation via the thin-film hydration method , chloroform is the preferred solvent due to its high volatility, which facilitates its complete removal to form a dry lipid film.

  • For ethanol injection methods of liposome formation , an ethanolic solution of the lipid is directly injected into an aqueous phase. This method avoids the use of chlorinated solvents altogether.

  • When working with complex lipid mixtures , a chloroform:methanol blend may provide more robust and complete dissolution of all components.

Conclusion

The solubility of DL-DMPC in chloroform and other organic solvents is a cornerstone of its application in lipid-based technologies. While chloroform remains a primary choice for its excellent solvating power and volatility, a nuanced understanding of the factors influencing solubility and the availability of alternative solvents like ethanol empowers researchers to make informed decisions tailored to their specific experimental needs. The protocols and data presented in this guide provide a solid foundation for the successful and reproducible handling of DL-DMPC in a laboratory setting.

References

  • PRODUCT INFORM
  • High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evalu
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  • Preparing Lipids for extrusion, from chloroform to aqueous buffer || Practical Biochemistry.
  • How Do I Solubilize My Acidic Lipid (PG, PS, PA, Etc.) In Chloroform? | Avanti Research.
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  • Liposome Preparation - Avanti Research™ - Sigma-Aldrich.
  • Procedure for Preparation of Cationic Lipid/Oligomer Complex - Avanti Research™.
  • Part 1: Preparation of lipid films for phospholipid liposomes - Protocols.io.
  • Factors Affecting Cell Membrane Structure (A-level Biology) - Study Mind.
  • 14:0 PC (DMPC) | 18194-24-6 | Avanti Research.
  • Factors that affect the permeability of the cell surface membrane - AQA A-Level Biology.
  • Colfosceril miristate (DMPC) | Phospholipid Compound - MedchemExpress.com.
  • PRODUCT INFORM

interaction of DL-DMPC with cholesterol in lipid bilayers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: The Interaction of DL-DMPC and Cholesterol in Lipid Bilayers

Foreword: Deconstructing a Fundamental Interaction

In the intricate world of membrane biophysics, few interactions are as fundamental or as consequential as that between phospholipids and cholesterol. This relationship forms the bedrock of our understanding of cellular membrane structure, fluidity, and function. Among the myriad of model systems used to dissect this interaction, the binary mixture of 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) and cholesterol stands out for its clarity and relevance. This guide provides a deep dive into the physicochemical principles governing the DMPC-cholesterol system. We will move beyond a mere description of phenomena to explore the causality behind the observed effects, detailing the experimental and computational methodologies that empower researchers to probe these interactions. This document is intended for scientists and drug development professionals who require a robust, mechanistic understanding of this critical model membrane system.

The DMPC Bilayer: A Baseline for Exploration

Before introducing cholesterol, it is imperative to understand the behavior of a pure DMPC bilayer. DMPC is a saturated phospholipid with two 14-carbon acyl chains. In an aqueous environment, these molecules self-assemble into a bilayer structure, driven by the hydrophobic effect. The thermotropic behavior of a hydrated DMPC bilayer is characterized by a distinct main phase transition.

  • The Gel Phase (So or Lβ'): At temperatures below 24°C, the DMPC bilayer exists in a solid-ordered (So) or gel phase. In this state, the hydrocarbon chains are tightly packed in an all-trans configuration, exhibiting a high degree of order and restricted lateral mobility.

  • The Liquid-Disordered Phase (Ld or Lα): As the temperature increases past the main transition temperature (Tm ≈ 24°C), the bilayer transitions into a liquid-disordered (Ld) phase. This transition involves the melting of the acyl chains, which now feature numerous gauche-trans-gauche kinks. This introduces significant disorder and increases the lateral diffusion of the lipid molecules, resulting in a more fluid membrane.

This temperature-induced phase transition is a cooperative event that can be readily observed and quantified, providing a crucial baseline for assessing the impact of cholesterol.

G So Gel Phase (So) - T < 24°C - Ordered Acyl Chains - Low Fluidity Ld Liquid-Disordered (Ld) - T > 24°C - Disordered Acyl Chains - High Fluidity So->Ld  Heating (Endothermic Transition)   Ld->So  Cooling  

Caption: Phase transition of a pure DMPC bilayer.

The Role of Cholesterol: Inducer of the Liquid-Ordered Phase

When cholesterol is introduced into a DMPC bilayer that is in the fluid, liquid-disordered (Ld) state, it does not simply mix. Instead, it profoundly reorganizes the bilayer into a distinct third phase: the liquid-ordered (Lo) phase .[1] This phase possesses a unique combination of properties: the high conformational order of the lipid chains characteristic of the gel (So) phase, coupled with the high lateral mobility found in the liquid-disordered (Ld) phase.[2]

Cholesterol's dual nature is key: below the main phase transition temperature, it disrupts the tight packing of the gel phase, increasing fluidity; above it, it imposes order on the disordered liquid phase.[1] This remarkable capability stems from its unique molecular structure: a rigid, planar steroid ring system, a polar 3β-hydroxyl group, and a short, flexible hydrocarbon tail.

The interaction is governed by two primary effects:

  • The Condensing Effect: Cholesterol's rigid ring structure inserts between the DMPC molecules, restricting the motion of the neighboring acyl chains and promoting a more extended, all-trans-like conformation.[3][4] This efficient packing reduces the average area per lipid molecule and consequently increases the thickness of the bilayer.[5][6] This phenomenon is maximal near the main phase transition temperature of the pure lipid.[5]

  • Hydrogen Bonding: The polar hydroxyl group of cholesterol is positioned near the aqueous interface, where it can form hydrogen bonds with the phosphate and carbonyl groups of the DMPC headgroup. This anchors the cholesterol molecule in its characteristic upright orientation within the leaflet.[7][8]

G cluster_0 Pure DMPC Bilayer (T > 24°C) cluster_1 DMPC/Cholesterol Mixture (T > 24°C) Ld Liquid-Disordered (Ld) - High Area/Lipid - Low Acyl Chain Order - High Lateral Diffusion Lo Liquid-Ordered (Lo) - Low Area/Lipid - High Acyl Chain Order - High Lateral Diffusion Ld->Lo Transition Chol Cholesterol Chol->Lo Induces Phase (Condensing Effect)

Caption: Cholesterol induces the liquid-ordered (Lo) phase.

Quantifying the Impact: Key Biophysical Parameters

The interaction between DMPC and cholesterol leads to measurable changes in the bilayer's structural and dynamic properties. Molecular dynamics simulations and various experimental techniques have provided quantitative data on these effects.[9]

Cholesterol (mol%)Area per DMPC (Ų)Bilayer Thickness (P-P, Å)Acyl Chain Order Parameter (S_CD)DMPC Lateral Diffusion (10⁻⁸ cm²/s)
0 ~60 - 65~34 - 35Low (~0.1-0.2)~10 - 15
10 DecreasesIncreasesIncreasesDecreases
20
30 ~45 - 50~38 - 39High (~0.3-0.4)~2 - 5
40 Stays LowStays HighStays HighStays Low
50 ~40 - 45~39 - 40Very High (~0.4+)~1 - 3

Data compiled and synthesized from multiple sources. Absolute values can vary with simulation parameters and experimental conditions. Sources:[4][5][9][10][11]

The data clearly show that as cholesterol concentration increases up to about 30-40 mol%, the area per lipid decreases while the bilayer thickness and acyl chain order increase significantly.[5] Concurrently, the lateral diffusion of DMPC molecules is markedly reduced.[10] Beyond this concentration, the properties tend to plateau, suggesting a saturation of cholesterol's effect.

The DMPC-Cholesterol Phase Diagram

The complex interplay of temperature and composition is best summarized in a phase diagram. While multiple versions exist based on different techniques, the general features are consistent. At temperatures above the main transition of pure DMPC, increasing cholesterol concentration leads to a transition from the Ld phase to a region of Ld/Lo phase coexistence, and finally to a pure Lo phase at higher cholesterol content.[12] At very high concentrations (above ~50-66 mol%), pure cholesterol bilayer domains (CBDs) or even cholesterol monohydrate crystals can form, indicating the solubility limit of cholesterol within the DMPC bilayer has been exceeded.[13]

Key Experimental & Computational Methodologies

A multi-faceted approach is required to fully characterize the DMPC-cholesterol system. Below are protocols for cornerstone techniques.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the heat flow difference between a sample and a reference as a function of temperature. Phase transitions, being endothermic or exothermic events, appear as peaks in the DSC thermogram. The technique is ideal for determining the main phase transition temperature (Tm) and observing how it is broadened and eventually eliminated by cholesterol.

Experimental Protocol:

  • Vesicle Preparation: Prepare multilamellar vesicles (MLVs) by dissolving the desired DMPC/cholesterol ratio in a chloroform/methanol solvent. Evaporate the solvent under a stream of nitrogen to form a thin lipid film. Hydrate the film with a buffer (e.g., PBS, pH 7.4) above the Tm of DMPC (>24°C) with vortexing.

  • Sample Loading: Accurately load a specific amount of the lipid dispersion (e.g., 10-20 µL) into an aluminum DSC pan. Seal the pan hermetically. Prepare a reference pan containing an identical volume of buffer.

  • DSC Scan: Place the sample and reference pans into the calorimeter. Equilibrate the system at a starting temperature (e.g., 10°C).

  • Heating/Cooling Cycle: Scan the temperature at a controlled rate (e.g., 1-2°C/min) up to a final temperature (e.g., 40°C). Record the heat flow. Multiple heating and cooling scans are often performed to ensure reproducibility.

  • Data Analysis: Analyze the thermogram to identify the onset temperature, peak temperature (Tm), and enthalpy (ΔH) of the phase transition. Observe the broadening and eventual disappearance of the main transition peak as cholesterol concentration increases.

Solid-State ²H Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: Deuterium (²H) NMR is a powerful, non-perturbative technique for determining the orientational order of lipid acyl chains. By selectively deuterating the DMPC acyl chains at specific carbon positions, one can measure the quadrupolar splitting (Δνq), which is directly proportional to the segmental order parameter (S_CD). S_CD provides a quantitative measure of the motional restriction of the C-²H bond vector relative to the bilayer normal.

Workflow:

  • Synthesis/Procurement: Obtain DMPC that is deuterated at specific positions along one or both acyl chains (e.g., DMPC-d54).

  • Sample Preparation: Prepare hydrated MLVs of the DMPC/cholesterol mixture as described for DSC. Centrifuge the vesicle suspension to form a pellet.

  • NMR Acquisition: Pack the lipid pellet into an NMR rotor. Acquire ²H NMR spectra at a controlled temperature (e.g., 30°C) using a quadrupolar echo pulse sequence.

  • Data Analysis: The resulting spectrum for a powder sample is a Pake doublet. The separation between the two peaks (the quadrupolar splitting) is measured.

  • Order Parameter Calculation: Calculate the order parameter using the formula: S_CD = (4/3) * (h / e²qQ) * Δνq, where (e²qQ/h) is the static quadrupolar coupling constant for a C-²H bond (~170 kHz). A larger splitting indicates a higher degree of order.

Molecular Dynamics (MD) Simulations

Principle: MD simulations provide an "in silico" microscope to visualize and analyze the DMPC-cholesterol bilayer at atomic resolution. By solving Newton's equations of motion for every atom in the system, MD can track the trajectory of molecules over time, providing unparalleled insight into dynamics, structure, and intermolecular interactions.[10]

G cluster_workflow MD Simulation Workflow A 1. System Setup - Define DMPC/Cholesterol ratio - Add water & ions - Select Force Field (e.g., CHARMM36) B 2. Energy Minimization - Remove steric clashes A->B C 3. NVT Equilibration - Constant Volume/Temperature - Heat system to target T B->C D 4. NPT Equilibration - Constant Pressure/Temperature - Allow box dimensions to relax C->D E 5. Production Run - Collect trajectory data for analysis (nanoseconds to microseconds) D->E F 6. Analysis - Area per lipid - Bilayer thickness - Order parameters - Diffusion coefficients - Radial distribution functions E->F

Sources

phase transition temperature of hydrated DL-DMPC

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Phase Transition Temperature of Hydrated DL-DMPC

Introduction

1,2-dimyristoyl-sn-glycero-3-phosphocholine (DL-DMPC) is a saturated, zwitterionic phospholipid that serves as a cornerstone in membrane biophysics and a critical component in the formulation of drug delivery systems, particularly liposomes. Its well-defined and accessible thermotropic phase behavior makes it an exemplary model for studying the structure and function of biological membranes. Understanding the precise conditions under which DMPC transitions between its different physical states is paramount for researchers and formulation scientists. This guide provides a detailed examination of the phase transitions of hydrated DL-DMPC, the factors influencing them, and the methodologies for their characterization.

The Thermotropic Phases of DMPC Bilayers

In an aqueous environment, DL-DMPC molecules self-assemble into bilayer structures that can exist in several distinct temperature-dependent phases. These phases are characterized by the ordering and mobility of the myristoyl (14:0) acyl chains.

  • Gel Phase (Lβ'): At low temperatures, the acyl chains are in a highly ordered, all-trans configuration, leading to a tightly packed, relatively rigid bilayer.

  • Ripple Phase (Pβ'): Upon heating, the Lβ' phase transforms into a unique intermediate phase known as the ripple phase. This phase is characterized by a periodic, wave-like undulation of the bilayer surface.

  • Liquid Crystalline Phase (Lα): Further heating leads to the main phase transition, where the acyl chains "melt" into a disordered, fluid state with significant rotational and lateral mobility. This phase is biologically the most relevant state for membrane function.

The transitions between these phases are fundamental to the physical properties of the DMPC membrane, including its thickness, area per lipid, permeability, and mechanical stability.

G cluster_temp Increasing Temperature Gel Gel Phase (Lβ') (Ordered Chains) Ripple Ripple Phase (Pβ') (Intermediate) Gel->Ripple Pre-transition (Tp) Liquid Liquid Crystalline (Lα) (Disordered Chains) Ripple->Liquid Main Transition (Tm)

Caption: Thermotropic phase transitions in hydrated DMPC bilayers.

Defining the Phase Transition Temperatures: Tₚ and Tₘ

Two critical temperatures define the thermotropic behavior of DMPC:

  • Pre-transition Temperature (Tₚ): This is the temperature at which the lamellar gel (Lβ') phase transforms into the ripple (Pβ') phase. It is a lower-energy transition associated with the initial disruption of the ordered chain packing.

  • Main Phase Transition Temperature (Tₘ): Also known as the chain melting temperature, this is the temperature of the transition from the ripple (Pβ') phase to the liquid crystalline (Lα) phase. This is a highly cooperative, first-order transition involving a significant absorption of heat (enthalpy) to disorder the acyl chains. For fully hydrated DMPC, the main transition temperature is approximately 24°C.[1]

The precise values of these transitions can vary slightly depending on the experimental conditions and measurement technique.

ParameterTemperature (°C)Temperature (K)Description
Main Transition (Tₘ) ~23 - 24.5~296 - 297.5Transition from ripple/gel phase to the fluid liquid crystalline phase.[1][2][3]
Pre-transition (Tₚ) ~16 - 19~289 - 292Transition from the lamellar gel phase to the ripple phase.[4][5][6]
Sub-transition (Tₛ) ~14~287A lower temperature transition to a crystalline phase observed under specific conditions.[5][6]

Causality: Factors Influencing DMPC Phase Transitions

The phase transition temperatures of DMPC are not fixed constants but are highly sensitive to the bilayer's environment. Understanding these influences is crucial for experimental design and formulation development.

Hydration Level

The interaction of water with the phosphocholine headgroup is a primary determinant of phase stability. Water molecules form hydrogen bonds with the phosphate and carbonyl groups, creating a hydration shell that prevents the headgroups from packing too closely.

  • Causality: Dehydration reduces the spacing between headgroups, which in turn allows for stronger van der Waals interactions between the acyl chains.[4] This increased intermolecular attraction requires more thermal energy to disrupt, thereby increasing the main phase transition temperature.[4][7] This phenomenon is often described in terms of "hydration pressure."[4] Fully hydrated conditions are necessary to obtain the standard Tₘ value of ~24°C.[8]

Acyl Chain Length and Saturation

The length of the hydrocarbon chains directly dictates the strength of the van der Waals forces between adjacent lipid molecules.

  • Causality: DMPC has 14-carbon chains. Compared to lipids with longer saturated chains like DPPC (16:0, Tₘ ≈ 41°C) or DSPC (18:0, Tₘ ≈ 55°C), DMPC has weaker inter-chain attractions.[1][9] Consequently, less thermal energy is needed to induce the gel-to-liquid transition, resulting in a lower Tₘ.

Headgroup Chemistry

The chemical nature of the lipid headgroup influences intermolecular spacing and hydrogen bonding capacity.

  • Causality: The zwitterionic phosphocholine (PC) headgroup of DMPC has a different hydrogen bonding capacity and charge profile compared to other headgroups like phosphatidic acid (PA) or phosphatidylserine (PS).[3] These differences in headgroup interactions alter the packing density and stability of the gel phase, thus influencing the Tₘ.[3]

Solutes, Ions, and Additives

The incorporation of other molecules into the bilayer can significantly perturb its phase behavior.

  • Causality: Molecules like cholesterol, peptides, or drugs can intercalate between the DMPC molecules.[10][11] This disrupts the regular, cooperative packing of the acyl chains in the gel phase. The effect is often a broadening of the main phase transition peak and a decrease in its enthalpy, indicating a less cooperative transition.[10][12] High ionic strength in the surrounding buffer can also influence the Tₘ by altering hydration and electrostatic interactions at the bilayer surface.[2]

Pressure and Membrane Tension

Physical forces applied to the bilayer can alter its thermodynamics.

  • Causality: Applying hydrostatic pressure favors the more ordered and compact gel phase, thus increasing the Tₘ.[4] Conversely, applying lateral tension to the membrane increases the area per lipid, moving the acyl chains further apart.[13] This reduces the energy required to disorder them, leading to a decrease in the Tₘ.[13]

Experimental Determination via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is the gold standard for characterizing the thermotropic phase behavior of lipid systems. It provides a direct measurement of the heat absorbed during the phase transition.

Principle of DSC

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference at a constant rate. When the DMPC liposomes undergo an endothermic phase transition (e.g., chain melting), they absorb heat to drive the process. This results in a measurable difference in heat flow, which is recorded as a peak in the DSC thermogram. The area under this peak is proportional to the enthalpy (ΔH) of the transition, and the peak's apex or onset corresponds to the Tₘ.

Step-by-Step Experimental Protocol
  • Liposome Preparation (Thin-Film Hydration & Extrusion):

    • Dissolution: Dissolve a known quantity of DL-DMPC powder in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.

    • Film Formation: Remove the solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall. Further dry under high vacuum for several hours to remove residual solvent.

    • Hydration: Hydrate the lipid film with the desired aqueous buffer (e.g., PBS, HEPES) by vortexing or gentle agitation at a temperature above the DMPC Tₘ (e.g., 30-35°C). This results in the formation of multilamellar vesicles (MLVs).

    • Extrusion: To obtain a homogenous population of large unilamellar vesicles (LUVs), pass the MLV suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder. This step should also be performed above the Tₘ.[8] An odd number of passes is recommended to ensure uniformity.[8]

  • DSC Sample Preparation and Measurement:

    • Concentration: Prepare a lipid suspension with a concentration suitable for the DSC instrument's sensitivity (typically 1-5 mg/mL).

    • Loading: Accurately pipette the liposome suspension into a DSC sample pan and place an equal volume of the corresponding buffer into the reference pan.

    • Sealing: Hermetically seal both pans to prevent evaporation during the scan.

    • Scanning: Place the pans in the DSC cell. Equilibrate the system at a starting temperature well below the Tₚ (e.g., 5°C).

    • Thermal Program: Scan the temperature at a controlled rate (e.g., 1°C/min) to a final temperature well above the Tₘ (e.g., 45°C). Record the heat flow. Multiple heating and cooling cycles can be run to assess the transition's reversibility.

  • Data Analysis:

    • Baseline Correction: Subtract the buffer-buffer baseline scan from the sample scan to obtain the thermogram for the lipid transition.

    • Determine Tₘ and Tₚ: Identify the peak maximum temperature of the main transition as Tₘ and the smaller, broader peak at a lower temperature as Tₚ.

    • Calculate Enthalpy (ΔH): Integrate the area under the transition peak to determine the enthalpy of the transition, which reflects the energy required to melt the acyl chains.

G cluster_prep Liposome Preparation cluster_dsc DSC Analysis A 1. Dissolve DMPC in Organic Solvent B 2. Create Thin Film (Rotary Evaporation) A->B C 3. Hydrate Film (Forms MLVs) B->C D 4. Extrude above Tm (Forms LUVs) C->D E 5. Load Sample & Ref into DSC Pans D->E F 6. Temperature Scan (e.g., 1°C/min) E->F G 7. Record Heat Flow F->G H 8. Analyze Thermogram (Determine Tm, ΔH) G->H

Caption: Experimental workflow for DSC analysis of DMPC liposomes.

Structural Data Summary

The phase transition is accompanied by significant changes in the structural parameters of the bilayer.

PhaseArea per Lipid (Ų)Bilayer ThicknessAcyl Chain State
Gel (Lβ') at 10°C~47.2ThickerAll-trans, ordered
Fluid (Lα) at 30°C~60.6ThinnerTrans-gauche isomerizations, disordered

(Data sourced from[2])

Conclusion

The is a fundamental property that governs its application as a model membrane and a pharmaceutical excipient. The main transition (Tₘ) at approximately 24°C marks a critical shift from a structured gel phase to a fluid, biologically relevant state. This transition is not an immutable value but is exquisitely sensitive to the lipid's hydration state, chemical environment, and the physical forces exerted upon it. Differential Scanning Calorimetry remains the definitive technique for characterizing these transitions, providing essential thermodynamic data (Tₘ, Tₚ, ΔH) that informs our understanding of membrane biophysics and guides the rational design of lipid-based nanotechnologies.

References

  • García-Sáez, A. J., Chiantia, S., & Schwille, P. (2007). Effect of Temperature on the Nanomechanics of Lipid Bilayers Studied by Force Spectroscopy. Biophysical Journal, 93(4), 1047-1055. [Link]

  • Scheu, R., et al. (2021). Lipid Melting Transitions Involve Structural Redistribution of Interfacial Water. The Journal of Physical Chemistry B, 125(45), 12512–12520. [Link]

  • Winter, R., & Cevc, G. (1999). Hydration pressure and phase transitions of phospholipids. Biochimica et Biophysica Acta (BBA) - Reviews on Biomembranes, 1422(2), 115-136. [Link]

  • Jemioła-Rzemińska, M., et al. (2021). Phase Transitions and Structural Changes in DPPC Liposomes Induced by a 1-Carba-Alpha-Tocopherol Analogue. International Journal of Molecular Sciences, 22(19), 10398. [Link]

  • Avanti Polar Lipids. (n.d.). Phase Transition Temperatures for Glycerophospholipids. Retrieved January 25, 2026, from [Link]

  • Kubica, P., et al. (2020). Mechanical Properties Determination of DMPC, DPPC, DSPC, and HSPC Solid-Ordered Bilayers. Langmuir, 36(12), 3183–3193. [Link]

  • Nagle, J. F., & Tristram-Nagle, S. (2000). Structure of fully hydrated fluid phase DMPC and DLPC lipid bilayers using x-ray scattering from oriented multilamellar arrays and from unilamellar vesicles. Biophysical Journal, 88(4), 2626–2637. [Link]

  • Heerklotz, H., & Seelig, J. (2001). Farnesylated peptides in model membranes: a biophysical investigation. Biochemistry, 40(14), 4381-4388. [Link]

  • Samsonov, A. V., et al. (2018). A coarse-grained molecular dynamics study of DLPC, DMPC, DPPC, and DSPC mixtures in aqueous solution. Journal of Molecular Modeling, 24(11), 316. [Link]

  • Nagle, J. F. (2005). Structure of Fully Hydrated Fluid Phase DMPC and DLPC Lipid Bilayers Using X-Ray Scattering from Oriented Multilamellar Arrays and from Unilamellar Vesicles. Biophysical Journal, 88(4), 2626-2637. [Link]

  • Gidalevitz, D., & Safran, S. A. (2006). Phase Behavior of Lipid Bilayers under Tension. Biophysical Journal, 91(10), L81-L83. [Link]

  • Kubica, P., et al. (2020). Mechanical Properties Determination of DMPC, DPPC, DSPC, and HSPC Solid-Ordered Bilayers. Langmuir, 36(12), 3183-3193. [Link]

  • Mourtas, S., et al. (2007). A high sensitivity differential scanning calorimetry study of the interaction between poloxamers and dimyristoylphosphatidylcholine and dipalmitoylphosphatidylcholine liposomes. Journal of Thermal Analysis and Calorimetry, 89(1), 199-204. [Link]

  • Lavan, D. A., & Vora, N. (2014). Hydrated/dehydrated lipid phase transitions measured using nanocalorimetry. Journal of Pharmaceutical Sciences, 103(12), 3878-3883. [Link]

  • Nagle, J. F. (2023). Understanding the phase behavior of a protobiomembrane. Physical Review E, 107(6), 064408. [Link]

  • TA Instruments. (n.d.). Studying Liposomes in the Nano DSC. Retrieved January 25, 2026, from [Link]

  • Stott, K. M., & R. E. Brown. (2015). DSC Thermograms of DMPC multilamellar vesicles containing varying mole percentages of either 6-ketocholestanol, cholesterol, or 7ketocholesterol. ResearchGate. [Link]

Sources

The Genesis of a Model Membrane: A Technical Guide to the Historical Discovery and Enduring Significance of DL-DMPC

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals immersed in the intricate world of cellular membranes, the lipid bilayer is the fundamental canvas upon which the complexities of life are painted. The ability to recreate and manipulate this canvas in a controlled laboratory setting is paramount to unraveling the mechanisms of cellular transport, protein function, and drug interaction. At the heart of this in vitro exploration lies a humble yet powerful molecule: 1,2-dimyristoyl-sn-glycero-3-phosphocholine, or DMPC. This in-depth technical guide illuminates the historical journey of DMPC's discovery, its pivotal synthesis, and its rise to prominence as an indispensable tool in membrane research.

From Vital Force to Molecular Bilayer: The Prelude to Synthetic Lipids

This foundational understanding, however, was based on a heterogeneous mixture of lipids extracted from a biological source. To truly dissect the biophysical properties of this bilayer, a chemically defined and reproducible system was necessary. This need set the stage for the advent of synthetic phospholipids, molecules that would allow researchers to build membranes from the ground up, with precise control over their composition.

The Chemical Dawn of a Model System: The First Synthesis of DL-DMPC

While the concept of a lipid bilayer was taking root, the ability to create bespoke phospholipids in the lab was still in its infancy. The crucial breakthrough in the synthesis of saturated phosphatidylcholines, the class of lipids to which DMPC belongs, came from the pioneering work of Erich Baer and his colleagues.

In a landmark 1950 paper, Erich Baer and Morris Kates detailed the first successful chemical synthesis of a series of enantiomerically pure saturated L-α-lecithins, including L-α-(dimyristoyl)-lecithin. [1][2]Their innovative methods for phosphorylating and acylating glycerol derivatives paved the way for the production of phospholipids with defined fatty acid chains. This was a monumental step forward, freeing researchers from the inconsistencies of natural lipid extracts and providing them with a toolkit of synthetic lipids with which to construct artificial membranes of known composition. A subsequent paper by Baer and Buchnea in 1959 further solidified these synthetic strategies. [3] The availability of synthetic DL-DMPC (a racemic mixture) and its stereoisomer L-α-DMPC was a game-changer. For the first time, scientists could create lipid bilayers composed of a single, well-characterized phospholipid, allowing for the systematic investigation of fundamental membrane properties.

The Physicochemical Allure of DMPC: Why it Became a Research Staple

The rapid adoption of DMPC in membrane research was no accident. Its specific physicochemical properties make it an exceptionally well-suited model lipid.

A Convenient Phase Transition Temperature

One of the most critical properties of DMPC is its gel-to-liquid crystalline phase transition temperature (Tm) of 24°C. This transition, where the lipid acyl chains go from a tightly packed, ordered state (gel phase) to a more fluid, disordered state (liquid-crystalline phase), is fundamental to membrane biology. The proximity of DMPC's Tm to room temperature makes it incredibly convenient to work with. Researchers can easily induce and study this phase transition by moderately warming or cooling their samples, allowing for the investigation of its effects on membrane permeability, protein insertion, and other dynamic processes.

PropertyValueSignificance in Research
Chemical Formula C36H72NO8PDefines the molecular composition.
Molar Mass 677.94 g/mol Essential for accurate concentration calculations.
Headgroup Phosphocholine (PC)Zwitterionic and representative of a major class of lipids in eukaryotic membranes.
Acyl Chains Two myristoyl (14:0) chainsSaturated chains lead to a well-defined, stable bilayer.
Phase Transition Temperature (Tm) 24°CAllows for the study of gel and liquid-crystalline phases near room temperature.
Chemical Simplicity and Stability

As a saturated phospholipid, DMPC is less susceptible to oxidation than its unsaturated counterparts. This chemical stability ensures the reproducibility of experiments and simplifies the interpretation of results, as researchers do not have to contend with the confounding effects of lipid degradation. Its relatively simple structure, with two identical myristoyl chains, also provides a clean baseline for studying the impact of adding other lipids or molecules to the membrane.

DMPC in Action: Foundational Experimental Workflows

The availability of synthetic DMPC fueled a wave of innovation in the creation and characterization of model membrane systems. Two key experimental workflows, liposome formation and the creation of supported lipid bilayers, became central to the field.

The Versatile Vesicle: Liposome Preparation with DMPC

Liposomes, spherical vesicles composed of one or more lipid bilayers, are perhaps the most widely used model membrane system. The ability to form DMPC liposomes of varying sizes and lamellarities opened the door to a vast array of experiments.

Experimental Protocol: DMPC Liposome Preparation by Thin-Film Hydration and Extrusion

  • Lipid Film Formation:

    • Dissolve a known quantity of DL-DMPC powder in a suitable organic solvent (e.g., a 2:1 chloroform:methanol mixture) in a round-bottom flask.

    • Remove the solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask. This step is critical for ensuring complete hydration.

    • Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Warm the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to a temperature above the Tm of DMPC (e.g., 30-37°C).

    • Add the warmed buffer to the flask containing the lipid film.

    • Agitate the flask gently (e.g., by hand or on a vortex mixer at low speed) to hydrate the lipid film. This process results in the spontaneous formation of multilamellar vesicles (MLVs).

  • Size Extrusion:

    • To produce unilamellar vesicles of a defined size, the MLV suspension is subjected to extrusion.

    • Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Heat the extruder to a temperature above the Tm of DMPC.

    • Pass the MLV suspension through the membrane multiple times (typically 11-21 passes). This process forces the larger vesicles to break down and reform into smaller, more uniform large unilamellar vesicles (LUVs).

G cluster_0 Step 1: Thin-Film Formation cluster_1 Step 2: Hydration cluster_2 Step 3: Extrusion DMPC_powder DL-DMPC Powder Dissolution Dissolution DMPC_powder->Dissolution Organic_Solvent Organic Solvent (e.g., Chloroform:Methanol) Organic_Solvent->Dissolution Evaporation Rotary Evaporation Dissolution->Evaporation Thin_Film Thin Lipid Film Evaporation->Thin_Film Hydration_Agitation Hydration & Agitation Thin_Film->Hydration_Agitation Add Buffer Aqueous_Buffer Aqueous Buffer (T > Tm) Aqueous_Buffer->Hydration_Agitation MLVs Multilamellar Vesicles (MLVs) Hydration_Agitation->MLVs Extrusion_Process Multiple Passes (T > Tm) MLVs->Extrusion_Process Load into Extruder Extruder Extruder with Pore Membrane Extruder->Extrusion_Process LUVs Large Unilamellar Vesicles (LUVs) Extrusion_Process->LUVs

Caption: DMPC Liposome Preparation Workflow.

Planar Perfection: Supported Lipid Bilayers (SLBs)

For surface-sensitive techniques such as quartz crystal microbalance (QCM) and atomic force microscopy (AFM), a planar model membrane is required. DMPC is an excellent choice for forming supported lipid bilayers on various substrates.

Experimental Protocol: DMPC Supported Lipid Bilayer Formation by Vesicle Fusion

  • Substrate Preparation:

    • Select a suitable hydrophilic substrate (e.g., silica, glass, or mica).

    • Thoroughly clean the substrate to remove any organic contaminants. This often involves treatment with piranha solution or exposure to UV-ozone. A pristine, hydrophilic surface is essential for successful bilayer formation.

  • Vesicle Fusion:

    • Prepare a suspension of small unilamellar vesicles (SUVs) or LUVs of DMPC as described previously.

    • Introduce the vesicle suspension to the cleaned substrate.

    • The vesicles will adsorb to the hydrophilic surface, rupture, and fuse to form a continuous lipid bilayer. This process is often facilitated by maintaining the temperature above the Tm of DMPC.

  • Rinsing:

    • Gently rinse the substrate with buffer to remove any unfused vesicles and excess lipids, leaving behind a stable, supported lipid bilayer.

G cluster_0 Step 1: Substrate Preparation cluster_1 Step 2: Vesicle Fusion cluster_2 Step 3: Rinsing Substrate Hydrophilic Substrate (e.g., Silica) Cleaning Cleaning (e.g., UV-Ozone) Substrate->Cleaning Clean_Substrate Clean, Hydrophilic Surface Cleaning->Clean_Substrate Adsorption Vesicle Adsorption Clean_Substrate->Adsorption DMPC_Vesicles DMPC Vesicle Suspension DMPC_Vesicles->Adsorption Rupture_Fusion Rupture and Fusion Adsorption->Rupture_Fusion SLB_Formation Continuous Bilayer Formation Rupture_Fusion->SLB_Formation Rinsing Buffer Rinse SLB_Formation->Rinsing Final_SLB Stable Supported Lipid Bilayer (SLB) Rinsing->Final_SLB

Caption: Supported Lipid Bilayer (SLB) Formation.

The Enduring Legacy and Future Directions

The historical discovery and synthesis of DL-DMPC were pivotal moments in the evolution of membrane science. This seemingly simple molecule provided the key to unlocking a deeper, quantitative understanding of the lipid bilayer. Its legacy continues in modern research, where it is still widely used in:

  • Biophysical studies: Investigating membrane mechanics, phase behavior, and the effects of drugs and other molecules on bilayer properties.

  • Membrane protein reconstitution: Providing a stable and well-defined environment for studying the structure and function of integral membrane proteins.

  • Drug delivery research: Serving as a fundamental component in the design and characterization of liposomal drug carriers.

  • Biosensor development: Forming the basis of membrane-based sensors for detecting a variety of analytes.

As membrane research continues to advance into ever more complex territory, with a focus on lipidomics, membrane asymmetry, and the role of lipid domains, the foundational knowledge gained from studies with simple, well-defined systems like DMPC bilayers remains as critical as ever. The ability to build from a known baseline, a legacy of the pioneering work of scientists like Baer and Kates, will continue to empower researchers to unravel the profound complexities of the cell membrane for years to come.

References

  • Baer, E., & Kates, M. (1950). Synthesis of Enantiomeric α-Lecithins. Journal of the American Chemical Society, 72(2), 942-949. [Link]

  • Baer, E., & Buchnea, D. (1959). SYNTHESIS OF SATURATED AND UNSATURATED L-α-LECITHINS ACYLATION OF THE CADMIUM CHLORIDE COMPOUND OF L-α-GLYCERYLPHOSPHORYLCHOLINE. Canadian Journal of Biochemistry and Physiology, 37(8), 953-959. [Link]

Sources

Methodological & Application

Mastering the Benchtop: A Detailed Guide to Preparing DL-DMPC Liposomes via Thin-Film Hydration

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive, in-depth protocol for the preparation of unilamellar liposomes composed of 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DL-DMPC) using the robust and widely adopted thin-film hydration method. Beyond a simple recitation of steps, this guide delves into the scientific principles underpinning the methodology, offering field-proven insights to empower researchers in the consistent and reproducible formulation of high-quality liposomes for a multitude of applications, including drug delivery, membrane mimetics, and nanomedicine.

Foundational Principles: Understanding the "Why" Behind the "How"

The thin-film hydration technique, often referred to as the Bangham method, is a cornerstone of liposome preparation.[1] Its enduring popularity stems from its relative simplicity and adaptability.[1] The process hinges on the amphiphilic nature of phospholipids like DMPC, which possess a hydrophilic head group and a hydrophobic tail. This dual characteristic drives their self-assembly into organized bilayer structures in an aqueous environment.

The core of the thin-film hydration method involves three key stages:

  • Dissolution and Film Formation: The lipid is first dissolved in an organic solvent. This step is crucial for achieving a homogenous molecular dispersion of the lipid. Subsequent removal of the solvent under reduced pressure deposits a thin, uniform lipid film on the inner surface of a round-bottom flask. The quality of this film directly impacts the homogeneity of the final liposome suspension.[2][3]

  • Hydration: The lipid film is then hydrated with an aqueous buffer. This is the critical self-assembly step. When the aqueous phase is introduced above the lipid's phase transition temperature (Tm), the lipid molecules begin to swell and detach from the glass surface, forming multilamellar vesicles (MLVs) – concentric bilayers separated by aqueous layers.[2]

  • Size Reduction (Downsizing): The initially formed MLVs are typically large and heterogeneous in size.[3] To produce smaller, more uniform unilamellar vesicles (LUVs or SUVs), a size reduction step such as extrusion or sonication is employed.[4]

The Star of the Show: DL-DMPC (1,2-dimyristoyl-sn-glycero-3-phosphocholine)

DL-DMPC is a saturated phospholipid with a 14-carbon acyl chain. Its selection for many liposomal formulations is predicated on its well-defined physical properties:

PropertyValueSignificance
Phase Transition Temperature (Tm) ~24 °CThis relatively low Tm allows for hydration and extrusion to be conveniently performed at or slightly above room temperature, minimizing thermal stress on sensitive encapsulated molecules.[5][6]
Molecular Weight 677.93 g/mol Essential for accurate molar calculations during formulation.
Structure Saturated acyl chainsResults in a relatively stable, less permeable bilayer compared to unsaturated phospholipids.

The phase transition from a gel-like, ordered state to a fluid, disordered state at the Tm is a critical phenomenon.[7] Performing hydration and extrusion above the Tm ensures the lipid bilayer is in a more fluid and malleable state, facilitating the formation and resizing of the vesicles.[8][9]

The Workflow: A Visual Guide

ThinFilmHydration cluster_0 Step 1: Lipid Film Formation cluster_1 Step 2: Hydration cluster_2 Step 3: Size Reduction Dissolve DMPC Dissolve DL-DMPC in Organic Solvent Evaporate Solvent Evaporation (Rotary Evaporator) Dissolve DMPC->Evaporate Homogenous Lipid Solution Thin Film Formation of a Thin Lipid Film Evaporate->Thin Film Under Reduced Pressure Hydrate Hydration with Aqueous Buffer (T > Tm) Thin Film->Hydrate MLVs Formation of Multilamellar Vesicles (MLVs) Hydrate->MLVs Spontaneous Self-Assembly Extrude Extrusion through Polycarbonate Membranes MLVs->Extrude LUVs Formation of Large Unilamellar Vesicles (LUVs) Extrude->LUVs Controlled Size and Lamellarity

Sources

protocol for forming giant unilamellar vesicles (GUVs) with DL-DMPC

Author: BenchChem Technical Support Team. Date: February 2026

Initiating GUV Protocol Research

I'm starting by diving into Google, focusing searches on GUV formation protocols with DL-DMPC. I'm prioritizing established methods like electroformation to gather a solid base of information.

Expanding Protocol Investigation

I'm now expanding my search to include gentle hydration and solvent-assisted hydration methods alongside electroformation. I'm focusing on finding peer-reviewed articles explaining the underlying principles of each technique, particularly how temperature, solvents, and buffer composition affect vesicle formation with DL-DMPC. I'm also hunting for quantitative data, diagrams, and flowcharts that can be adapted into a detailed application note.

Synthesizing Protocol Details

I'm now integrating information from my search results. My focus is on synthesizing a detailed application note with protocols for GUV formation. I'm structuring the content by introducing GUVs and DL-DMPC, providing step-by-step protocols, and explaining the rationale behind crucial parameters. I'll include literature citations, quantitative data tables, and Graphviz diagrams to visualize the workflows for each method. Finally, I will compile a complete references section.

Analyzing GUV Formation Protocols

I've been deeply focused on protocols for creating giant unilamellar vesicles (GUVs), particularly those involving DL-DMPC. My research has zeroed in on the typical electroformation and

Reviewing Hydration Techniques

I've expanded my focus to include gentle hydration methods, including modified protocols for salt and low-temperature conditions. I now understand the importance of DL-DMPC's transition temperature (Tm) of around 24°C, a key parameter in protocol design. I have relevant quantitative data on parameters like voltage, frequency, lipid concentrations, and incubation times. This builds upon my understanding of electroformation protocols.

Synthesizing Protocol Details

I'm now focused on synthesizing gathered data into a comprehensive application note. My current efforts involve structuring the information logically, prioritizing clear, step-by-step protocols for both electroformation and gentle hydration. I'm also planning to create a parameter summary table and workflow diagrams. Furthermore, I'll compile a full reference list to ensure robust and authoritative content.

preparation of supported lipid bilayers (SLBs) using DL-DMPC

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Information Gathering

I'm starting by using Google to hunt down detailed information about supported lipid bilayers using DL-DMPC. I'm prioritizing established protocols and delving into the chemical and physical properties of the materials involved in the preparation. I'm focusing on finding reliable methodologies and background information to begin my study.

Outlining Application Note Structure

I'm now analyzing the gathered data to build a solid structure for the application note. I'm starting with an outline, including an introduction to SLBs and DL-DMPC, vesicle fusion method details, protocols, characterization techniques, and troubleshooting. I'll make sure to explain the rationale behind each step, cite sources, and create helpful visuals with tables and diagrams. I'll be sure to make it all easy to digest.

Developing Protocol Steps

Now I'm diving into protocol development. I'm writing detailed, step-by-step instructions, including all the required materials, precise reagent preparation methods, and important quality control measures. I'm making sure it's all clear and easy to follow.

Analyzing SLB Formation

I've been immersed in the literature concerning supported lipid bilayer (SLB) formation with DL-DMPC. I've focused on vesicle fusion, carefully considering experimental parameters like temperature, ionic strength, and divalent cation concentration. I am also investigating the impact of surface chemistry on bilayer stability and the kinetics of bilayer formation.

Addressing Stereochemistry Nuances

I've been drilling down on DL-DMPC's unique properties now, recognizing that the racemic mixture of D- and L-isomers demands careful consideration. While vesicle fusion methods seem directly transferable, I'm noting potential physical or behavioral differences, particularly concerning phase transitions. I'm building out the application note, aiming for complete editorial control and scientific integrity.

Synthesizing SLB Details

I've gathered extensive information on DL-DMPC SLB preparation via vesicle fusion, including experimental parameters and characterization. I've noted the lack of focus on the racemic mixture's specific properties and will address this nuance in my note. I'm ready to structure and draft the application note, focusing on methods, protocols, and visualizations; no further searches are required.

Application Note: Protocol for Extrusion of DL-DMPC Vesicles to Control Size

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Vesicle Size in Scientific Applications

Vesicles, particularly those composed of phospholipids like 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DL-DMPC), are invaluable tools in various scientific disciplines, most notably in drug delivery systems and as model cell membranes. The size of these vesicles is a critical parameter that dictates their physicochemical properties and biological fate. For instance, in drug delivery, vesicle size influences circulation time, biodistribution, and cellular uptake efficiency[1][2]. Therefore, a reliable and reproducible method for controlling vesicle size is paramount.

This application note provides a detailed protocol for the preparation of size-controlled DL-DMPC vesicles using the extrusion technique. We will delve into the mechanistic principles behind each step, offering insights rooted in lipid biophysics to empower researchers to not just follow a protocol, but to understand and adapt it for their specific needs.

Principle of Vesicle Extrusion

The extrusion method is a widely used technique to reduce the size of liposomes and produce a population of unilamellar vesicles with a homogenous size distribution[1]. The process involves forcing a suspension of multilamellar vesicles (MLVs) through a polycarbonate membrane with a defined pore size[1][3]. As the MLVs pass through the pores, they are subjected to shear forces that cause them to rupture and reform into smaller, unilamellar vesicles with a diameter close to that of the pores[3][4].

The final size of the extruded vesicles is primarily determined by the pore diameter of the extrusion membrane[4]. However, other factors such as the lipid composition, extrusion temperature, and the number of extrusion cycles also play a significant role in achieving a monodisperse population of vesicles[1][4].

Properties of DL-DMPC

DL-DMPC is a synthetic, saturated phospholipid commonly used in the formation of lipid bilayers and liposomes[5]. A key characteristic of DL-DMPC is its gel-to-liquid crystalline phase transition temperature (Tm), which is approximately 24°C[6][7]. Below this temperature, the lipid acyl chains are in a tightly packed, ordered gel state. Above the Tm, the acyl chains become more disordered and fluid-like. This transition is a critical factor in the extrusion process, as lipids need to be in the fluid phase for efficient vesicle formation and resizing[8]. The mechanical properties of the DMPC bilayer are highly sensitive to temperature changes near its Tm[9].

Detailed Protocol for DL-DMPC Vesicle Extrusion

This protocol outlines the preparation of DL-DMPC vesicles with a controlled size using a benchtop extruder.

Materials and Equipment:
  • DL-DMPC (1,2-dimyristoyl-sn-glycero-3-phosphocholine) powder

  • Chloroform or a chloroform:methanol (2:1, v/v) mixture[10][11]

  • Hydration buffer (e.g., phosphate-buffered saline (PBS), Tris buffer)

  • Round-bottom flask

  • Rotary evaporator or a gentle stream of nitrogen gas

  • Vacuum desiccator

  • Water bath or heating block[12]

  • Extruder device (e.g., mini-extruder)

  • Polycarbonate membranes with desired pore sizes (e.g., 100 nm)[1]

  • Gas-tight syringes (e.g., 1 mL)[13]

  • Dynamic Light Scattering (DLS) instrument for size analysis

Experimental Workflow Diagram

ExtrusionWorkflow cluster_prep Step 1: Lipid Film Preparation cluster_hydration Step 2: Hydration cluster_extrusion Step 3: Extrusion cluster_analysis Step 4: Characterization lipid_dissolution Dissolve DL-DMPC in Organic Solvent solvent_evaporation Evaporate Solvent to Form a Thin Lipid Film lipid_dissolution->solvent_evaporation vacuum_drying Dry Film Under Vacuum solvent_evaporation->vacuum_drying add_buffer Add Hydration Buffer (above Tm) vacuum_drying->add_buffer vortex Vortex to Form Multilamellar Vesicles (MLVs) add_buffer->vortex freeze_thaw Optional: Freeze-Thaw Cycles (for enhanced trapping) vortex->freeze_thaw extruder_assembly Assemble Extruder with Polycarbonate Membrane freeze_thaw->extruder_assembly heating Heat Extruder (above Tm) extruder_assembly->heating extrusion_cycles Pass MLV Suspension Through Membrane (11-21 times) heating->extrusion_cycles dls_analysis Analyze Vesicle Size by Dynamic Light Scattering (DLS) extrusion_cycles->dls_analysis

Caption: Workflow for DL-DMPC vesicle preparation by extrusion.

Step-by-Step Methodology:

1. Preparation of the Lipid Film:

  • Rationale: Creating a thin, uniform lipid film ensures that all lipid molecules are equally exposed to the hydration buffer, facilitating the formation of a homogenous suspension of MLVs[14][15].

  • Procedure:

    • Weigh the desired amount of DL-DMPC powder and dissolve it in chloroform or a chloroform:methanol mixture in a round-bottom flask[10][11]. A typical lipid concentration for the final vesicle suspension is 10-20 mg/mL[3].

    • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin film on the inner surface of the flask. Alternatively, a gentle stream of nitrogen gas can be used for smaller volumes[16].

    • To ensure complete removal of residual solvent, place the flask in a vacuum desiccator for at least 2 hours, or overnight[11].

2. Hydration of the Lipid Film:

  • Rationale: Hydrating the lipid film above the Tm of DL-DMPC (24°C) allows the lipid bilayers to become fluid and swell, leading to the spontaneous formation of MLVs upon agitation[8][14].

  • Procedure:

    • Pre-heat the hydration buffer (e.g., PBS) to a temperature above the Tm of DL-DMPC (e.g., 30-40°C).

    • Add the pre-heated buffer to the round-bottom flask containing the dry lipid film.

    • Agitate the flask by vortexing for several minutes until all the lipid film is suspended, resulting in a milky-white suspension of MLVs[11].

    • (Optional) For improved lamellarity and encapsulation efficiency, subject the MLV suspension to 3-5 freeze-thaw cycles by alternately placing the sample in liquid nitrogen and a warm water bath[1][12][17]. Ensure thawing occurs at a temperature above the Tm[3].

3. Extrusion:

  • Rationale: Passing the MLV suspension through a polycarbonate membrane with a defined pore size reduces the vesicle size and lamellarity, resulting in a more uniform population of large unilamellar vesicles (LUVs)[1][3]. Performing this step above the Tm is crucial for the fluidity of the lipid bilayer, allowing it to deform and reform into smaller vesicles[16]. An odd number of passes is recommended to ensure the entire sample is processed through the membrane the same number of times.

  • Procedure:

    • Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm). It is good practice to also include filter supports on either side of the membrane.

    • Pre-heat the extruder's heating block to a temperature above the Tm of DL-DMPC (e.g., 30-40°C)[12].

    • Draw the MLV suspension into one of the gas-tight syringes and place it in the extruder. Place an empty syringe on the other side.

    • Insert the assembled extruder into the heating block and allow it to equilibrate for 5-10 minutes.

    • Gently push the plunger of the filled syringe to pass the lipid suspension through the membrane into the empty syringe.

    • Repeat this process for a total of 11 to 21 passes[16]. The suspension should become progressively more translucent as the vesicle size decreases.

4. Vesicle Size Characterization:

  • Rationale: Dynamic Light Scattering (DLS) is a non-invasive technique that measures the size distribution of particles in suspension by analyzing the fluctuations in scattered light intensity due to Brownian motion[18][19]. This allows for the verification of the vesicle size and polydispersity.

  • Procedure:

    • Dilute a small aliquot of the final vesicle suspension in the hydration buffer to a suitable concentration for DLS analysis (e.g., 0.1 µM)[13][20].

    • Transfer the diluted sample to a clean cuvette.

    • Perform the DLS measurement according to the instrument's instructions. The results will typically provide the average hydrodynamic radius (RH) and the polydispersity index (PDI), which is a measure of the width of the size distribution[18][21].

Critical Parameters and Their Impact on Vesicle Size

The successful formation of size-controlled vesicles is dependent on several key parameters, which are summarized in the table below.

ParameterRecommended Value for DL-DMPCRationale and Impact on Vesicle Properties
Extrusion Temperature > 24°C (e.g., 30-40°C)Must be above the Tm of DL-DMPC to ensure the lipid bilayer is in a fluid, liquid-crystalline state. Extrusion below the Tm can lead to membrane clogging and inefficient sizing[1][3].
Membrane Pore Size 30 nm - 400 nmThe primary determinant of the final vesicle size. The mean diameter of the vesicle population will be slightly larger than the pore size[4][22].
Number of Extrusion Passes 11 - 21 passesAn increased number of passes leads to a more homogenous size distribution (lower PDI)[2][23]. After a certain number of passes, the size and PDI will plateau.
Lipid Concentration 10 - 20 mg/mLHigher concentrations can be used, but may require higher extrusion pressures[3][13]. Very high concentrations may affect the final vesicle size and lamellarity[22].
Hydration Buffer Application-dependent (e.g., PBS, Tris)The ionic strength and pH of the buffer can influence lipid hydration and vesicle stability. For charged lipids, buffer choice is more critical[3].

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
High Polydispersity Index (PDI) Insufficient number of extrusion passes.Increase the number of extrusion passes (e.g., up to 21).
Extrusion temperature too close to Tm.Increase the extrusion temperature to be well above the Tm (e.g., 10-15°C above).
Extruder is Difficult to Operate/Clogged Extrusion temperature is below Tm.Ensure the extruder and lipid suspension are maintained at a temperature above 24°C.
Lipid concentration is too high.Dilute the lipid suspension.
Inadequate initial hydration.Ensure the lipid film is fully hydrated and vortexed thoroughly before extrusion.
Vesicle Size Significantly Larger than Pore Size Membrane is ruptured.Replace the polycarbonate membrane.
Insufficient number of passes.Increase the number of extrusion cycles.

Conclusion

The extrusion of DL-DMPC vesicles is a robust and highly reproducible method for generating unilamellar vesicles with a controlled size distribution. By carefully controlling key parameters such as extrusion temperature, membrane pore size, and the number of passes, researchers can consistently produce vesicles tailored to their specific experimental needs. The protocol and insights provided in this application note serve as a comprehensive guide for scientists and professionals in drug development and related fields, enabling the reliable production of high-quality vesicles for a wide range of applications.

References

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  • Hope, M. J., et al. (1993). Reduction of Liposome Size and Preparation of Unilamellar Vesicles by Extrusion Techniques. In: Gregoriadis, G. (eds) Liposome Technology. CRC Press.
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  • Morton, L. A., et al. (2012). Constant Pressure-controlled Extrusion Method for the Preparation of Nano-sized Lipid Vesicles. Journal of Visualized Experiments, (64), e4151. Retrieved from [Link]

  • Liposome Extrusion. (n.d.). Sterlitech. Retrieved from [Link]

  • Preparing Large, Unilamellar Vesicles by Extrusion (LUVET). (n.d.). Avanti Polar Lipids. Retrieved from [Link]

  • Constant Pressure-controlled Extrusion Method for Preparation of Nano-sized Lipid Vesicles. (2022, June 27). JoVE. Retrieved from [Link]

  • Deamer, D. W. (2010). Preparation of fatty acid or phospholipid vesicles by thin-film rehydration. Cold Spring Harbor Protocols, 2010(1), pdb.prot5360.
  • Summary of Methods to Prepare Lipid Vesicles. (n.d.).
  • Perkins, W. R., et al. (1993). Factors affecting the size distribution of liposomes produced by freeze-thaw extrusion. International Journal of Pharmaceutics, 90(1), 43-52.
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  • Hallett, F. R., et al. (1991). Vesicle sizing: Number distributions by dynamic light scattering. Biophysical Journal, 60(2), 357-362.
  • Khelashvili, G., et al. (2013). Mechanical Properties Determination of DMPC, DPPC, DSPC, and HSPC Solid-Ordered Bilayers. The Journal of Physical Chemistry B, 117(26), 7848-7858.
  • Evans, E., & Needham, D. (1987). Structure and mechanical properties of giant lipid (DMPC) vesicle bilayers from 20.degree.C below to 10.degree.C above the liquid crystal-crystalline phase transition at 24.degree.C. Biochemistry, 26(24), 7761-7771.
  • Cullis, P. R., et al. (1991). U.S. Patent No. 5,008,050. Washington, DC: U.S.
  • Johnson, B., & Gabriel, N. (1998). Effects of Vesicle Size and Shape on Static and Dynamic Light Scattering Measurements. Langmuir, 14(13), 3574-3580.
  • Nagle, J. F., & Tristram-Nagle, S. (2000). Structure of lipid bilayers. Biochimica et Biophysica Acta (BBA) - Reviews on Biomembranes, 1469(3), 159-195.
  • The structures of DLPC, DMPC, DPPC, and DSPC molecules. (n.d.). ResearchGate. Retrieved from [Link]

  • Pang, H., et al. (2021). Lipid Melting Transitions Involve Structural Redistribution of Interfacial Water. The Journal of Physical Chemistry B, 125(45), 12515-12524.
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incorporating channel proteins into DL-DMPC planar lipid membranes

Author: BenchChem Technical Support Team. Date: February 2026

Functional Incorporation of Channel Proteins into DL-DMPC Planar Lipid Membranes: A Comprehensive Guide for Researchers

Abstract

The reconstitution of membrane proteins into artificial lipid bilayers is a cornerstone of modern biophysics and drug discovery, providing a controlled environment to study their function in isolation.[1][2][3] This guide offers a detailed exploration of the principles and methodologies for incorporating channel proteins into planar lipid membranes (PLMs) composed of 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DL-DMPC). We delve into the rationale behind experimental choices, providing field-proven insights to navigate the complexities of membrane protein reconstitution. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reproducible assays for channel protein characterization.

Introduction: The Power of a Controlled Environment

Membrane proteins, particularly ion channels, are critical mediators of cellular communication and transport, making them prime targets for therapeutic intervention.[3] However, their native membrane environment is extraordinarily complex, often confounding detailed functional studies.[4] Planar lipid bilayers offer a powerful reductionist approach, enabling the precise electrophysiological investigation of single or multiple channel events in a well-defined artificial membrane.[1][5]

Why DL-DMPC?

1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) is a synthetic phospholipid frequently employed in the formation of lipid bilayers for several key reasons:[6]

  • Defined Composition: As a synthetic lipid, DMPC offers high purity and a well-characterized structure, ensuring reproducibility between experiments.[7][8]

  • Biocompatibility: DMPC exhibits good biocompatibility and is structurally similar to lipids found in natural cell membranes.[9]

  • Phase Behavior: Its gel-to-liquid crystalline phase transition temperature (Tm) of approximately 23-24°C allows for the modulation of membrane fluidity by controlling the experimental temperature.

This guide will provide a comprehensive overview of the techniques required to successfully form DL-DMPC planar lipid membranes and subsequently incorporate functional channel proteins for downstream analysis.

Foundational Principles: Crafting the Bilayer

The formation of a stable, high-resistance ("giga-seal") planar lipid bilayer is the critical first step for any successful channel incorporation experiment. Several techniques have been developed, each with its own set of advantages and limitations.[10][11]

The "Painting" Technique (Mueller-Rudin)

This classic method involves "painting" a lipid solution in an organic solvent across a small aperture separating two aqueous chambers.[10] The solvent dissolves into the surrounding aqueous phase, leaving behind a thin lipid film that spontaneously thins to form a bilayer.

  • Causality: The presence of a hydrophobic solvent within the bilayer can increase its flexibility and may facilitate the incorporation of some proteins by matching the hydrophobic thickness of the membrane to that of the protein.[10] This method is particularly useful for screening uncharacterized proteins for channel-forming activity.[10]

The Folding Technique (Montal-Mueller)

This solvent-free method involves creating two lipid monolayers at the air-water interface of two separate chambers and then raising the water levels to bring the monolayers together across an aperture, forming a bilayer.[10]

  • Causality: The primary advantage of this technique is the precise control it offers over the lipid composition of each monolayer, allowing for the creation of asymmetric bilayers that can mimic the native cellular environment more closely.[10]

Vesicle Fusion on Solid Supports

This technique involves the fusion of small unilamellar vesicles (SUVs) or giant unilamellar vesicles (GUVs) onto a solid substrate to form a supported lipid bilayer (SLB).[12] While not a free-standing bilayer, this method is valuable for certain surface-sensitive analytical techniques.

  • Causality: The fusion process is influenced by factors such as vesicle size, lipid composition, temperature, and the presence of divalent cations like Ca²⁺ and Mg²⁺, which can promote vesicle adsorption and rupture.[12]

Channel Protein Incorporation: Bridging the Gap

Once a stable DL-DMPC bilayer is formed, the next crucial step is the incorporation of the channel protein of interest. The choice of method depends largely on the nature of the protein and its purification state.

Direct Incorporation from Micellar Solutions

For purified membrane proteins solubilized in detergent micelles, direct addition to the aqueous phase surrounding the bilayer is a common approach.[1][5]

  • Mechanism: Upon dilution in the aqueous buffer, the detergent concentration drops below its critical micelle concentration (CMC). This destabilizes the micelles, releasing the protein which can then spontaneously insert into the pre-formed lipid bilayer.[5]

Vesicle Fusion Method

In this method, the channel protein is first reconstituted into liposomes (proteoliposomes).[3][13] These proteoliposomes are then added to the chamber, where they fuse with the planar lipid membrane, delivering the protein into the bilayer.[3][13]

  • Mechanism: Fusion can be induced by osmotic gradients or the presence of fusogenic agents.[14] This method is particularly advantageous for eukaryotic ion channels that are challenging to incorporate directly.[3]

Cell-Free Protein Synthesis and Co-translational Insertion

An emerging and powerful technique involves synthesizing the membrane protein in situ using a cell-free expression system in the presence of pre-formed liposomes or nanodiscs.[15][16] These proteoliposomes can then be used for fusion with a planar bilayer.

  • Mechanism: Cell-free systems provide an open environment that allows for the co-translational insertion of the nascent polypeptide chain directly into a lipid bilayer, which can promote proper folding.[17][18] This avoids the potential for protein aggregation and denaturation that can occur during conventional purification and solubilization steps.[4]

Experimental Protocols

Protocol 1: Formation of a DL-DMPC Planar Lipid Bilayer via the Painting Technique

Materials:

  • DL-DMPC (1,2-dimyristoyl-sn-glycero-3-phosphocholine)

  • n-Decane

  • Ethanol

  • Buffer solution (e.g., 1 M KCl, 10 mM HEPES, pH 7.4)

  • Planar lipid bilayer chamber with a small aperture (50-250 µm diameter)

  • Ag/AgCl electrodes

  • Voltage-clamp amplifier and data acquisition system

Procedure:

  • Lipid Preparation: Prepare a 1-2% (w/v) solution of DL-DMPC in n-decane.

  • Chamber Preparation: Thoroughly clean the bilayer chamber with ethanol and then rinse extensively with deionized water. Ensure the aperture is clean and dry.

  • Buffer Filling: Fill both chambers with the buffer solution, ensuring the liquid level is below the aperture.

  • Electrode Placement: Place the Ag/AgCl electrodes in each chamber.

  • Lipid Application: Using a fine brush or a glass rod, carefully "paint" a small amount of the DL-DMPC/n-decane solution across the aperture.

  • Bilayer Formation: Monitor the capacitance of the membrane using the voltage-clamp amplifier. A stable bilayer will have a capacitance in the range of 0.3-0.8 µF/cm². The membrane should appear optically black under illumination.

  • Stability Check: Apply a test voltage (e.g., 50 mV) and ensure the baseline current is low and stable, indicating a high-resistance seal.

Protocol 2: Incorporation of a Channel Protein via Vesicle Fusion

Prerequisite: A stable, pre-formed DL-DMPC planar lipid bilayer (from Protocol 1).

Materials:

  • Proteoliposomes containing the channel protein of interest.

  • Osmoticum (e.g., a concentrated salt or sugar solution).

  • Magnetic micro-stirrer.

Procedure:

  • Proteoliposome Preparation: Prepare proteoliposomes by your preferred method (e.g., detergent dialysis, extrusion). The lipid composition of the proteoliposomes should ideally be similar to the planar bilayer.

  • Addition of Proteoliposomes: Add a small aliquot (1-5 µL) of the proteoliposome suspension to the cis chamber (the chamber to which the voltage is applied).

  • Induce Fusion:

    • Osmotic Gradient: Gently add a small volume of a concentrated, non-electrolyte solution (e.g., sucrose) to the cis chamber to create an osmotic gradient. This will cause the proteoliposomes to swell and fuse with the planar membrane.[14]

    • Divalent Cations: The presence of divalent cations like Ca²⁺ or Mg²⁺ in the buffer can also facilitate fusion.[12][14]

  • Stirring: Gently stir the solution in the cis chamber using a magnetic micro-stirrer to increase the probability of vesicle-bilayer interactions.[2]

  • Monitoring Incorporation: Continuously monitor the current across the membrane. The successful incorporation of a channel will be observed as discrete, step-like increases in current.[19] The time for incorporation can range from seconds to several minutes.[2]

  • Buffer Exchange (Optional): Once a sufficient number of channels have been incorporated, you can perfuse the cis chamber with fresh buffer to remove excess proteoliposomes and prevent further incorporation events.

Data Presentation and Validation

Successful incorporation and functional analysis are validated through electrophysiological recordings.[1][20]

Parameter Typical Value Significance
Bilayer Capacitance 0.3 - 0.8 µF/cm²Confirms bilayer formation.
Seal Resistance > 10 GΩIndicates a stable, low-leak membrane.
Single-Channel Conductance pS to nSCharacteristic of the specific ion channel.
Open Probability (Po) 0 - 1Reflects the gating kinetics of the channel.
Ion Selectivity VariesDetermined by reversal potential measurements under asymmetric ion conditions.

Visualization of Workflows

experimental_workflow cluster_prep Preparation cluster_bilayer Bilayer Formation cluster_incorporation Protein Incorporation cluster_analysis Analysis Lipid_Prep DL-DMPC in n-Decane Paint_Bilayer Paint Lipid Solution across Aperture Lipid_Prep->Paint_Bilayer Protein_Prep Channel Protein in Proteoliposomes Add_Proteoliposomes Add Proteoliposomes to cis Chamber Protein_Prep->Add_Proteoliposomes Monitor_Capacitance Monitor Capacitance (Seal Formation) Paint_Bilayer->Monitor_Capacitance Monitor_Capacitance->Add_Proteoliposomes Induce_Fusion Induce Fusion (Osmotic Gradient) Add_Proteoliposomes->Induce_Fusion Record_Current Record Ionic Current (Voltage Clamp) Induce_Fusion->Record_Current Analyze_Data Analyze Single-Channel Events Record_Current->Analyze_Data

Figure 1: A generalized workflow for the incorporation of channel proteins into a planar lipid bilayer using the vesicle fusion method.

incorporation_mechanisms cluster_direct Direct Incorporation cluster_fusion Vesicle Fusion cluster_cellfree Cell-Free Synthesis Micelle Protein in Detergent Micelle Bilayer1 DL-DMPC Bilayer Micelle->Bilayer1 Dilution below CMC Incorporated1 Functional Channel in Bilayer Bilayer1->Incorporated1 Spontaneous Insertion Proteoliposome Proteoliposome Bilayer2 DL-DMPC Bilayer Proteoliposome->Bilayer2 Fusion Event Incorporated2 Functional Channel in Bilayer Bilayer2->Incorporated2 Protein Transfer CF_System Cell-Free Expression System Proteoliposome2 Proteoliposome CF_System->Proteoliposome2 Liposomes Empty Liposomes Liposomes->Proteoliposome2 Co-translational Insertion Bilayer3 DL-DMPC Bilayer Proteoliposome2->Bilayer3 Fusion Event Incorporated3 Functional Channel in Bilayer Bilayer3->Incorporated3 Protein Transfer

Figure 2: A comparison of the three primary mechanisms for incorporating channel proteins into a pre-formed DL-DMPC planar lipid bilayer.

Troubleshooting and Expert Insights

  • Unstable Bilayer: If the bilayer is unstable or breaks easily, consider pre-coating the aperture with a small amount of lipid solution and allowing it to dry before filling the chambers.[21] Also, ensure the lipid solution is fresh and has not been exposed to air for extended periods, which can lead to lipid oxidation.

  • No Channel Incorporation: If no channel activity is observed, increase the concentration of proteoliposomes or the duration of incubation. Gentle stirring is crucial to facilitate contact between the vesicles and the bilayer.[2] Also, verify the functionality of the reconstituted protein in the proteoliposomes using a separate assay if possible.

  • Multiple Channel Insertions: To study single-channel events, it is often necessary to work with very dilute protein or proteoliposome solutions. If multiple channels incorporate too quickly, reduce the concentration of the protein stock.

  • Solvent Effects: When using the painting technique, residual solvent in the bilayer can alter its properties and affect protein function.[22] The Montal-Mueller technique avoids this issue.[10]

Conclusion

The successful incorporation of channel proteins into DL-DMPC planar lipid membranes is a powerful technique that provides unparalleled insight into their function at the single-molecule level.[1] While the process requires meticulous attention to detail, the protocols and principles outlined in this guide provide a solid foundation for establishing a robust and reproducible experimental system. By carefully selecting the appropriate bilayer formation and protein incorporation methods, researchers can create a well-controlled environment to unravel the intricate mechanisms of ion channel function and accelerate the discovery of novel therapeutics.

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  • ResearchGate. (2013). The process of vesicle fusion and SLB formation is schematically shown.... [Link]

  • Li, Y., et al. (2021). 1,2-Dimyristoyl-sn-glycero-3-phosphocholine promotes the adhesion of nanoparticles to bio-membranes and transport in rat brain. Nanoscale, 13(43), 18239-18250. [Link]

Sources

Application Notes and Protocols for the Use of DL-DMPC in Nuclear Magnetic Resonance (NMR) Studies of Membranes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of DL-DMPC as a Premier Membrane Mimetic in NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a uniquely powerful technique for elucidating the structure, dynamics, and interactions of membrane-associated proteins and peptides at atomic resolution. A critical prerequisite for any successful NMR study is the reconstitution of the target molecule into a membrane mimetic environment that preserves its native fold and function while being amenable to the specific requirements of the NMR experiment.

1,2-dimyristoyl-rac-glycero-3-phosphocholine (DL-DMPC) has emerged as a cornerstone lipid for these studies. As a saturated 14-carbon chain phospholipid, it forms stable, well-characterized bilayers that provide a native-like environment for membrane proteins. Its synthetic nature ensures high purity and batch-to-batch consistency, which are paramount for reproducible NMR experiments. This guide provides an in-depth exploration of the principles and protocols for leveraging DL-DMPC in both solid-state and solution NMR studies, designed for researchers and drug development professionals seeking to characterize membrane-active molecules.

Core Principles: Why Choose DL-DMPC for NMR Studies?

The selection of a membrane mimetic is the most critical step in sample preparation. The choice of DL-DMPC is underpinned by a combination of its physical properties, versatility, and extensive characterization in the literature.

Causality Behind Experimental Choices:

  • Optimal Phase Behavior: DL-DMPC has a gel-to-liquid crystalline phase transition temperature (Tm) of approximately 24°C (297 K).[1] This Tm is conveniently accessible, allowing researchers to conduct experiments below, at, or above the phase transition to study its effect on protein structure and dynamics. Experiments on membrane proteins are typically conducted in the liquid-crystalline (fluid) phase to ensure sufficient molecular motion, and the moderate Tm of DL-DMPC makes this achievable without excessive heating that could denature the protein.

  • Bilayer Thickness: The 14-carbon acyl chains of DL-DMPC form a bilayer with a hydrophobic thickness that is suitable for a wide range of transmembrane proteins, particularly those with shorter transmembrane domains. This helps to avoid hydrophobic mismatch, which can otherwise induce non-native conformations.[2]

  • Versatility in Sample Preparation: DL-DMPC is exceptionally versatile and can be used to prepare multiple types of NMR-compatible samples. For solid-state NMR (ssNMR), which studies molecules in slow-tumbling environments, DL-DMPC readily forms multilamellar vesicles (liposomes) that mimic the cell membrane.[3] For solution NMR, which requires fast-tumbling molecular assemblies, DL-DMPC is the canonical long-chain lipid used in the formation of "bicelles" (bilayered micelles) when mixed with a short-chain lipid or detergent.[4]

  • A Note on Chirality (DL- vs. L-DMPC): DL-DMPC is a racemic mixture of the D- and L-stereoisomers at the C2 position of the glycerol backbone. Naturally occurring phospholipids are exclusively the L-isomer. For many routine NMR applications focused on the overall structure and dynamics of an embedded protein, the use of the racemic mixture has minimal impact and can be a cost-effective choice. However, it is crucial to recognize that lipid chirality can influence membrane packing, stability, and specific interactions with other chiral molecules like proteins or drugs.[5] When investigating stereospecific interactions or subtle conformational effects, the enantiomerically pure L-DMPC (often simply referred to as DMPC in literature) may be preferred to eliminate any potential artifacts arising from the racemic mixture. The protocols described herein are robust for both DL-DMPC and L-DMPC.

Quantitative Data: Physical Properties of DMPC

The following table summarizes key physical parameters of DMPC, which are critical for designing NMR experiments.

PropertyValueSource(s)
Main Phase Transition Temp (Tm)~24 °C (297 K)[1]
Area per Lipid (AL) (Fluid Phase, 30°C)~60.6 Ų[6]
Bending Modulus (Fluid Phase)Lower than longer-chain lipids (e.g., DPPC)[6]
Molecular Weight677.9 g/mol N/A

Application I: Solid-State NMR of Membrane Proteins in DL-DMPC Proteoliposomes

Solid-state NMR (ssNMR) is the method of choice for studying membrane proteins in their entirety within a lipid bilayer, as the slow tumbling of liposomes is not a hindrance to this technique.[7] Reconstituting a purified membrane protein into DL-DMPC liposomes (proteoliposomes) creates a highly native-like sample for structural and dynamic analysis.

Experimental Workflow: Proteoliposome Preparation for ssNMR

The following diagram outlines the key steps for reconstituting a detergent-solubilized membrane protein into DL-DMPC vesicles for ssNMR analysis.

G cluster_prep Step 1: Initial Preparation cluster_recon Step 2: Reconstitution cluster_final Step 3: Sample Packing A Weigh & dissolve DL-DMPC in organic solvent (e.g., Chloroform) B Dry to a thin lipid film under N2 stream, then vacuum A->B C Hydrate film with buffer to form Multilamellar Vesicles (MLVs) B->C D Solubilize MLVs with detergent (e.g., SDS, DDM) to form mixed lipid-detergent micelles C->D E Add purified, detergent-solubilized membrane protein to mixed micelles D->E Combine F Incubate to allow protein insertion E->F G Remove detergent slowly (e.g., dialysis, Bio-Beads) F->G H Collect proteoliposomes via ultracentrifugation G->H Yields I Wash pellet to remove residual detergent H->I J Pack hydrated pellet into ssNMR rotor I->J

Caption: Workflow for membrane protein reconstitution into DL-DMPC proteoliposomes.

Protocol: Preparation of Proteoliposomes for Magic Angle Spinning (MAS) ssNMR

This protocol is adapted from established methodologies for reconstituting membrane proteins into liposomes.[8][9][10]

Materials:

  • DL-DMPC powder

  • Organic solvent (e.g., chloroform or a chloroform/methanol mixture)

  • Buffer of choice (e.g., 10 mM HEPES, pH 7.4)

  • Detergent for solubilization (e.g., SDS, DDM, LDAO)

  • Purified, detergent-solubilized membrane protein of interest

  • Detergent removal system (e.g., Bio-Beads™ SM-2, dialysis tubing)

  • Ultracentrifuge and appropriate rotors

  • ssNMR rotor (e.g., 3.2 mm)

Methodology:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve a known quantity of DL-DMPC in chloroform to a final concentration of 10-20 mg/mL.

    • Slowly evaporate the solvent under a gentle stream of nitrogen gas while rotating the flask to create a thin, even lipid film on the inner surface.

    • Place the flask under high vacuum for at least 2 hours (or overnight) to remove all residual solvent.

  • Hydration and Solubilization:

    • Hydrate the lipid film with your NMR buffer to a final lipid concentration of ~10-20 mM. Vortex vigorously to resuspend the lipids, forming a milky suspension of multilamellar vesicles (MLVs).

    • To create small unilamellar vesicles (SUVs), sonicate the MLV suspension in a bath sonicator for 30-60 minutes, or until the solution becomes clear.[10]

    • Add detergent from a concentrated stock solution to the SUV suspension dropwise while stirring until the solution becomes completely transparent, indicating the formation of lipid-detergent mixed micelles.

  • Protein Reconstitution:

    • Add the purified, detergent-solubilized membrane protein to the lipid-detergent mixed micelle solution. The lipid-to-protein molar ratio (LPR) is critical and must be optimized; typical starting LPRs range from 50:1 to 200:1.

    • Incubate the mixture for 1-2 hours at a temperature above the Tm of DL-DMPC (>24°C) with gentle agitation to facilitate protein incorporation into the micelles.

  • Detergent Removal:

    • Remove the detergent to allow the formation of proteoliposomes. A common and effective method is the addition of adsorbent polystyrene beads (Bio-Beads™).

    • Add a generous amount of pre-washed Bio-Beads™ (e.g., 20-40 mg per mg of detergent) and incubate with gentle rocking at 4°C. The removal process should be gradual; perform several changes of beads over 12-24 hours. A slow removal rate is crucial for proper protein folding and insertion.

  • Sample Isolation and Packing:

    • Separate the proteoliposome suspension from the Bio-Beads™.

    • Pellet the proteoliposomes by ultracentrifugation (e.g., >150,000 x g for 2-4 hours). The centrifugation time for DMPC-based vesicles is typically 1-2 hours.[8]

    • Carefully remove the supernatant. The resulting pellet should be translucent.

    • Resuspend the pellet in fresh buffer and repeat the centrifugation step to wash away any residual detergent or non-incorporated protein.

    • Carefully transfer the final, hydrated proteoliposome pellet into a solid-state NMR rotor using an appropriate packing tool.

Application II: Solution NMR of Membrane Proteins in DL-DMPC/DHPC Bicelles

For solution NMR, the large size and slow tumbling of liposomes lead to prohibitively broad spectral lines. Isotropic bicelles, which are small, disc-shaped aggregates, solve this problem by tumbling rapidly enough in solution to average anisotropic interactions.[11] They are typically formed by mixing a long-chain lipid (DL-DMPC) with a short-chain lipid or detergent, most commonly 1,2-dihexanoyl-sn-glycero-3-phosphocholine (DHPC).[4]

Logical Relationship: Bicelle Composition and Size

The size and phase behavior of bicelles are controlled by the molar ratio of the long-chain lipid to the short-chain lipid, known as the 'q' ratio (q = [DMPC]/[DHPC]). This relationship dictates their suitability for different NMR applications.

G q_ratio q-ratio ([DMPC]/[DHPC]) low_q Low q (e.g., 0.25 - 0.5) q_ratio->low_q is low high_q High q (e.g., > 2.5) q_ratio->high_q is high prop_low Small, discoidal bicelles Fast tumbling Isotropic low_q->prop_low prop_high Large, disc-like aggregates Slow tumbling Anisotropic (align in B0 field) high_q->prop_high app_low Application: Solution NMR prop_low->app_low app_high Application: Oriented Sample ssNMR prop_high->app_high

Caption: Relationship between bicelle q-ratio, physical properties, and NMR application.

Protocol: Preparation of Isotropic Bicelles for Solution NMR

This protocol focuses on preparing small, isotropic bicelles (low q-ratio) suitable for high-resolution solution NMR studies. It is adapted from established methods.[11][12][13]

Materials:

  • DL-DMPC powder

  • DHPC powder

  • NMR Buffer (e.g., 20 mM Phosphate, 50 mM KCl, pH 6.5, with 10% D₂O)

  • Purified membrane protein in a minimal amount of a mild detergent (e.g., DPC, LDAO)

  • Glass vials

Methodology:

  • Preparation of Lipid Stocks:

    • It is often convenient to prepare concentrated stock solutions of DL-DMPC and DHPC in an organic solvent like chloroform, which can be mixed to the desired ratio and then dried. Alternatively, powders can be weighed directly.

  • Bicelle Formation (Protein-free):

    • Co-dissolve the appropriate amounts of DL-DMPC and DHPC in chloroform to achieve the target q-ratio (e.g., q = 0.5).

    • Dry the lipid mixture to a thin film under a stream of nitrogen, followed by high vacuum for at least 2 hours.

    • Hydrate the lipid film with NMR buffer to the desired final total lipid concentration (e.g., 10-20% w/v).

    • The sample should be subjected to several freeze-thaw cycles (e.g., freezing in liquid nitrogen and thawing in a warm water bath at ~40°C) with vigorous vortexing between cycles.[11][13] This process helps to form a uniform, transparent, and non-viscous bicelle solution.

  • Protein Incorporation:

    • The preferred method for incorporating protein is to mix the detergent-solubilized protein directly with a pre-formed lipid mixture.

    • Add the concentrated protein solution to a glass vial containing the dried DL-DMPC/DHPC film.

    • Add the final volume of NMR buffer and perform the freeze-thaw cycles as described in step 2. The detergent used to solubilize the protein will integrate into the bicelle structure.

    • Alternatively, add a concentrated protein solution to a pre-formed, hydrated bicelle solution.[12] The final total lipid and protein concentrations must be optimized; a final protein concentration of 0.3-1.0 mM is typical for NMR.

  • Sample Validation and Quality Control:

    • After preparation, the sample should be visually inspected. A good isotropic bicelle sample is perfectly clear and non-viscous. Any turbidity suggests the formation of large, undesirable aggregates.

    • ³¹P NMR can be used to check the quality of the bicelle preparation. DL-DMPC in the bilayer plane and DHPC at the high-curvature rim will give rise to distinct, sharp peaks in the ³¹P spectrum, confirming the formation of homogeneous bicelles. A broad component indicates the presence of large vesicles.[14]

Key NMR Methodologies & Data Interpretation

Once a high-quality sample is prepared, a suite of NMR experiments can be applied to probe the structure and dynamics of the membrane protein.

NMR MethodSample TypeInformation Gained
Magic Angle Spinning (MAS) ssNMR ProteoliposomesHigh-resolution chemical shifts, inter-atomic distances (for 3D structure calculation), torsion angles, and site-specific dynamics.
Oriented Sample (OS) ssNMR Aligned Bicelles (High-q) or Proteoliposomes on glass platesOrientation of protein secondary structural elements (e.g., helices) relative to the membrane normal.
Solution NMR (TROSY-based) Isotropic Bicelles (Low-q)Resonance assignments, 3D structure determination of smaller proteins or domains, protein-ligand interactions, and dynamics on ps-ms timescales.

The choice of experiment is dictated by the research question and the size of the protein. For large proteins, ssNMR is generally required, while smaller proteins or soluble domains are often amenable to solution NMR in isotropic bicelles.

Conclusion

DL-DMPC is a powerful and versatile tool in the arsenal of the membrane biophysicist. Its well-defined physical properties and adaptability for creating both bilayer and bicellar environments make it suitable for a broad range of NMR studies. By following robust, validated protocols for sample preparation, researchers can create high-quality proteoliposome and bicelle samples that are essential for acquiring high-resolution NMR data. This, in turn, provides critical insights into the molecular mechanisms of membrane proteins, paving the way for advancements in biology and pharmacology.

References

  • Kučerka, N., Nagle, J.F., Sachs, J.N., Feller, S.E., Pencer, J., & Katsaras, J. (2008). Structure of Fully Hydrated Fluid Phase DMPC and DLPC Lipid Bilayers Using X-Ray Scattering from Oriented Multilamellar Arrays and from Unilamellar Vesicles. Biophysical Journal, 95(5), 2356–2367. [Link]

  • Avanti Polar Lipids. Bicelle Preperation. Avanti Polar Lipids Website. [Link]

  • Wnętrzak, A., Leja, K., & Dynarowicz-Latka, P. (2020). Mechanical Properties Determination of DMPC, DPPC, DSPC, and HSPC Solid-Ordered Bilayers. Langmuir, 36(12), 3245–3255. [Link]

  • Lee, S., Lee, S.G., Jeong, D., & Kim, H. (2018). Systematic Characterization of DMPC/DHPC Self-Assemblies and Their Phase Behaviors in Aqueous Solution. Molecules, 23(12), 3289. [Link]

  • Glover, K.J., Whiles, J.A., Wu, G., Yu, N., Deems, R., Struppe, J.O., Stark, R.E., Komives, E.A., & Vold, R.R. (2014). Lipid Concentration and Molar Ratio Boundaries for the Use of Isotropic Bicelles. Langmuir, 30(20), 5974–5982. [Link]

  • Sim, D.M., & Gierasch, L.M. (1993). Phospholipids chiral at phosphorus. Dramatic effects of phosphorus chirality on the deuterium NMR properties of the choline head group of phospholipids in the liquid crystalline phase. Biochemistry, 32(10), 2575–2582. [Link]

  • Opella, S.J. (2015). NMR studies of membrane proteins. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1848(1, Part B), 245. [Link]

  • Das, N., Berjanskii, M.V., & Opella, S.J. (2013). Lipid bilayer preparations of membrane proteins for oriented and magic-angle spinning solid-state NMR samples. Nature Protocols, 8(11), 2133–2144. [Link]

  • Cui, D., & Marassi, F.M. (2016). Optimizing nanodiscs and bicelles for solution NMR studies of two β-barrel membrane proteins. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1858(7, Part A), 1476–1483. [Link]

  • D'Errico, G., Vitiello, G., & Paduano, L. (2024). An Effective Method for the Evaluation of the Enantiomeric Purity of 1,2-Diacyl-sn-glycero-3-phosphocholine-Based Lipids by NMR Analysis. Molecules, 29(10), 2321. [Link]

  • Aursup, P., & Harris, M. (2012). High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. Journal of Lipids, 2012, 232471. [Link]

  • Barsukov, I.L., & Lian, L.Y. (2006). NMR Studies in Dodecylphosphocholine of a Fragment Containing the Seventh Transmembrane Helix of a G-Protein-Coupled Receptor from Saccharomyces cerevisiae. Biophysical Journal, 90(5), 1709–1720. [Link]

  • ResearchGate. The structures of DLPC, DMPC, DPPC, and DSPC molecules. ResearchGate Website. [Link]

  • Park, S.H., & Opella, S.J. (2012). Structure Determination of a Membrane Protein in Proteoliposomes. Journal of the American Chemical Society, 134(10), 4772–4781. [Link]

  • Hagn, F., & Wagner, G. (2017). NMR as a Tool to Investigate Membrane Protein Structure, Dynamics and Function. Journal of Molecular Biology, 429(13), 1951–1968. [Link]

  • ResearchGate. 31P NMR studies of phospholipids. ResearchGate Website. [Link]

  • Wnętrzak, A., Leja, K., & Dynarowicz-Latka, P. (2020). Mechanical Properties Determination of DMPC, DPPC, DSPC, and HSPC Solid-Ordered Bilayers. Langmuir, 36(12), 3245–3255. [Link]

  • Cullis, P.R. (1976). 31P NMR of Phospholipid Membranes: Effects of Chemical Shift Anisotropy at High Magnetic Field Strengths. Biophysical Journal, 16(12), 1361–1376. [Link]

  • Kahveci, Z., & Pagliara, S. (2018). Preparation of Proteoliposomes. protocols.io. [Link]

  • Faham, S., & Bowie, J.U. (2011). Crystallizing membrane proteins using lipidic bicelles. Methods, 55(4), 324–328. [Link]

  • Opella, S.J. (2000). NMR structural studies of membrane proteins. Current Opinion in Structural Biology, 10(4), 412–418. [Link]

  • Howell, S.C., & Opella, S.J. (2014). Detergent Optimized Membrane Protein Reconstitution in Liposomes for Solid State NMR. Journal of Magnetic Resonance, 243, 100–106. [Link]

  • Nakanishi, T., & Nakano, M. (2022). Preparation of Planar Lipid Bilayer Membrane by Utilizing Bicelles and Its Characterization. Kagaku Kogaku Ronbunshu, 48(5), 175–181. [Link]

  • Miao, Y., & Tian, C. (2023). Solid-state NMR structure determination of a membrane protein in E. coli cellular inner membrane. PNAS, 120(45), e2310156120. [Link]

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Sources

differential scanning calorimetry (DSC) protocol for DL-DMPC phase transitions

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I've started gathering data on DL-DMPC's phase transitions, specifically focusing on its main transition, pre-transition temperatures, and enthalpy changes. The search is underway; this research is being approached from all angles, and more data points are likely to be collected soon. I'm focusing on efficiency.

Defining the Research Scope

I'm now expanding my data collection to include DSC protocols and theoretical principles. I'm focusing on lipid phase transitions and seeking reliable methods for DL-DMPC sample preparation, specifically MLV creation. The goal is to develop a step-by-step protocol, so instrument setup and calibration are now important. I'm aiming for clarity in explaining DL-DMPC's behavior.

Structuring the Application Note

I'm now focusing on structuring the application note, aiming for a logical flow from background to practical application. I'm prioritizing a detailed, step-by-step protocol for DL-DMPC DSC, including materials, liposome preparation, instrument setup, data collection, and analysis. Each step is carefully chosen, with clear explanations for each step, and referencing established sources to reinforce the methods. A summary table will be added for the expected thermodynamic parameters, along with a Graphviz diagram.

Refining Experimental Protocol

I'm now diving deep into the practicalities. The protocol is evolving, emphasizing DL-DMPC's racemic nature, and differentiating the pre-transition (Lβ' to Pβ') and main transition (Pβ' to Lα). I'm carefully considering instrument parameters for DSC runs and incorporating explanations for each step, and citing peer-reviewed articles to reinforce the methods. A workflow diagram and a comprehensive reference section are in progress.

Expanding Data Collection

I'm now expanding my literature search to include DL-DMPC's racemic nature, focusing on the pre-transition (Lβ' to Pβ') and main transition (Pβ' to Lα) and how this might influence its behavior. This will inform my experimental protocol, specifically sample preparation, the scan rate, and buffer conditions, and provide critical parameters to characterize data analysis.

Initiating Data Search

I'm now starting a broad data search on DL-DMPC's phase transitions, specifically temperatures and enthalpy changes for both main and pre-transitions. I'm focusing on finding DSC protocols, and delving into the theoretical principles of lipid transitions. I'll need to develop a structure for this application note. I am aiming to establish sources.

I'm now diving into specifics of the experimental protocol, which will be the heart of my application note. I will cover materials and reagents, MLV preparation, instrument setup and calibration, sample loading, and data analysis. The next step is data presentation. A Graphviz diagram is planned for clear depiction of experimental workflow. I will ensure all data is verifiable.

I will delve into DL-DMPC's racemic nature and the specific phase transitions (Lβ' to Pβ' and Pβ' to Lα). Sample preparation and instrument parameters are key now, especially for the influence of scan rate and buffer conditions. Then I can determine how to analyze onset and peak temperature as well as the enthalpy. The data gathering will begin with an initial data search to gather protocols.

Analyzing Lipid Phase Transitions

I've established a solid base with details on DMPC's phase transitions. I've pinpointed its main transition (Tm) around 23-24°C, a pre-transition at lower temps, and data on the main transition's enthalpy. Differential Scanning Calorimetry (DSC) is also providing valuable data.

Refining Data Acquisition

I'm now zeroing in on DL-DMPC-specific data. While DMPC provides a strong base, I need precise values for the pre-transition temperature and enthalpy changes in the racemic form. I'm also hunting for robust DSC protocols: specific heating/cooling rates, equilibration times, and scan numbers are crucial. I'm focusing on baseline correction and peak integration methods, too, for accurate Tm and ΔH determination.

Consolidating DMPC Data

I'm expanding my focus to DL-DMPC, aiming to confirm similarities in phase transition properties to DMPC, but need to consolidate existing data. I'm prioritizing finding precise values for the pre-transition temperature and associated enthalpy change in the racemic form. I'm hunting for detailed DSC protocols, including specific heating rates, equilibration times, and scan numbers for lipid analysis. Data analysis methods, such as baseline correction and peak integration, are also a current focus. I also need to begin solidifying the specific workflow and create URLs for the reference list.

Gathering Critical Data

I've been sifting through the search results, and I'm happy with the data so far. I've pinpointed reliable pre-transition and main transition temperatures for DMPC. The consistent values of around 14°C and 24°C are promising.

Analyzing Data Parameters

I've expanded my search, finding additional details on DSC operational parameters. I've now gathered information on scan rates, the need for multiple scans, and baseline correction. I've successfully collected data on MLV preparation through the thin-film hydration method. While I've found an enthalpy value for the main transition, I'm still searching for explicit DSC data for DL-DMPC, and, crucially, a specific value for the enthalpy of the pre-transition (ΔH_pre). A detailed guide to data analysis, including software-specific functions, would also be beneficial for completeness.

Addressing Data Limitations

I've made good progress, but there are a few gaps I need to address. I've compiled reliable transition temperatures and main transition enthalpy data for DMPC, as well as MLV preparation details. I also have DSC operational parameter data. Crucially, I'm still missing explicit DSC data for DL-DMPC and a value for the enthalpy of the pre-transition (ΔH_pre). A more detailed data analysis guide is also needed. I will focus on these areas next.

Compiling Temperature Data

I've zeroed in on the critical thermal properties for the DMPC application note. Specifically, I've got robust data for pre-transition and main transition temperatures, with consistent values around 14°C and 24°C, respectively. The enthalpy value also seems reliable, settling around 23-25 kJ/mol. This is a very good start.

Analyzing Enthalpy Data

Now, I'm focusing on enthalpy differences, especially between pre- and main transitions. The new source on the pre-transition enthalpy is key. Although direct DSC comparisons between DL- and L-DMPC are missing, I'm leaning towards the convention of assuming thermotropic similarity. I also have the sample preparation steps and DSC setup/analysis procedures compiled. I'm keen to offer advice on the use of TA Instruments' NanoAnalyze and Origin for DSC data. This allows me to provide clear data analysis instructions. I now have enough to begin structuring the application note.

Structuring Application Note Data

I have a robust foundation for the application note. The main and pre-transition temperatures, along with the main transition enthalpy are quite consistent. I've located a new source detailing the pre-transition enthalpy and confirmed that DL-DMPC can be taken as equivalent. I've also detailed the sample prep procedures, DSC setup details and baseline corrections, and peak integration data analysis protocols, including the software guidance for both. I'm now ready to organize the information into the application note's structure.

Troubleshooting & Optimization

troubleshooting low encapsulation efficiency in DL-DMPC vesicles

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Troubleshooting Low Encapsulation Efficiency

Welcome to the technical support center for DL-DMPC vesicle preparation and drug loading. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the encapsulation of active pharmaceutical ingredients (APIs) within 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DL-DMPC) vesicles. As Senior Application Scientists, we have compiled this resource based on established principles and field-proven insights to help you diagnose and resolve issues of low encapsulation efficiency.

Frequently Asked Questions (FAQs)

Q1: I'm observing very low encapsulation efficiency with my hydrophilic drug in DL-DMPC vesicles. What are the most likely causes?

Low encapsulation efficiency of hydrophilic drugs is a common issue and typically points to problems with vesicle formation, drug partitioning, or vesicle stability. The primary culprits are often related to the hydration process and the physical characteristics of the vesicles being formed.

Here are the most common causes, ranked by likelihood:

  • Suboptimal Hydration Temperature: DL-DMPC has a phase transition temperature (Tc) of approximately -20°C. While this suggests that hydration can occur at a wide range of temperatures, hydrating well below the Tc can lead to incomplete and inefficient lipid swelling, resulting in poorly formed multilamellar vesicles (MLVs) with a low captured aqueous volume. Conversely, hydrating at excessively high temperatures can increase the fluidity of the bilayer to a point where the drug can leak out more easily.

  • Ineffective Vesicle Size Reduction: The initial vesicles formed after hydration are large, multilamellar vesicles (MLVs) which have a low internal aqueous volume-to-lipid ratio. To encapsulate a significant amount of a hydrophilic drug, these MLVs must be processed into smaller, unilamellar vesicles (SUVs or LUVs) through methods like sonication or extrusion. Incomplete size reduction will result in a heterogeneous population of vesicles with a large proportion of MLVs, leading to poor encapsulation.

  • Drug-Lipid Interactions: Unfavorable electrostatic interactions between your drug and the zwitterionic DMPC headgroups can lead to the exclusion of the drug from the forming vesicle. While DMPC is neutral, pH changes can affect the charge of your API, influencing its interaction with the lipid bilayer.

  • Osmotic Mismatch: A significant difference in osmolarity between the drug solution used for hydration and the external buffer used for purification can induce vesicle shrinkage or swelling, leading to leakage of the encapsulated drug.

Q2: How does the choice of vesicle preparation method impact encapsulation efficiency?

The choice of preparation method is critical as it directly determines the lamellarity and size of the vesicles, which in turn dictates the encapsulated volume.

Method Description Typical Encapsulation Efficiency (Hydrophilic Drugs) Advantages Disadvantages
Thin-Film Hydration The lipid is dissolved in an organic solvent, which is then evaporated to form a thin film. The film is then hydrated with an aqueous drug solution.Low (5-15%) for the initial MLVs.Simple, widely used.Produces heterogeneous, large MLVs. Requires further processing.
Sonication High-frequency sound waves are used to break down large MLVs into small unilamellar vesicles (SUVs).Very Low (<1%)Produces small, relatively uniform SUVs.Low encapsulated volume, potential for lipid degradation and contamination from the sonicator tip.
Extrusion MLVs are repeatedly passed through a membrane with a defined pore size to produce large unilamellar vesicles (LUVs).Moderate to High (10-40%)Produces vesicles of a defined size with a narrow size distribution. High encapsulated volume.Requires specialized equipment (extruder).
Freeze-Thaw Cycles Repeatedly freezing and thawing a suspension of MLVs can increase the trapped aqueous volume and improve encapsulation.ModerateCan increase encapsulation efficiency by disrupting lamellae and allowing for the formation of larger unilamellar or oligolamellar vesicles.Can be time-consuming. May not be suitable for all drugs.

For maximizing the encapsulation of hydrophilic drugs, the thin-film hydration followed by extrusion method is generally recommended. This combination allows for the formation of LUVs with a large, encapsulated aqueous volume and a controlled size distribution.

Troubleshooting Workflow

If you are experiencing low encapsulation efficiency, follow this logical troubleshooting workflow to identify and resolve the issue.

G cluster_start Start: Low Encapsulation Efficiency cluster_hydration Step 1: Hydration & Lipid Film cluster_size_reduction Step 2: Vesicle Size Reduction cluster_purification Step 3: Purification cluster_end Resolution start Low Encapsulation Efficiency Detected q1 Is the lipid film uniform and thin? start->q1 a1_no Action: Re-dissolve lipid. Evaporate solvent slowly with rotation. q1->a1_no No q2 Was hydration performed above Tc with vigorous mixing? q1->q2 Yes a1_yes Proceed to Size Reduction a1_no->q1 Retry a2_no Action: Ensure hydration temperature is appropriate and vortex/mix thoroughly. q2->a2_no No q3 Using Extrusion? q2->q3 Yes a2_no->q2 Retry a3_yes Were at least 10-15 passes performed through the membrane? q3->a3_yes Yes q4 Using Sonication? q3->q4 No a3_no Action: Increase number of extrusion passes. a3_yes->a3_no No a3_yes_yes Proceed to Purification a3_yes->a3_yes_yes Yes a3_no->a3_yes Retry q5 Is there an osmotic mismatch between internal and external buffer? a3_yes_yes->q5 a4_no Action: Consider switching to extrusion for higher efficiency. q4->a4_no Consider Method Change a4_yes Note: Sonication yields SUVs with inherently low encapsulated volume. q4->a4_yes Yes a5_yes Action: Use iso-osmotic buffers for hydration and purification. q5->a5_yes Yes end_node Problem Resolved q5->end_node No a5_yes->q5 Retry a5_no Proceed to Analysis

Caption: Troubleshooting workflow for low encapsulation efficiency.

Key Experimental Protocols

Protocol 1: Vesicle Preparation by Thin-Film Hydration and Extrusion

This protocol is optimized for producing LUVs with a high encapsulation efficiency for hydrophilic compounds.

Materials:

  • DL-DMPC lipid powder

  • Chloroform or a 2:1 chloroform:methanol solvent system

  • API to be encapsulated, dissolved in an appropriate aqueous buffer (e.g., PBS, HEPES)

  • Rotary evaporator

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Syringes and heating block for the extruder

Procedure:

  • Lipid Film Formation:

    • Dissolve a known quantity of DL-DMPC in the organic solvent in a round-bottom flask. A typical concentration is 10-20 mg/mL.

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath set to a temperature slightly above the boiling point of the solvent (e.g., 30-40°C).

    • Apply a vacuum to evaporate the solvent. Continue until a thin, uniform lipid film is formed on the wall of the flask.

    • To ensure complete removal of residual solvent, place the flask under high vacuum for at least 2 hours.

  • Hydration:

    • Warm the aqueous solution containing your API to a temperature above the Tc of DL-DMPC (e.g., room temperature is sufficient).

    • Add the pre-warmed drug solution to the flask containing the lipid film. The volume should be sufficient to create the desired final lipid concentration (e.g., 10 mg/mL).

    • Agitate the flask vigorously using a vortex mixer. The lipid film should gradually disperse to form a milky suspension of MLVs. This may take 30-60 minutes.

  • Extrusion (Size Reduction):

    • Assemble the mini-extruder with two stacked 100 nm polycarbonate membranes according to the manufacturer's instructions.

    • Pre-heat the extruder block to a temperature above the lipid's Tc.

    • Draw the MLV suspension into one of the syringes.

    • Place the loaded syringe into the extruder and pass the lipid suspension through the membranes to the second syringe.

    • Repeat this process for an odd number of passes (e.g., 11-21 passes). This ensures that the final product is collected in the second syringe.

    • The resulting vesicle suspension should appear more translucent than the initial MLV suspension.

  • Purification:

    • To remove the unencapsulated drug, the vesicle suspension must be purified. The most common method is size exclusion chromatography (SEC) using a Sephadex G-50 column.

    • Equilibrate the SEC column with an iso-osmotic buffer that does not contain the drug.

    • Carefully load the vesicle suspension onto the column.

    • Elute the vesicles with the same buffer. The liposomes will elute first in the void volume, while the smaller, unencapsulated drug molecules will be retained by the column and elute later.

    • Collect the fractions containing the purified liposomes.

Protocol 2: Determining Encapsulation Efficiency

Principle:

Encapsulation efficiency (EE) is the percentage of the initial drug that is successfully entrapped within the vesicles. It is calculated after removing the unencapsulated drug.

EE (%) = (Amount of encapsulated drug / Total initial amount of drug) x 100

Procedure:

  • Measure Total Drug (Before Purification):

    • Take a small aliquot of the vesicle suspension before the purification step (e.g., before the SEC column).

    • Disrupt the vesicles to release the encapsulated drug. This can be done by adding a surfactant like Triton X-100 (to a final concentration of 0.1-1%) or a suitable organic solvent like methanol.

    • Measure the concentration of the drug using an appropriate analytical method (e.g., UV-Vis spectrophotometry, HPLC, fluorescence spectroscopy). This gives you the total drug concentration.

  • Measure Encapsulated Drug (After Purification):

    • Take an aliquot of the purified liposome fraction collected from the SEC column.

    • Lyse the vesicles using the same method as in step 1.

    • Measure the drug concentration. This gives you the encapsulated drug concentration.

  • Calculation:

    • Use the concentrations and volumes to calculate the total amount of drug and the encapsulated amount of drug.

    • Apply the formula above to determine the encapsulation efficiency.

In-Depth Scientific Explanations

Q3: Why is the phase transition temperature (Tc) of DL-DMPC important for encapsulation?

The phase transition temperature (Tc) is the temperature at which a lipid bilayer transitions from a rigid, gel-like state to a more fluid, liquid-crystalline state. For DL-DMPC, this temperature is approximately -20°C.

  • Below Tc (Gel Phase): The lipid acyl chains are tightly packed and ordered. The bilayer is more rigid and less permeable. While this is good for retaining an already encapsulated drug, it is not ideal for the initial hydration and formation of vesicles. Hydrating in the gel phase can lead to incomplete swelling of the lipid film and the formation of poorly structured vesicles with many defects.

  • Above Tc (Liquid-Crystalline Phase): The acyl chains are more disordered and mobile, making the bilayer more fluid and flexible. This fluidity is essential during hydration, as it allows the lipid sheets to curve and close into vesicles, trapping the aqueous drug solution. It also facilitates the passage of lipids through the extruder membrane during size reduction.

Therefore, all steps of vesicle preparation (hydration, extrusion) should be performed at a temperature well above the Tc to ensure the lipids are in the fluid phase, promoting efficient vesicle formation and drug encapsulation.

References

  • Avanti Polar Lipids, Inc. Dimyristoyl-sn-glycero-3-phosphocholine (DMPC) Product Information.[Link]

  • Jesorka, A., & Orwar, O. (2008). Liposomes: technologies and analytical applications. Annual review of analytical chemistry, 1, 801-832. [Link]

  • Olson, F., Hunt, C. A., Szoka, F. C., Vail, W. J., & Papahadjopoulos, D. (1979). Preparation of liposomes of defined size distribution by extrusion through polycarbonate membranes. Biochimica et Biophysica Acta (BBA)-Biomembranes, 557(1), 9-23. [Link]

  • Laouini, A., Jaafar-Maalej, C., Limayem-Blouza, I., Sfar, S., Charcosset, C., & Fessi, H. (2012). Preparation, characterization and applications of liposomes: state of the art. Journal of colloid science and biotechnology, 1(2), 147-168. [Link]

Technical Support Center: Reconstituting Transmembrane Proteins into DL-DMPC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for transmembrane protein (TMP) reconstitution. This guide is designed for researchers, scientists, and drug development professionals navigating the specific challenges of incorporating TMPs into dilauroyl-myristoyl-phosphatidylcholine (DL-DMPC) vesicles. As a synthetic lipid with a low phase transition temperature, DL-DMPC offers a fluid membrane environment but also presents unique experimental hurdles.

This resource is structured to provide not just protocols, but the underlying rationale to empower you to troubleshoot effectively. We will explore common pitfalls, from protein aggregation to loss of function, and provide field-proven solutions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the reconstitution of transmembrane proteins into DL-DMPC liposomes. Each question is addressed with potential causes and actionable solutions.

Question 1: "My protein is precipitating during detergent removal. What's going wrong?"

This is one of the most common failure points in reconstitution. Protein precipitation indicates that the TMP is not successfully transitioning from the detergent micelle into the lipid bilayer, leading to aggregation.

Potential Causes & Solutions:

  • Inadequate Lipid-to-Protein Ratio (LPR): The protein may be "homeless" if there isn't enough lipid surface area available as the detergent is removed.

    • Scientific Rationale: During reconstitution, a thermodynamic equilibrium exists between protein-detergent micelles, lipid-detergent micelles, and the forming proteoliposomes. If the LPR is too low, the local concentration of detergent-free protein increases faster than it can be captured by a lipid bilayer, promoting protein-protein aggregation.

    • Troubleshooting Steps:

      • Increase the LPR systematically. Start with a standard LPR of 50:1 (w/w) and test higher ratios like 100:1, 250:1, or even 500:1.

      • Analyze the supernatant and pellet of your reconstitution mix by SDS-PAGE to quantify the amount of aggregated protein at different LPRs.

  • Detergent Removal Rate is Too Fast: Rapid removal of detergent can shock the system, not allowing sufficient time for the protein to insert correctly into the forming vesicles.

    • Scientific Rationale: Slow, controlled detergent removal is crucial for allowing the protein-lipid-detergent intermediates to anneal into stable proteoliposomes. Different detergents require different removal strategies based on their Critical Micelle Concentration (CMC) and micelle size. [1] * Troubleshooting Steps:

      • For Dialysis: Increase the dialysis duration or reduce the frequency of buffer changes. Avoid excessively large buffer volumes in the initial stages. * For Bio-Beads: Use a smaller quantity of beads in the first incubation step, followed by subsequent additions. This creates a gentler gradient of detergent removal. [2][3]

  • Mismatched Hydrophobic Domains: The hydrophobic transmembrane region of your protein may not be dimensionally compatible with the DL-DMPC bilayer thickness.

    • Scientific Rationale: The activity and stability of integral membrane proteins are highly dependent on the physical properties of the surrounding lipid bilayer, including its thickness. [4][5]A significant mismatch can induce stress on the protein's conformation, leading to instability. DL-DMPC forms a relatively thin bilayer.

    • Troubleshooting Steps:

      • Consider adding a small percentage (5-10 mol%) of a longer-chain lipid (e.g., DSPC) or cholesterol to modulate the bilayer thickness and fluidity.

      • If your protein is known to function in thicker membranes, DL-DMPC may not be the optimal choice.

Question 2: "My reconstitution efficiency is very low. How can I improve it?"

Low efficiency means that a large fraction of your vesicles are empty liposomes, which can interfere with downstream functional assays.

Potential Causes & Solutions:

  • Suboptimal Detergent Choice or Concentration: The initial solubilization state of your protein dictates its readiness for reconstitution.

    • Scientific Rationale: The goal is to have a monodisperse, stable protein-detergent complex before introducing lipids. [6]Using a detergent that is too harsh can denature the protein, while one that is too mild may not fully solubilize it. Non-ionic detergents like DDM are generally considered mild and effective for maintaining protein stability. [1] * Troubleshooting Steps:

      • Ensure your starting protein sample is fully solubilized and monodisperse using size-exclusion chromatography (SEC).

      • Screen different detergents (e.g., DDM, LDAO, C12E8). See the table below for properties of common detergents.

      • Optimize the detergent concentration. You need to be well above the CMC to form micelles, but excessively high concentrations can be harder to remove and may destabilize the protein.

  • Incorrect Temperature During Reconstitution: The physical state of the DL-DMPC bilayer is critical during protein insertion.

    • Scientific Rationale: Protein insertion is most efficient when the lipid bilayer is in a fluid, liquid-crystalline phase. [7]The main phase transition temperature (Tm) for DMPC (a close relative of DL-DMPC) is ~24°C. [8][9]Reconstitution should ideally occur at or slightly above this temperature to ensure the membrane is flexible.

    • Troubleshooting Steps:

      • Perform the detergent removal step at a controlled temperature, for instance, at 25°C or 30°C. Avoid performing the reconstitution at 4°C, where the bilayer will be in the gel phase.

      • Note that some proteins are only stable at lower temperatures. If this is the case, you may need to screen lipids with a lower Tm, such as DOPC (Tm = -17°C). [10]

Table 1: Properties of Commonly Used Detergents
DetergentTypeCMC (mM)Micelle MW (kDa)Notes
DDM (n-dodecyl-β-D-maltoside)Non-ionic~0.17~65-70Mild, good for stability, but forms large micelles and is slow to dialyze. [1][11]
LDAO (Lauryldimethylamine N-oxide)Zwitterionic~1-2~17-22Forms smaller micelles, easier to remove. Can be more denaturing for some proteins. [12][13]
OG (n-Octyl-β-D-glucoside)Non-ionic~20-25~8High CMC makes it easy to remove by dialysis, but can be less effective at solubilizing some TMPs.
Question 3: "My protein is reconstituted, but it's inactive or has the wrong orientation. What should I do?"

Successful incorporation is only half the battle. Preserving function and achieving a uniform orientation are key for meaningful assays.

Potential Causes & Solutions:

  • Protein Denaturation: The protein may have been damaged during solubilization or reconstitution.

    • Scientific Rationale: Membrane proteins are sensitive to their environment. The choice of detergent, pH, ionic strength, and temperature can all impact conformational integrity. [14]Even mild detergents can, over time, lead to a loss of native structure. [6] * Troubleshooting Steps:

      • Perform a functional assay on your protein while it is still in detergent solution (if possible) to confirm it is active before reconstitution.

      • Minimize the time the protein spends in detergent. Plan your experiments so that reconstitution is initiated shortly after purification.

      • Include additives that are known to stabilize your protein, such as glycerol, specific co-factors, or a small amount of "native-like" lipid (e.g., cholesterol) in the detergent solution.

  • Lack of Directional Insertion: Many reconstitution methods result in a random, 50/50 inside-out vs. right-side-out orientation of the protein in the vesicle population.

    • Scientific Rationale: Spontaneous insertion during detergent removal is often a stochastic process. For proteins with significant extramembranous domains, steric hindrance or charge interactions can influence orientation, but this is not guaranteed.

    • Troubleshooting Steps:

      • Affinity-Based Methods: If your protein has an affinity tag (e.g., His-tag) on one of its soluble domains, you can co-reconstitute it with lipids that have a chelating headgroup (e.g., DOGS-NTA-Ni). By adding the chelating agent to pre-formed liposomes, you can encourage a more uniform orientation.

      • pH Gradient: For some proteins, imposing a pH gradient across the vesicle membrane during reconstitution can influence the final orientation of charged soluble loops.

      • Purification of Correctly Oriented Vesicles: Use affinity chromatography after reconstitution. For example, if an antibody-binding epitope is on the extracellular domain, you can pass the proteoliposomes over a column with the immobilized antibody to capture only the right-side-out vesicles.

Visualizing the Workflow & Troubleshooting

A clear understanding of the process flow can help pinpoint where issues may arise.

Reconstitution Workflow Diagram

ReconstitutionWorkflow cluster_prep Preparation cluster_reconstitution Reconstitution cluster_analysis Analysis & QC p_sol 1. Solubilize TMP in Detergent Micelles mix 3. Mix Protein, Lipids, & Detergent p_sol->mix Monodisperse Protein l_prep 2. Prepare DL-DMPC Lipid Film/Solution l_prep->mix Hydrated Lipids detergent_removal 4. Remove Detergent (e.g., Dialysis) mix->detergent_removal Form Mixed Micelles pl_formation 5. Proteoliposome Formation detergent_removal->pl_formation Self-Assembly efficiency 6. Check Efficiency (SDS-PAGE) pl_formation->efficiency func_assay 7. Functional Assay efficiency->func_assay If Sufficient TroubleshootingTree start Experiment Fails precipitate Precipitation / Aggregation? start->precipitate low_eff Low Reconstitution Efficiency? precipitate->low_eff No sol_lpr Increase LPR (e.g., 50:1 -> 250:1) precipitate->sol_lpr Yes inactive Inactive / Wrong Orientation? low_eff->inactive No sol_temp Reconstitute > Tm (e.g., at 25°C) low_eff->sol_temp Yes sol_stability Check Pre-Reconstitution Activity & Stability inactive->sol_stability Yes (Inactive) sol_orient Use Affinity-Capture or Purify Population inactive->sol_orient Yes (Orientation) sol_rate Slow Detergent Removal (e.g., fewer Bio-Beads) sol_lpr->sol_rate sol_detergent Screen Detergents (DDM, LDAO) sol_temp->sol_detergent

Caption: Decision tree for troubleshooting common reconstitution problems.

Experimental Protocols

Here we provide foundational, step-by-step protocols. Remember that these are starting points and must be optimized for your specific protein.

Protocol 1: Preparation of DL-DMPC Vesicles by Extrusion

This method produces large unilamellar vesicles (LUVs) with a defined size distribution.

  • Lipid Film Preparation:

    • In a glass vial, dissolve your DL-DMPC lipid powder in chloroform or a chloroform:methanol mixture to a final concentration of 10-20 mg/mL. I[15]f you are including other lipids (e.g., cholesterol), co-dissolve them at this stage.

    • Evaporate the solvent under a gentle stream of nitrogen gas while rotating the vial to create a thin, even film on the bottom and sides.

    • Place the vial under high vacuum for at least 2 hours (preferably overnight) to remove all residual solvent.

  • Hydration:

    • Warm your hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) to a temperature above the lipid's Tm (~25-30°C for DMPC). [16] * Add the warm buffer to the lipid film to achieve the desired final lipid concentration (e.g., 10 mg/mL).

    • Vortex vigorously for 5-10 minutes. The solution will appear milky, indicating the formation of multilamellar vesicles (MLVs).

    • For enhanced hydration, subject the MLV suspension to 5-7 freeze-thaw cycles using liquid nitrogen and a warm water bath.

  • Extrusion:

    • Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Equilibrate the extruder's heating block to your working temperature (~25-30°C). [16] * Load the MLV suspension into one of the syringes.

    • Pass the lipid suspension through the membrane back and forth for an odd number of passes (e.g., 21 times). T[2]his ensures the final product is collected in the opposite syringe.

    • The resulting solution should be translucent, indicating the formation of LUVs. Store at 4°C and use within 1-2 days.

[17]### Protocol 2: Protein Reconstitution by Dialysis

This is a gentle and widely used method for detergents with a high CMC.

  • Preparation of Mixed Micelles:

    • Start with your purified, detergent-solubilized transmembrane protein at a known concentration.

    • In a microcentrifuge tube, combine the protein solution with the prepared DL-DMPC liposome solution at your desired Lipid-to-Protein Ratio (LPR).

    • Add a small amount of concentrated detergent (the same one your protein is in, e.g., DDM) to the mixture until the solution becomes completely clear. This indicates the formation of protein-lipid-detergent mixed micelles. Gently mix and incubate on ice for 1 hour.

  • Dialysis:

    • Transfer the mixed micelle solution into a dialysis cassette with a molecular weight cut-off (MWCO) appropriate for your protein (e.g., 10-14 kDa), ensuring the detergent monomers can pass through. * Place the cassette in a large beaker of detergent-free buffer (e.g., 1-2 Liters) at the desired temperature (e.g., 25°C).

    • Stir the buffer gently with a magnetic stir bar.

    • Perform several buffer changes over 48-72 hours to gradually remove the detergent. For example, change the buffer after 4 hours, 12 hours, 24 hours, and 48 hours.

  • Harvesting Proteoliposomes:

    • After the final dialysis step, carefully remove the sample from the cassette. The solution may be slightly opalescent.

    • Ultracentrifuge the sample (e.g., at 150,000 x g for 1 hour) to pellet the proteoliposomes and separate them from any non-reconstituted, aggregated protein.

    • Gently wash the pellet with fresh buffer and resuspend in a small volume for storage and analysis.

Protocol 3: Assessing Reconstitution Efficiency with SDS-PAGE & Densitometry

This method provides a semi-quantitative estimate of how much protein was successfully incorporated.

  • Sample Preparation:

    • Before the ultracentrifugation step in Protocol 2, save a small aliquot of the total reconstitution mixture ("Total").

    • After centrifugation, save an aliquot of the supernatant ("Unbound").

    • Resuspend the proteoliposome pellet in a known volume of buffer ("Reconstituted").

  • SDS-PAGE:

    • Prepare serial dilutions of a protein standard with a known concentration (e.g., BSA) to create a standard curve.

    • Load known volumes of the "Total," "Unbound," and "Reconstituted" fractions onto an SDS-PAGE gel, along with the BSA standards.

    • Run the gel and stain with a quantitative stain like Coomassie Brilliant Blue.

  • Densitometry Analysis:

    • Image the gel using a flatbed scanner or gel doc system, ensuring the signal is not saturated. Save the image as a TIFF file. [18] * Using software like ImageJ or Fiji, measure the integrated density of the protein band in each lane. [19][20] * Subtract the local background from each measurement.

    • Plot the integrated density of the BSA standards against their known amounts (ng) to generate a linear standard curve.

    • Use the equation from the standard curve to calculate the amount of protein in your "Total," "Unbound," and "Reconstituted" lanes.

    • Calculate Efficiency: Efficiency (%) = (Amount in "Reconstituted" fraction / Amount in "Total" fraction) * 100.

Frequently Asked Questions (FAQs)

Q1: Can I use sonication instead of extrusion to prepare my DL-DMPC vesicles? A: While sonication can produce small unilamellar vesicles (SUVs), it is a high-energy process that can damage lipids through oxidation and degrade proteins if they are present. Extrusion is a much gentler method that provides better control over vesicle size and lamellarity. For functional studies, extrusion is highly recommended.

Q2: My protein requires specific lipids or co-factors for activity. How do I include them? A: These components should be included from the very beginning. Co-dissolve any required lipids (e.g., cholesterol, anionic lipids like DMPG) with the DL-DMPC in the organic solvent when creating the lipid film. W[15]ater-soluble co-factors can be included in the hydration buffer and will be encapsulated inside the vesicles.

Q3: How long are my proteoliposomes stable? A: Stability is protein and lipid-dependent. Generally, proteoliposomes should be used as quickly as possible, ideally within a few days of preparation. S[17]tore them at 4°C to minimize protein degradation and lipid oxidation. Avoid freezing unless you have specifically included cryoprotectants (like glycerol or sucrose) and have confirmed that a freeze-thaw cycle does not disrupt vesicle integrity or protein function.

Q4: What is the difference between DL-DMPC and DMPC? A: DMPC (1,2-dimyristoyl-sn-glycero-3-phosphocholine) is a specific stereoisomer. DL-DMPC is a racemic mixture of the D and L forms. For most self-assembly applications like reconstitution, the properties are very similar, with a low phase transition temperature being the key characteristic. However, for studies involving stereospecific enzyme interactions, the pure isomer (DMPC) should be used. DMPC has a well-defined main phase transition at ~24°C, while the racemic mixture may have a slightly broader or different transition.

[9]---

References

  • Reconstitution of Proteoliposomes for Phospholipid Scrambling and Nonselective Channel Assays. SpringerLink. [Link]

  • Detergent types and critical micelle concentrations (CMC). NovoPro Bioscience Inc. [Link]

  • Detergent Optimized Membrane Protein Reconstitution in Liposomes for Solid State NMR. ACS Publications. [Link]

  • Refined definition of the critical micelle concentration and application to alkyl maltosides used in membrane protein research. PubMed Central. [Link]

  • Role of secondary structure in protein-phospholipid surface interactions: Reconstitution and denaturation of apoC-I:DMPC complexes. PubMed Central. [Link]

  • A protocol for recombinant protein quantification by densitometry. PubMed Central. [Link]

  • How lipids affect the activities of integral membrane proteins. PubMed. [Link]

  • Phase Transition Temperatures for Glycerophospholipids. Avanti Polar Lipids. [Link]

  • Molecular weight distribution profile of LDAO micelles. Size exclusion... ResearchGate. [Link]

  • Part 2: Extrusion and suspension of phospholipid liposomes from lipid fims. Protocols.io. [Link]

  • Reconstitution of membrane proteins. University of Bern. [Link]

  • Detergent n-Dodecyl-β-D-maltoside | CAS 69227-93-6. Dojindo Molecular Technologies. [Link]

  • Determination of the Main Phase Transition Temperature of Phospholipids by Nanoplasmonic Sensing. PubMed Central. [Link]

  • Why precipitates appeared when I'm preparing proteoliposome? ResearchGate. [Link]

  • Determination of the Main Phase Transition Temperature of Phospholipids by Oscillatory Rheology. Semantic Scholar. [Link]

  • Assessing the Role of Lipids in the Molecular Mechanism of Membrane Proteins. MDPI. [Link]

  • Reconstitution of Membrane Proteins in Phospholipid Bilayer Nanodiscs. PubMed Central. [Link]

  • Refractive index-based determination of detergent concentration and its application to the study of membrane proteins. PubMed Central. [Link]

  • Determination of reconstituted proteoliposomes. (A) Size distribution... ResearchGate. [Link]

  • How lipids affect the activities of integral membrane proteins. ResearchGate. [Link]

  • Lipid Melting Transitions Involve Structural Redistribution of Interfacial Water. ACS Publications. [Link]

  • How do I reconstitute a membrane protein into liposomes? ResearchGate. [Link]

  • Self-Assembly of Polymer-Encased Lipid Nanodiscs and Membrane Protein Reconstitution. ACS Publications. [Link]

  • Preparing Large, Unilamellar Vesicles by Extrusion (LUVET). Avanti Polar Lipids. [Link]

  • Interactions between membrane proteins and lipid membrane revealed by cryoEM. SpringerLink. [Link]

  • A protocol for recombinant protein quantification by densitometry. IBISBA. [Link]

  • An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization. MDPI. [Link]

  • Determination of the Main Phase Transition Temperature of Phospholipids by Nanoplasmonic Sensing. ResearchGate. [Link]

  • Low membrane fluidity triggers lipid phase separation and protein segregation in vivo. bioRxiv. [Link]

  • Density profiles of membrane components, along the membrane normal... ResearchGate. [Link]

  • Protein quantification in SDS-PAGE gels by densitometry using ImageJ/Fiji (with BSA normalization). Protocols.io. [Link]

  • Questions about liposome preparation and membrane protein reconstitution? ResearchGate. [Link]

  • Construction of a liposome dialyzer for the preparation of high-value, small-volume liposome formulations. Adamala Lab. [Link]

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Technical Support Center: Enhancing the Stability of DL-DMPC Supported Lipid Bilayers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DL-DMPC) supported lipid bilayers (SLBs). This guide is designed to provide you with in-depth, field-proven insights to overcome common challenges and improve the stability and quality of your DL-DMPC SLBs. Here, we will move beyond simple procedural lists to explain the underlying principles of experimental choices, ensuring a robust and reproducible workflow.

Frequently Asked Questions (FAQs)

Here are answers to some of the most common questions encountered when working with DL-DMPC SLBs:

1. What is the main phase transition temperature (Tm) for DMPC, and why is it critical for SLB formation?

The main phase transition temperature (Tm) for DMPC is approximately 24°C[1]. Below this temperature, the lipid acyl chains are in a more ordered, gel-like state (Lβ phase), while above it, they are in a disordered, fluid state (Lα phase)[2][3]. Operating above the Tm is crucial for the successful formation of a fluid and continuous SLB via the vesicle fusion method[4]. When vesicles are in the fluid phase, they can more readily adsorb, rupture, and fuse on the substrate to form a planar bilayer.

2. My DMPC vesicles are not forming a complete bilayer on my silica substrate. What are the likely causes?

Incomplete bilayer formation is a common issue. Several factors could be at play:

  • Temperature: Ensure your experiment is conducted at a temperature above DMPC's Tm of 24°C[4].

  • Vesicle Quality: The size and unilamellarity of your vesicles are important. Small unilamellar vesicles (SUVs) typically fuse more readily.

  • Substrate Cleanliness and Hydrophilicity: The substrate must be scrupulously clean and hydrophilic to promote vesicle fusion[4][5][6].

  • Buffer Conditions: The ionic strength of the buffer can influence the electrostatic interactions between the vesicles and the substrate[7].

3. How can I confirm that I have formed a high-quality SLB?

Several techniques can be used to characterize your SLB:

  • Quartz Crystal Microbalance with Dissipation (QCM-D): A successful SLB formation typically results in a frequency change (Δf) of approximately -25 Hz and a low dissipation change (ΔD) of less than 1 x 10⁻⁶[8].

  • Atomic Force Microscopy (AFM): AFM can provide topographical images of your bilayer, allowing you to visualize its completeness, identify defects, and measure its thickness[8][9].

  • Fluorescence Recovery After Photobleaching (FRAP): FRAP can be used to assess the lateral mobility of fluorescently labeled lipids within the bilayer, confirming its fluidity.

4. Can I form DMPC SLBs below the phase transition temperature?

While it is possible to form lipid structures on a substrate below the Tm, you are more likely to form a supported vesicular layer (SVL) where intact vesicles adhere to the surface rather than fusing into a planar bilayer[8]. In some specific cases, incubating DMPC vesicles at temperatures slightly below the main phase transition can lead to the formation of double bilayers[4][5].

In-Depth Troubleshooting Guide

This section provides a more detailed approach to diagnosing and resolving common issues with DL-DMPC SLB stability.

Symptom Potential Cause(s) Recommended Solution(s)
High QCM-D dissipation (ΔD > 1 x 10⁻⁶) and large frequency shift (Δf > -30 Hz) Formation of a supported vesicular layer (SVL) instead of a planar bilayer. Trapped water within and between vesicles contributes to the high dissipation.1. Increase Temperature: Ensure the entire system (vesicle solution, substrate, and buffer) is maintained above DMPC's Tm (24°C) during bilayer formation[8].2. Optimize Vesicle Preparation: Use extrusion to create unilamellar vesicles of a defined size (e.g., 50-100 nm).3. Rinsing Step: After incubation, rinse thoroughly with buffer pre-warmed to above the Tm to remove loosely bound vesicles[8].
AFM imaging reveals intact vesicles on the surface, not a flat bilayer. Incomplete vesicle rupture and fusion. This can be due to insufficient interaction between vesicles and the substrate.1. Substrate Surface Treatment: Ensure the substrate is highly hydrophilic. For silica-based substrates, treatment with piranha solution or UV/ozone can improve hydrophilicity[4][5][6].2. Increase Ionic Strength: For negatively charged substrates like silica and mica, increasing the ionic strength of the buffer (e.g., with NaCl or CaCl₂) can screen electrostatic repulsion and promote vesicle adsorption[7].3. Increase Incubation Time: Allow more time for vesicles to adsorb and fuse on the surface.
Bilayer appears patchy or has numerous defects (holes) in AFM images. 1. Sub-optimal Vesicle Concentration: Too low a concentration may not provide sufficient surface coverage for fusion into a complete bilayer.2. Surface Contamination: Particulate or chemical contamination on the substrate can inhibit bilayer formation in those areas.3. Substrate Roughness: A rough substrate surface can hinder the formation of a continuous bilayer[4].1. Optimize Vesicle Concentration: A typical starting concentration is 0.1-0.5 mg/mL[10].2. Thorough Substrate Cleaning: Implement a rigorous cleaning protocol for your chosen substrate.3. Use Atomically Flat Substrates: Substrates like freshly cleaved mica or polished silicon wafers are ideal.
Bilayer is initially complete but degrades over time (e.g., peeling or hole formation). 1. Air Exposure: Exposure to air can lead to dewetting and bilayer disruption.2. Temperature Fluctuations: Cycling the temperature below and above the Tm can induce phase transitions that disrupt the bilayer structure[9].3. Buffer Instability: Changes in pH or ionic strength of the surrounding buffer can affect bilayer stability.1. Maintain Hydration: Always keep the SLB hydrated. Never allow the surface to dry out.2. Maintain Constant Temperature: Keep the experimental setup at a stable temperature above the Tm.3. Use a Stable Buffer System: Ensure your buffer is well-equilibrated and its composition remains constant throughout the experiment.

Key Experimental Protocols

Protocol 1: Preparation of Small Unilamellar Vesicles (SUVs) by Extrusion

This protocol ensures the formation of uniformly sized vesicles, which is critical for reproducible SLB formation.

  • Lipid Film Preparation:

    • Dissolve DL-DMPC in chloroform in a round-bottom flask to a desired concentration (e.g., 1-5 mg/mL)[11].

    • Remove the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the flask.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent[10].

  • Hydration:

    • Hydrate the lipid film with the desired buffer (e.g., PBS, Tris-HCl) by vortexing vigorously. This will create multilamellar vesicles (MLVs). The hydration should be done at a temperature above the Tm of DMPC.

  • Extrusion:

    • Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Heat the extruder to a temperature above the Tm of DMPC.

    • Pass the MLV suspension through the extruder 11-21 times. This will result in a solution of SUVs with a narrow size distribution.

Protocol 2: SLB Formation via Vesicle Fusion

This is the most common method for forming supported lipid bilayers.

  • Substrate Preparation:

    • Thoroughly clean the substrate (e.g., silicon wafer, glass coverslip) to render it hydrophilic. For silica-based substrates, a common method is immersion in a piranha solution (a 3:1 mixture of sulfuric acid and hydrogen peroxide) followed by extensive rinsing with ultrapure water.

  • Bilayer Formation:

    • Place the clean substrate in a flow cell or chamber.

    • Introduce the SUV solution into the chamber, ensuring the substrate is fully submerged.

    • Incubate at a temperature above the Tm of DMPC (e.g., 25-30°C) for 30-60 minutes.

  • Rinsing:

    • Gently rinse the chamber with pre-warmed buffer to remove any unfused vesicles. The flow rate should be slow to avoid disrupting the newly formed bilayer.

Visualizing Key Processes and Influences

Factors Influencing DL-DMPC SLB Stability

SLB_Stability DL-DMPC SLB Stability Vesicle_Properties Vesicle Properties SLB_Stability->Vesicle_Properties Substrate_Properties Substrate Properties SLB_Stability->Substrate_Properties Environmental_Conditions Environmental Conditions SLB_Stability->Environmental_Conditions Size Size & Unilamellarity Vesicle_Properties->Size Concentration Concentration Vesicle_Properties->Concentration Hydrophilicity Hydrophilicity Substrate_Properties->Hydrophilicity Cleanliness Cleanliness Substrate_Properties->Cleanliness Roughness Roughness Substrate_Properties->Roughness Temperature Temperature (> Tm) Environmental_Conditions->Temperature Ionic_Strength Buffer Ionic Strength Environmental_Conditions->Ionic_Strength pH Buffer pH Environmental_Conditions->pH

Caption: Key factors influencing the stability of DL-DMPC supported lipid bilayers.

Experimental Workflow for SLB Formation and Characterization

cluster_prep Preparation cluster_formation SLB Formation cluster_char Characterization Lipid_Film 1. Lipid Film Formation Hydration 2. Hydration (MLVs) Lipid_Film->Hydration Extrusion 3. Extrusion (SUVs) Hydration->Extrusion Vesicle_Incubation 5. Vesicle Incubation Extrusion->Vesicle_Incubation Substrate_Cleaning 4. Substrate Cleaning Substrate_Cleaning->Vesicle_Incubation Rinsing 6. Rinsing Vesicle_Incubation->Rinsing QCM_D QCM-D Rinsing->QCM_D AFM AFM Rinsing->AFM FRAP FRAP Rinsing->FRAP

Sources

how to remove residual organic solvent from DL-DMPC preparations

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to the Complete Removal of Residual Organic Solvents

Welcome to the technical support center for DL-DMPC (1,2-dimyristoyl-sn-glycero-3-phosphocholine) preparations. This guide is designed for researchers, scientists, and drug development professionals who work with synthetic lipids and encounter the critical challenge of removing residual organic solvents. The presence of these solvents, even at trace levels, can significantly impact the physicochemical properties of the final lipid formulation, affecting liposome stability, drug encapsulation efficiency, and potentially introducing toxicity.

This comprehensive guide provides in-depth technical information, troubleshooting advice, and validated protocols to ensure your DL-DMPC preparations are free from unwanted organic solvent residues, meeting the highest standards of scientific integrity and regulatory compliance.

The Critical Importance of Solvent Removal

In the preparation of liposomes and other lipid-based nanoparticles, lipids like DL-DMPC are typically first dissolved in an organic solvent, often chloroform or a chloroform/methanol mixture, to ensure a homogenous molecular dispersion. The subsequent removal of this solvent is a critical step that dictates the quality of the resulting lipid film and, consequently, the final liposomal product.[1] Incomplete solvent removal can lead to a host of problems, including:

  • Altered Membrane Properties: Residual solvents can intercalate into the lipid bilayer, changing its fluidity, permeability, and transition temperature (Tm).

  • Reduced Stability: The presence of organic solvents can destabilize the liposomal structure, leading to aggregation, fusion, or leakage of encapsulated contents over time.

  • Toxicity Concerns: Many organic solvents are toxic and must be removed to levels that are considered safe for in vitro and in vivo applications, as outlined by the International Council for Harmonisation (ICH) guidelines.[2]

  • Inhibition of Hydration: A lipid film contaminated with solvent may not hydrate properly, leading to the formation of a cloudy suspension with lipid aggregates instead of a uniform liposome dispersion.[3]

This guide will walk you through the most effective methods for solvent removal and the analytical techniques to verify their absence.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the removal of organic solvents from DL-DMPC preparations.

Q1: After rotary evaporation, my lipid film, which looked perfect under vacuum, collapsed into clumps as soon as I let air into the flask. What happened?

A1: This is a common issue often caused by ambient humidity.[4] The lipid film is highly hygroscopic, and the introduction of moist air can cause it to partially hydrate and collapse. To prevent this, it is crucial to vent the rotary evaporator with a dry, inert gas like nitrogen or argon instead of ambient air. Additionally, allowing the flask to cool to room temperature while still under vacuum can help solidify the lipid film and make it less susceptible to collapse.

Q2: I've tried hydrating my DL-DMPC film, but the solution is cloudy and I can see small lipid "cakes" that won't go into suspension. What's wrong?

A2: A cloudy suspension with visible aggregates is a classic sign of incomplete hydration, which can stem from several sources:

  • Residual Solvent: This is the most common culprit. Even trace amounts of chloroform can interfere with the lipid's ability to properly hydrate. Ensure you have thoroughly dried the film under high vacuum for an extended period (overnight is recommended).

  • Hydration Temperature: The hydration buffer must be heated to a temperature above the gel-liquid crystal transition temperature (Tc or Tm) of DL-DMPC, which is approximately 24°C. Performing the hydration at room temperature or below will result in poor lipid swelling and dispersion. It is good practice to hydrate at a temperature at least 10-15°C above the Tm.

  • Inadequate Mechanical Agitation: Gentle swirling is often insufficient. After adding the pre-warmed buffer, vigorous vortexing or the use of glass beads can help to mechanically dislodge the lipid film from the flask and promote the formation of multilamellar vesicles (MLVs).[5]

  • Lipid Concentration: Very high lipid concentrations (e.g., >20 mg/mL) can be difficult to hydrate. If you are experiencing issues, try diluting your initial lipid solution to create a thinner, more evenly distributed film.[6]

Q3: Instead of a thin, even film, I'm getting oily droplets at the bottom of my flask after rotary evaporation. How can I fix this?

A3: The formation of oily droplets instead of a film indicates that the lipid is not depositing evenly on the flask wall.[7] This can be due to:

  • Incorrect Rotation Speed: A rotation speed that is too slow may not create enough centrifugal force to spread the lipid solution evenly. Conversely, a speed that is too fast can cause the solution to splash. A moderate speed (e.g., 100-150 rpm) is typically effective.

  • Rapid Evaporation: Applying a very high vacuum or a very high bath temperature too quickly can cause the solvent to boil vigorously, preventing the formation of a uniform film. A gradual increase in vacuum and temperature is recommended.

  • Solvent Composition: While chloroform is standard, a mixture of chloroform and methanol (e.g., 2:1 v/v) can sometimes improve the solubility of the lipid and lead to a better film.

Q4: How do I know if I've truly removed all the solvent?

A4: Visual inspection is not sufficient. The absence of residual solvent must be confirmed by a sensitive analytical technique. The gold standard for volatile organic compounds is Headspace Gas Chromatography (GC) .[8][9] For a comprehensive analysis of the lipid itself and potential non-volatile impurities, 31P Nuclear Magnetic Resonance (NMR) is an excellent choice, as it is highly specific for phospholipids.[9][10]

Core Protocols for Solvent Removal

The complete removal of organic solvents is typically a multi-step process. The initial bulk removal is performed by rotary evaporation or a nitrogen stream, followed by a crucial secondary drying step under high vacuum.

Method 1: Rotary Evaporation followed by High-Vacuum Drying

This is the most common method for volumes greater than 1 mL.[1] The goal is to create a thin, uniform lipid film on the interior surface of a round-bottom flask.

Workflow: Rotary Evaporation

G cluster_prep Preparation cluster_rotovap Rotary Evaporation cluster_drying Secondary Drying A Dissolve DL-DMPC in Chloroform (10-20 mg/mL) B Set Water Bath Temperature (35-40°C, above Tm of DMPC) A->B C Attach Flask to Rotovap B->C D Start Rotation (100-150 rpm) C->D E Gradually Apply Vacuum D->E F Observe Solvent Evaporation & Film Formation E->F G Continue for 10-15 min after bulk solvent is gone F->G H Vent with Dry Nitrogen G->H I Transfer to High Vacuum Line (e.g., Lyophilizer, Schlenk line) H->I J Dry Overnight (<100 mTorr) I->J G cluster_prep Preparation cluster_freezing Freezing cluster_drying Drying A Dissolve DL-DMPC in Lyophilization-compatible solvent (e.g., t-butanol) B Freeze the solution (e.g., on dry ice or in freezer) A->B C Primary Drying (Sublimation) (Low Temp, High Vacuum) B->C D Secondary Drying (Desorption) (Gradual Temp Increase, High Vacuum) C->D E Porous Lipid Cake D->E

Caption: Generalized workflow for lyophilization.

Step-by-Step Protocol:

  • Solvent Exchange (if necessary): If your lipid is in chloroform, it must first be dried to a film and then re-dissolved in a lyophilization-friendly solvent like tertiary butanol.

  • Freezing: The lipid solution is rapidly frozen to create a solid matrix.

  • Primary Drying (Sublimation): The chamber pressure is reduced, and the shelf temperature is set below the eutectic point of the solvent. The solvent sublimes directly from a solid to a gas.

  • Secondary Drying (Desorption): The temperature is gradually increased to remove any solvent molecules that are bound to the lipid. This step is critical for achieving very low residual solvent levels.

Analytical Verification of Solvent Removal

Confirmation of solvent removal is a non-negotiable step for ensuring the quality and safety of your DL-DMPC preparation.

Headspace Gas Chromatography (GC)

This is the industry-standard method for quantifying volatile residual solvents.

Principle: The lipid sample is placed in a sealed vial and heated. Volatile solvents partition from the sample into the gas phase (headspace). An aliquot of this gas is then injected into the GC, where the solvents are separated and detected.

Sample Preparation Protocol:

  • Accurately weigh a sample of the dried lipid film (typically 10-50 mg) into a headspace vial.

  • Add a high-boiling point solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), to dissolve or suspend the lipid. [8]This solvent will not interfere with the detection of volatile solvents like chloroform.

  • Seal the vial with a crimp cap.

  • Place the vial in the headspace auto-sampler, which will incubate it at a set temperature (e.g., 80-100°C) for a specific time to allow for equilibrium between the sample and the headspace gas.

  • The instrument will then automatically inject the headspace gas for analysis.

  • Quantification is achieved by comparing the peak area of the solvent in the sample to a calibration curve generated from standards of known concentration.

Regulatory Context: The ICH Q3C guideline provides Permitted Daily Exposure (PDE) limits for various solvents. [2]Chloroform is a Class 2 solvent with a concentration limit of 60 ppm. Your analytical method should be validated to accurately quantify down to this level. [11]

Quantitative 31P Nuclear Magnetic Resonance (qNMR)

31P-NMR is a powerful tool that provides both structural and quantitative information about phospholipids without the need for derivatization.

Principle: The 31P nucleus has a 100% natural abundance, and the chemical shift is highly sensitive to the local electronic environment of the phosphorus atom. [12]This allows for the clear identification of the main phosphocholine peak of DMPC, as well as potential degradation products like lyso-PC. While not a direct measure of solvent, it is an excellent method to confirm the purity and integrity of the lipid post-processing. It can also be used to quantify residual phosphorus-containing reagents if any were used in the synthesis.

Sample Preparation Protocol:

  • Dissolve a precisely weighed amount of the dried DL-DMPC sample in a deuterated solvent (e.g., CDCl3).

  • Add a known amount of a phosphorus-containing internal standard that has a distinct, non-overlapping peak in the 31P spectrum (e.g., phosphonoacetic acid). [10]3. Acquire the 31P-NMR spectrum using parameters that ensure full relaxation of the nuclei for accurate integration (i.e., a long relaxation delay).

  • The purity of the DMPC can be calculated by comparing the integral of the DMPC peak to the integral of the internal standard.

Data Summary Tables

Table 1: Recommended Parameters for Solvent Removal Methods

ParameterRotary EvaporationNitrogen Stream DryingLyophilization
Primary Application Volumes > 1 mLVolumes < 1 mLHeat-sensitive materials, achieving very low dryness
Temperature 35-40°C (above DMPC Tm)AmbientCycle-dependent (e.g., -40°C to 20°C)
Pressure/Flow Gradual vacuum to <100 mbarGentle N2 flow<100 mTorr
Duration (Primary) 15-30 minutes5-20 minutes12-48 hours
Secondary Drying Mandatory: High vacuum, >4hMandatory: High vacuum, >4hIntegrated into cycle

Table 2: Analytical Techniques for Verification

TechniqueAnalytePrincipleKey Advantage
Headspace GC-FID/MS Volatile organic solventsPartition into gas phase, chromatographic separationHigh sensitivity and specificity for volatile compounds; regulatory standard.
31P-NMR PhospholipidsNuclear magnetic resonance of 31P nucleusAbsolute quantification of lipid purity and degradation products without standards for each lipid. [9]

Best Practices for Handling and Storage of DL-DMPC

To ensure the integrity of your DL-DMPC before and after solvent removal, follow these best practices:

  • Storage: Store DL-DMPC powder under argon or nitrogen at -20°C or lower. It is susceptible to hydrolysis and oxidation.

  • Handling: Minimize exposure to atmospheric moisture and oxygen. When weighing, work quickly and in a low-humidity environment if possible.

  • Solvents: Use high-purity, anhydrous solvents for dissolution to prevent lipid degradation during processing.

By adhering to the rigorous protocols and troubleshooting advice outlined in this guide, you can be confident in the quality and purity of your DL-DMPC preparations, paving the way for reproducible and reliable downstream applications.

References

  • Laouini, A., et al. (2021). Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application. MDPI. Available at: [Link]

  • International Journal of Chemical Sciences (2008). GAS CHROMATOGRAPHIC DETERMINATION OF RESIDUAL LEVELS OF METHANOL AND CHLOROFORM FROM LIPOSOMAL, MICROSPHERES AND NANOPARTICLES. Available at: [Link]

  • Lee, J. Y., et al. (2025). Effect of Solvent and Cholesterol On Liposome Synthesis By Reverse-Phase Evaporation (RPE) Method. PMC. Available at: [Link]

  • PubMed (n.d.). [Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)]. Available at: [Link]

  • Stancik, A. M., et al. (2024). Lipid loss and compositional change during preparation of liposomes by common biophysical methods. NIH. Available at: [Link]

  • Anderson Archival (n.d.). How Can Physical Preservation Prevent Document Degradation?. Anderson Archival. Available at: [Link]

  • ICH (2021). Impurities: Guideline for Residual Solvents Q3C(R8). ICH. Available at: [Link]

  • Reddit (2023). Issues with thin film hydration of lipids. r/chemistry. Available at: [Link]

  • IMSERC (n.d.). GCMSD-Headspace Analysis SOP. IMSERC. Available at: [Link]

  • ResearchGate (2014). How to prepare small sized DC-chol/DOPE=3:2 liposomes?. ResearchGate. Available at: [Link]

  • MDPI (2024). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. MDPI. Available at: [Link]

  • PMC (n.d.). Development of lyophilization cycle and effect of excipients on the stability of catalase during lyophilization. PMC. Available at: [Link]

  • Organomation (2025). How Nitrogen Blowdown Evaporation Enhances Gravimetric Analysis for Total Lipid Content Determination. Organomation. Available at: [Link]

  • ResearchGate (2019). Advice for optimizing production of liposome using Thin Film Hydration?. ResearchGate. Available at: [Link]

  • ResearchGate (2014). Can anyone help with the resuspension of lipid films in liposome production?. ResearchGate. Available at: [Link]

  • MDPI (2021). Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. MDPI. Available at: [Link]

  • Purdue University Graduate School (2022). EXPERIMENTAL STUDY OF LUBRICANT DROPLETS IN A ROTARY COMPRESSOR AND OPTICAL DIAGNOSTICS OF EVAPORATION PROCESS. Purdue University. Available at: [Link]

  • CuriRx (2023). Optimizing Pharmaceutical Processes: A Guide to Lyophilization Cycle Development. CuriRx. Available at: [Link]

  • Reddit (2023). How to do internal standard for 31P NMR?. r/Chempros. Available at: [Link]

  • PMC (n.d.). Lipid loss and compositional change during preparation of simple two-component liposomes. PMC. Available at: [Link]

  • Lund University Publications (n.d.). formulation and characterization of liposomal spray dried powder intended for inhalation. Lund University. Available at: [Link]

  • Soft Math Lab (n.d.). Evaporation-driven ring and film deposition from colloidal droplets. Soft Math Lab. Available at: [Link]

  • ACS Publications (2023). Particle Metrology Approach to Understanding How Storage Conditions Affect Long-Term Liposome Stability. Langmuir. Available at: [Link]

  • Protocols.io (2017). Part 1: Preparation of lipid films for phospholipid liposomes. Protocols.io. Available at: [Link]

  • Organomation (n.d.). NMR Sample Preparation: The Complete Guide. Organomation. Available at: [Link]

  • DRUM (n.d.). Template Instructions. DRUM. Available at: [Link]

  • Lab on a Chip (2024). Microfluidic technologies for lipid vesicle generation. RSC Publishing. Available at: [Link]

  • Avanti Polar Lipids (n.d.). Quantitative 31P-NMR Analysis of Phospholipid Mixtures. Avanti Polar Lipids. Available at: [Link]

  • DataIT (2024). 7 Best Practices for Secure Data Destruction. DataIT. Available at: [Link]

  • National Cancer Institute (2022). Residual Organic Solvent Analysis in Nanoformulations Using Headspace Gas Chromatography. NCBI. Available at: [Link]

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Technical Support Center: Troubleshooting Artifacts in Atomic Force Microscopy of DL-DMPC Bilayers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals employing Atomic Force Microscopy (AFM) to investigate DL-DMPC (1,2-dimyristoyl-sn-glycero-3-phosphocholine) bilayers. This resource is designed to provide expert, field-proven insights into identifying and mitigating common imaging artifacts, ensuring the scientific integrity of your data. We will delve into the causality behind these artifacts and offer systematic troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: My AFM images of DL-DMPC bilayers show streaks and inconsistencies. What are the likely causes and how can I fix this?

Streaking in AFM images of soft biological samples like DL-DMPC bilayers is a common artifact that can arise from several sources. The primary culprits are often related to the AFM tip, sample preparation, or imaging parameters.

Causality: Streaks typically occur due to an unstable interaction between the tip and the sample. This can be caused by a contaminated or damaged tip dragging across the soft bilayer, loosely adhered material on the sample surface, or excessive imaging force.[1]

Troubleshooting Protocol:

  • Tip Inspection and Replacement:

    • Action: First, visually inspect the cantilever and tip using the AFM's optical system. If any obvious contamination or damage is visible, replace the tip.

    • Rationale: A blunt, broken, or contaminated tip will not track the surface topography accurately and can cause streaking.[1][2] Structures may appear duplicated or irregular with a faulty tip.[1]

  • Optimize Imaging Force:

    • Action: Reduce the setpoint force to the lowest possible value that still allows for stable imaging.

    • Rationale: DL-DMPC bilayers are delicate. Excessive force can cause the tip to drag or even displace lipid molecules, resulting in streaks and damage to the bilayer.[3] For contact mode, it's recommended to keep the applied force in the range of 100–500 pN.[3]

  • Adjust Scan Speed and Gains:

    • Action: Decrease the scan speed. Also, optimize the feedback loop gains (proportional and integral gains).

    • Rationale: A slower scan speed gives the feedback loop more time to react to topographical changes, preventing the tip from dragging across features. Properly tuned gains are crucial for accurate surface tracking.[2]

  • Sample Rinsing:

    • Action: Gently rinse the prepared bilayer with fresh, pre-warmed buffer to remove any unfused vesicles or contaminants.

    • Rationale: Loosely bound material on the surface can be dislodged by the scanning tip and dragged across the image, causing streaks.[1][2] Thorough rinsing after vesicle fusion is a critical step in sample preparation.[4]

Q2: I'm observing holes or defects in my DMPC bilayer. How can I determine if these are real features or artifacts induced by the AFM tip?

Distinguishing between inherent bilayer defects and tip-induced artifacts is crucial for accurate interpretation of your data.

Causality: Holes in the bilayer can be genuine, resulting from incomplete vesicle fusion during sample preparation.[5] Alternatively, the AFM tip can puncture the soft bilayer, an event known as a "breakthrough," creating artificial holes.[4][6] This is more likely to occur with sharper tips or higher imaging forces.[4]

Troubleshooting Workflow:

To differentiate between these possibilities, a systematic approach is necessary:

start Observe Holes/Defects in Bilayer scan_small Repeatedly scan a small area (e.g., 1x1 µm) start->scan_small zoom_out Zoom out to a larger scan area (e.g., 5x5 µm) scan_small->zoom_out compare Compare the previously scanned area to the surrounding region zoom_out->compare more_defects Previously scanned area shows more defects compare->more_defects no_change Defect density is consistent across the image compare->no_change tip_induced Defects are likely tip-induced artifacts. Reduce imaging force and/or use a blunter tip. more_defects->tip_induced real_defects Defects are likely inherent to the bilayer. Re-evaluate sample preparation protocol. no_change->real_defects

Caption: Troubleshooting workflow to distinguish between real defects and tip-induced artifacts.

Experimental Protocol:

  • Initial Scan: Image a relatively large area (e.g., 5x5 µm) to identify a region of interest with the observed defects.

  • Zoomed-in Scan: Select a smaller area within the initial scan (e.g., 1x1 µm) that contains some of the defects and scan it repeatedly (5-10 times).

  • Zoom-out and Compare: Zoom back out to the original 5x5 µm scan size.

  • Analysis: Carefully examine the 1x1 µm area that was repeatedly scanned. If you observe an increase in the number or size of the holes compared to the surrounding, unscanned areas, the defects are likely being created by the tip.[6] If the defect landscape remains consistent, they are likely inherent to the bilayer structure.[6]

Q3: My AFM images appear distorted, with features looking stretched or compressed. What is causing this and how can I correct it?

Image distortion is often a result of scanner-related artifacts, which are inherent to the piezoelectric materials used in AFM scanners.[7]

Causality and Solutions:

Artifact TypeDescriptionCauseTroubleshooting Steps
Scanner Bow The image appears curved, as if draped over a sphere.[2]The scanner moves in an arc rather than a perfectly flat plane.- Use software-based flattening or plane-fitting routines during post-processing. - Image smaller scan sizes to minimize the effect.
Piezo Creep Features at the beginning of the scan (usually the top) appear distorted or stretched.[2]The piezoelectric material continues to move slightly even after the applied voltage has stabilized.[2]- Allow the scanner to stabilize at the new position before capturing an image. - Discard the initial portion of the scan if the distortion is localized. - Use software correction algorithms if available.
Edge Overshoot The edges of features appear artificially sharp or have a "ringing" effect.[2]Hysteresis in the z-axis piezo scanner.- This is an inherent property of some scanners and cannot be completely avoided by the user.[2] - When performing measurements (e.g., step height), ensure you are measuring the flat, unaffected portion of the feature.
Q4: I'm having trouble getting a complete, uniform DL-DMPC bilayer. What are the key steps in the sample preparation protocol to ensure good coverage?

Achieving a high-quality, complete supported lipid bilayer (SLB) is fundamental to obtaining reliable AFM data. The vesicle fusion method is a common and effective technique.[3]

Causality: Incomplete bilayer formation can result from several factors, including improper vesicle preparation, suboptimal incubation temperature, insufficient rinsing, or poor substrate quality.[5][8] The kinetics of bilayer formation are system-dependent.[5]

Optimized Vesicle Fusion Protocol for DL-DMPC on Mica:

  • Vesicle Preparation:

    • Dissolve DL-DMPC lipid in chloroform.

    • Dry the lipid into a thin film under a gentle stream of nitrogen, followed by desiccation under vacuum for at least 1 hour to remove all solvent traces.[4]

    • Rehydrate the lipid film in an appropriate buffer (e.g., SLB buffer: 150 mM NaCl, 10 mM HEPES, pH 7.4) to form multilamellar vesicles (MLVs).[4]

    • Create small unilamellar vesicles (SUVs) from the MLV suspension via sonication or extrusion. Sonication is a popular method.[3]

  • Bilayer Formation on Mica:

    • Cleave a mica disc to expose a fresh, atomically flat surface.[4]

    • Deposit the SUV suspension onto the mica surface.

    • Add a solution containing divalent cations (e.g., CaCl2 to a final concentration of 3 mM) to facilitate vesicle fusion.[4]

    • Incubate at a temperature above the phase transition temperature of DL-DMPC (24°C). An incubation temperature of around 65°C is often used to ensure fusion.[4]

    • Incubate for at least 10 minutes, though longer times may be necessary depending on the specific conditions.[4]

  • Rinsing and Equilibration:

    • Thoroughly rinse the bilayer with hot (65°C) buffer (15-20 times) to remove unfused vesicles and excess calcium.[4] Crucially, never let the bilayer come into contact with air. [4]

    • Allow the sample to cool to room temperature before imaging to minimize thermal drift.[4]

Workflow for Bilayer Formation:

start Start: DL-DMPC in Chloroform dry Dry to Lipid Film start->dry rehydrate Rehydrate in Buffer to form MLVs dry->rehydrate sonicate Sonicate to form SUVs rehydrate->sonicate deposit Deposit SUVs on Freshly Cleaved Mica sonicate->deposit add_ca Add Ca²⁺ to promote fusion deposit->add_ca incubate Incubate above Phase Transition Temperature add_ca->incubate rinse Rinse thoroughly with hot buffer incubate->rinse cool Cool to Room Temperature rinse->cool image Ready for AFM Imaging cool->image

Caption: Key steps in the vesicle fusion method for preparing supported DL-DMPC bilayers.

References

  • Atomic Force Microscopy Imaging and Force Spectroscopy of Supported Lipid Bilayers. (2015). Journal of Visualized Experiments. [Link]

  • Eaton, P., & West, P. (n.d.). AFM image artefacts. UC Berkeley. [Link]

  • Interfacial Behavior, Supramolecular Assembly, and Photophysics of Phospholipid–Porphyrin and Phospholipid–Phthalocyanine Conjugates. (2026). Langmuir. [Link]

  • Contact mode high-speed AFM of phase separated lipid bilayers to study Amyloid-β interactions. (2025). bioRxiv. [Link]

  • Atomic force microscopy of supported lipid bilayers. (2008). Nature Protocols. [Link]

  • Atomic Force Microscopy Imaging & Force Spectroscopy Of Supported Lipid Bilayers l Protocol Preview. (2022). YouTube. [Link]

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  • A quantitative determination of lipid bilayer deposition efficiency using AFM. (2021). RSC Advances. [Link]

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  • 4 Common Imaging Problems (and how to fix them). (2020). NuNano AFM Probes. [Link]

  • Preparation of DOPC and DPPC Supported Planar Lipid Bilayers for Atomic Force Microscopy and Atomic Force Spectroscopy. (n.d.). MDPI. [Link]

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Technical Support Center: Maximizing Proteoliposome Yield with DL-DMPC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into optimizing the yield of proteoliposomes using 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DL-DMPC). Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible workflow.

Understanding the Fundamentals: Proteoliposomes and DL-DMPC

Proteoliposomes are invaluable tools in membrane protein research, offering a simplified and controlled lipid bilayer environment for functional and structural studies.[1] The choice of lipid is critical, and DL-DMPC is frequently used due to its well-defined properties. DMPC has a relatively low phase transition temperature (Tm) of 23°C, which means that at room temperature, it exists in a gel phase, but can be easily transitioned to the more fluid liquid crystalline phase with gentle heating.[2] This property is crucial for the successful incorporation of membrane proteins.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the preparation of proteoliposomes with DL-DMPC, providing explanations and actionable solutions.

Q1: Why is my proteoliposome yield consistently low?

Possible Causes & Solutions:

  • Inefficient Detergent Removal: The most common culprit for low yield is incomplete or improper removal of the detergent used to solubilize the membrane protein and lipids. If the detergent concentration remains too high, it will prevent the formation of sealed vesicles, keeping the protein and lipids in mixed micelles.

    • Expert Insight: Every detergent has a critical micelle concentration (CMC), the concentration above which micelles form.[3] For efficient liposome formation, the detergent concentration must be brought well below its CMC.

    • Troubleshooting Steps:

      • Optimize Detergent Removal Method:

        • Dialysis: Ensure the dialysis membrane has the correct molecular weight cut-off (MWCO) and that you are using a large volume of buffer with frequent changes.[4]

        • Bio-Beads: Use a sufficient quantity of Bio-Beads and allow for adequate incubation time with gentle mixing.[5]

        • Gel Filtration: Choose a gel filtration resin with an appropriate exclusion limit to separate the larger proteoliposomes from the smaller detergent micelles.[5]

      • Verify Detergent Removal: Before assuming low protein incorporation, confirm that the detergent has been removed. This can be done using commercially available assays for specific detergents.

  • Incorrect Protein-to-Lipid Ratio: An excessively high protein concentration can hinder the formation of stable proteoliposomes.[1]

    • Expert Insight: The optimal protein-to-lipid ratio is protein-dependent and must be determined empirically. A common starting point is a 1:1000 molar ratio (protein:lipid).[6]

    • Troubleshooting Steps:

      • Perform a Titration: Systematically vary the protein-to-lipid ratio (e.g., 1:500, 1:1000, 1:2000) to identify the optimal condition for your protein.[6]

      • Analyze Incorporation Efficiency: Use techniques like SDS-PAGE or a fluorescently labeled protein to quantify the amount of protein incorporated at each ratio.

  • Protein Aggregation: Your membrane protein may be aggregating during the reconstitution process, preventing its incorporation into the lipid bilayer.

    • Expert Insight: Protein stability is paramount. The choice of detergent and buffer conditions during solubilization and reconstitution can significantly impact protein integrity.

    • Troubleshooting Steps:

      • Screen Detergents: Not all detergents are suitable for every membrane protein.[7] Consider screening a panel of detergents to find one that maintains the stability and activity of your protein.

      • Optimize Buffer Conditions: Factors such as pH, ionic strength, and the presence of co-factors or ligands can influence protein stability. Ensure your buffer is optimized for your specific protein.

Q2: My proteoliposomes appear aggregated or cloudy. What's wrong?

Possible Causes & Solutions:

  • Working Below the Phase Transition Temperature (Tm) of DMPC: DMPC has a Tm of 23°C.[2] If the reconstitution process is carried out below this temperature, the lipid will be in a gel-like state, which can lead to aggregation and inefficient protein incorporation.

    • Expert Insight: Performing the reconstitution at or slightly above the Tm of the lipid ensures the bilayer is in a more fluid state, which is more accommodating to protein insertion.

    • Troubleshooting Steps:

      • Control the Temperature: Ensure all steps of the reconstitution process, from lipid hydration to detergent removal, are performed at a temperature above 23°C. A water bath can be used for precise temperature control.

  • High Ionic Strength or Divalent Cations: High salt concentrations, especially the presence of divalent cations like Mg²⁺, can sometimes lead to the aggregation of liposomes.[8]

    • Expert Insight: While some proteins require specific ionic conditions for stability, it's important to be aware of their potential effects on liposome formation.

    • Troubleshooting Steps:

      • Test Different Buffer Compositions: If you suspect ionic strength is an issue, try preparing the proteoliposomes in a buffer with a lower salt concentration and without divalent cations, if your protein's stability permits.

Q3: How can I improve the homogeneity of my proteoliposome preparation?

Possible Causes & Solutions:

  • Inconsistent Vesicle Formation: The method of liposome preparation can significantly impact the size distribution of the resulting vesicles.

    • Expert Insight: Techniques like extrusion or sonication are often used to produce more uniformly sized liposomes.

    • Troubleshooting Steps:

      • Extrusion: After hydrating the lipid film, pass the lipid suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) multiple times.[9] This is a highly effective method for producing unilamellar vesicles with a narrow size distribution.

      • Sonication: Bath sonication can also be used to create small unilamellar vesicles, although the size distribution may be broader than with extrusion.[4]

Experimental Protocols

Protocol 1: Proteoliposome Preparation by Detergent Removal (Dialysis)

This protocol outlines a general procedure for preparing proteoliposomes using dialysis for detergent removal.

Materials:

  • DL-DMPC lipid powder

  • Purified membrane protein of interest, solubilized in a suitable detergent

  • Reconstitution buffer (e.g., 20 mM HEPES, 100 mM NaCl, pH 7.4)

  • Dialysis tubing with appropriate MWCO

  • Glass test tubes

Procedure:

  • Lipid Film Formation: a. Dissolve the desired amount of DL-DMPC in an organic solvent (e.g., chloroform/methanol 2:1 v/v) in a round-bottom flask. b. Remove the solvent under a stream of nitrogen gas while rotating the flask to create a thin lipid film on the wall. c. Place the flask under a vacuum for at least 2 hours to remove any residual solvent.

  • Lipid Hydration: a. Hydrate the lipid film with the reconstitution buffer to the desired final lipid concentration (e.g., 10 mg/mL). b. Vortex the solution vigorously to form multilamellar vesicles (MLVs). The solution will appear milky.

  • Vesicle Sizing (Optional but Recommended): a. To create unilamellar vesicles (ULVs) of a defined size, subject the MLV suspension to several freeze-thaw cycles. b. Extrude the suspension through a polycarbonate membrane with the desired pore size (e.g., 100 nm) at a temperature above DMPC's Tm (>23°C). Pass the suspension through the extruder an odd number of times (e.g., 11 times).[9]

  • Detergent Solubilization and Protein Addition: a. To the sized liposome suspension, add the chosen detergent to a concentration that fully solubilizes the lipids, resulting in a clear solution of mixed micelles. b. Add the purified membrane protein to the mixed micelle solution at the desired protein-to-lipid ratio. c. Incubate the mixture for 1-2 hours at room temperature with gentle agitation.

  • Detergent Removal by Dialysis: a. Transfer the protein-lipid-detergent mixture to a dialysis cassette. b. Dialyze against a large volume (e.g., 1-2 L) of reconstitution buffer at a temperature above the Tm of DMPC. c. Change the buffer every 12 hours for a total of 2-3 days to ensure complete detergent removal.[4]

  • Harvesting Proteoliposomes: a. After dialysis, the solution should appear slightly opalescent, indicating the formation of proteoliposomes. b. Centrifuge the sample at high speed (e.g., >100,000 x g) to pellet the proteoliposomes and separate them from any unincorporated protein. c. Resuspend the proteoliposome pellet in the desired buffer for downstream applications.

Data Presentation

ParameterRecommended Starting ConditionRationale
Lipid DL-DMPCWell-characterized lipid with a low phase transition temperature.
Protein:Lipid Ratio 1:1000 (molar)A good starting point to avoid protein aggregation and ensure efficient incorporation.[6]
Reconstitution Temp. >23°CAbove the Tm of DMPC to ensure a fluid lipid bilayer.[2]
Detergent Choice Protein-dependentThe detergent must maintain the stability and activity of the target protein.[7]
Vesicle Sizing Extrusion (100 nm)Produces a homogenous population of unilamellar vesicles.[9]

Visualizations

Experimental Workflow for Proteoliposome Preparation

Proteoliposome_Workflow cluster_prep Liposome Preparation cluster_recon Reconstitution cluster_purify Purification & Analysis LipidFilm 1. Lipid Film Formation Hydration 2. Hydration (MLVs) LipidFilm->Hydration Sizing 3. Sizing (ULVs) Hydration->Sizing Solubilization 4. Detergent Solubilization Sizing->Solubilization ProteinAddition 5. Protein Addition Solubilization->ProteinAddition DetergentRemoval 6. Detergent Removal ProteinAddition->DetergentRemoval Harvesting 7. Harvesting DetergentRemoval->Harvesting Characterization 8. Characterization Harvesting->Characterization Troubleshooting_Yield Start Low Proteoliposome Yield Cause1 Inefficient Detergent Removal? Start->Cause1 Cause2 Incorrect Protein:Lipid Ratio? Start->Cause2 Cause3 Protein Aggregation? Start->Cause3 Sol1 Optimize Removal Method (Dialysis, Bio-Beads, etc.) Cause1->Sol1 Yes Sol2 Perform Protein:Lipid Ratio Titration Cause2->Sol2 Yes Sol3 Screen Detergents & Optimize Buffer Conditions Cause3->Sol3 Yes

Caption: A decision tree for troubleshooting low proteoliposome yield.

References

  • Šarić, M., et al. (2020). Mechanical Properties Determination of DMPC, DPPC, DSPC, and HSPC Solid-Ordered Bilayers. Langmuir. Available at: [Link]

  • Synthelis. (2024). Current challenges and perspectives in proteoliposome research. Available at: [Link]

  • González-Mira, E., et al. (2022). Novel Osmoprotective DOPC-DMPC Liposomes Loaded with Antihypertensive Drugs as Potential Strategy for Glaucoma Treatment. National Institutes of Health. Available at: [Link]

  • Grzenia, A., et al. (2021). DMPC Phospholipid Bilayer as a Potential Interface for Human Cystatin C Oligomerization: Analysis of Protein–Liposome Interactions Using NMR Spectroscopy. PubMed Central. Available at: [Link]

  • Neves, P., et al. (2011). Histograms of the size distribution of DMPC proteoliposomes prepared by... ResearchGate. Available at: [Link]

  • Lorigan, G. A., et al. (2014). Detergent Optimized Membrane Protein Reconstitution in Liposomes for Solid State NMR. Biochemistry. Available at: [Link]

  • Ferreira, D., et al. (2024). Effect of DMSO on Structural Properties of DMPC and DPPC Liposome Suspensions. MDPI. Available at: [Link]

  • Krylova, O., et al. (2022). Stability of DMPC Liposomes Externally Conjugated with Branched Polyglycerol. PMC. Available at: [Link]

  • Lorigan, G. A., et al. (2014). Detergent Optimized Membrane Protein Reconstitution in Liposomes for Solid State NMR. ACS Publications. Available at: [Link]

  • Howard, K. P., et al. (2018). Optimization of Detergent-Mediated Reconstitution of Influenza A M2 Protein into Proteoliposomes. MDPI. Available at: [Link]

  • Langmuir. (2026). Interfacial Behavior, Supramolecular Assembly, and Photophysics of Phospholipid–Porphyrin and Phospholipid–Phthalocyanine Conjugates. ACS Publications. Available at: [Link]

  • ResearchGate. (2015). Can the DMPC liposome be prepared with and without magnesium chloride?. Available at: [Link]

  • Ferreira, D., et al. (2024). Effect of DMSO on Structural Properties of DMPC and DPPC Liposome Suspensions. PMC. Available at: [Link]

  • Ferreira, D., et al. (2024). Effect of DMSO on Structural Properties of DMPC and DPPC Liposome Suspensions. MDPI. Available at: [Link]

  • MDPI. (2019). An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization. Available at: [Link]

  • Krylova, O., et al. (2022). Stability of DMPC Liposomes Externally Conjugated with Branched Polyglycerol. MDPI. Available at: [Link]

  • National Institutes of Health. (2023). Refined definition of the critical micelle concentration and application to alkyl maltosides used in membrane protein research. Available at: [Link]

  • National Institutes of Health. (2016). Reconstitution of integral membrane proteins into isotropic bicelles with improved sample stability and expanded lipid composition profile. Available at: [Link]

  • Milano, F., et al. (2009). Characterisation of RC-proteoliposomes at different RC/lipid ratios. PubMed. Available at: [Link]

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Validation & Comparative

A Comparative Guide to Validating DL-DMPC Liposome Size and Polydispersity using Dynamic Light Scattering (DLS)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the realm of advanced drug delivery, the physical characteristics of nanocarriers are not just parameters—they are determinants of therapeutic success. For liposomes, particularly those formulated with 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DL-DMPC), size and size distribution are critical quality attributes that govern their stability, in vivo fate, and efficacy.[1] This guide, written from the perspective of a Senior Application Scientist, provides an in-depth, scientifically grounded methodology for validating these crucial parameters using Dynamic Light Scattering (DLS). We will delve into the fundamental principles of DLS, present a self-validating experimental protocol, offer expert insights into data interpretation, and objectively compare DLS with alternative characterization techniques like Nanoparticle Tracking Analysis (NTA) and Cryo-Transmission Electron Microscopy (Cryo-TEM). Our goal is to equip you not just with a protocol, but with the causal understanding required to generate robust, reliable, and publication-quality data.

Introduction: The Critical Role of Liposome Characterization in Drug Delivery

DL-DMPC liposomes are versatile, biocompatible vesicles widely used to encapsulate both hydrophilic and lipophilic drug molecules, protecting them from degradation and enabling targeted delivery. The size of these liposomes is a paramount factor; it directly influences their circulation half-life, biodistribution, and ability to extravasate through leaky tumor vasculature via the enhanced permeability and retention (EPR) effect.[2] Equally important is the polydispersity index (PDI), a measure of the broadness of the size distribution.[] A monodisperse (low PDI) population is essential for batch-to-batch consistency and predictable performance.[4] Formulations with high polydispersity can lead to inconsistent clinical outcomes and regulatory hurdles.[1]

Dynamic Light Scattering (DLS) has emerged as the workhorse technique for routine size and PDI analysis of liposomes and other nanoparticles in the sub-micron range.[2][5] Its speed, ease of use, and non-invasive nature make it an indispensable tool from early-stage formulation development to quality control.[5] This guide will provide the necessary framework to leverage DLS with the highest degree of scientific integrity.

Fundamental Principles of Dynamic Light Scattering (DLS)

To master DLS, one must understand its foundational principles. DLS does not directly "see" particles. Instead, it measures the consequences of their movement.

The Causality of Measurement: Particles suspended in a liquid are in constant, random motion due to collisions with solvent molecules—a phenomenon known as Brownian motion .[6][7] The key insight is that smaller particles are "kicked" further and faster by the solvent molecules, while larger particles exhibit a slower, more ponderous movement.[6][8]

DLS exploits this by illuminating the sample with a laser and monitoring the scattered light.[9] As the particles move, the constructive and destructive interference of the scattered light waves cause rapid fluctuations in the light intensity detected at a specific angle.[9] Small, fast-moving particles cause rapid intensity fluctuations, whereas large, slow-moving particles cause slower fluctuations.[10]

A digital correlator measures how the intensity at one moment in time relates to the intensity a very short time later (nanoseconds to microseconds).[8][11] This generates an autocorrelation function , which decays at a rate corresponding to the particles' diffusion speed.[11]

This diffusion coefficient (D) is then used to calculate the hydrodynamic diameter (d_H) via the Stokes-Einstein equation :[12][13]

d_H = kT / 3πηD

Where:

  • k is the Boltzmann constant.

  • T is the absolute temperature.

  • η is the viscosity of the dispersant.

  • D is the translational diffusion coefficient.

The calculated hydrodynamic diameter represents the diameter of a sphere that would diffuse at the same rate as the measured liposome, including any hydration layers or surface-adsorbed molecules.[8]

Key DLS Outputs:

  • Z-average Diameter: This is the primary and most stable value produced by DLS. It is the intensity-weighted harmonic mean diameter.[14] The Z-average is particularly sensitive to the presence of small amounts of larger particles or aggregates due to their disproportionately high light scattering intensity.[14]

  • Polydispersity Index (PDI): The PDI is a dimensionless measure of the heterogeneity of sizes in the sample, derived from the cumulants analysis of the autocorrelation function.[][15] PDI values range from 0.0 (for a perfectly monodisperse sample) to 1.0. For drug delivery applications, a PDI below 0.3 is generally considered acceptable, with values below 0.2 being ideal.[1][][16]

  • Size Distribution: Algorithms like Non-Negative Least Squares (NNLS) can be used to resolve the intensity data into a distribution showing peaks at different sizes. This can be presented by Intensity, Volume, or Number. The intensity distribution is the primary result, but volume and number distributions can be useful for comparison with other techniques, though they are more susceptible to error.[17]

DLS_Principle cluster_0 Physical Phenomenon cluster_1 DLS Measurement cluster_2 Data Analysis & Output A Liposomes in Suspension B Solvent Molecule Collisions A->B experience E Light Scattering A->E causes C Brownian Motion (Size-Dependent Speed) B->C cause F Intensity Fluctuations C->F D Laser Illumination D->A E->F G Detector F->G measured by H Autocorrelation Function G->H generates I Stokes-Einstein Equation H->I input for K Polydispersity Index (PDI) H->K calculates L Size Distribution H->L calculates J Hydrodynamic Size (Z-Average) I->J calculates DLS_Workflow prep 1. Sample Preparation filt 2. Filtration (Optional but Recommended) prep->filt Remove large aggregates dil 3. Dilution filt->dil Achieve optimal concentration load 4. Cuvette Loading dil->load Avoid bubbles equil 5. Thermal Equilibration load->equil Crucial for viscosity measure 6. Measurement equil->measure ≥ 3 replicate runs analyze 7. Data Analysis measure->analyze Assess Z-Avg, PDI, Distribution

Caption: Step-by-step experimental workflow for DLS analysis.

Step-by-Step Methodology:

  • System Preparation:

    • Rationale: Ensuring the instrument and materials are free from contaminants is the first line of defense against erroneous data. Dust is a primary source of error.

    • Action: Power on the DLS instrument and allow the laser to warm up for at least 30 minutes. Rinse a clean, dust-free cuvette with filtered dispersant.

  • Sample Preparation - The Causality of Dilution:

    • Rationale: DLS measurements are highly sensitive to concentration. If the sample is too concentrated, two phenomena will corrupt the data: multiple scattering (where light scattered by one particle is re-scattered by another, artificially lowering the apparent size) and inter-particle interactions (which hinder free Brownian motion). [18]If too dilute, the signal-to-noise ratio will be poor.

    • Action: Prepare a series of dilutions of your liposome stock. A good starting point is a 1:20 to 1:100 dilution in filtered dispersant. [4]The ideal sample should appear transparent or slightly hazy, never milky or opaque. [18] * Self-Validation: Measure size across a dilution series. A valid measurement will show a stable Z-average size over a range of concentrations. If the size decreases as you dilute, you are likely moving out of a multiple-scattering regime.

  • Filtration (Use with Caution):

    • Rationale: Filtration can remove large, extraneous particles (dust, aggregates) that can skew results. However, it can also selectively remove larger liposomes from a polydisperse sample or cause shear-induced changes.

    • Action: If necessary, filter the diluted sample through a 0.2 µm syringe filter. Crucially , compare the results of filtered and unfiltered samples. If the Z-average or PDI changes significantly, filtration may be altering your sample, and this must be noted.

  • Measurement Protocol:

    • Rationale: Thermal stability is non-negotiable. The Stokes-Einstein equation directly depends on temperature and viscosity, which is temperature-dependent. [12] * Action:

      • Carefully pipette the diluted sample into the cuvette, avoiding bubbles.

      • Place the cuvette in the instrument and allow it to thermally equilibrate for at least 2-5 minutes.

      • Set up the measurement parameters: specify the correct dispersant (e.g., water) and temperature (e.g., 25°C). The instrument software will use the correct viscosity and refractive index values.

      • Perform at least three replicate measurements for each sample to assess reproducibility. The relative standard deviation between runs should be low (<5%). [4]

Data Analysis and Interpretation: From Raw Data to Actionable Insights

A DLS report contains a wealth of information. Knowing how to interpret it is key.

  • The Holy Trinity: Z-average, PDI, and the Correlation Function:

    • Z-average: The first number to check. Is it within your expected range (e.g., ~100 nm)? [2] * PDI: The second critical value. A PDI < 0.2 indicates a narrow, homogenous size distribution, which is excellent. [16]A PDI between 0.2 and 0.5 suggests a broader distribution. A PDI > 0.5 indicates a very broad or multimodal distribution, and the Z-average value should be interpreted with extreme caution. [1] * Correlation Function: Look at the raw data plot. A good correlogram for a monodisperse sample shows a smooth, single exponential decay. A noisy or complex decay curve can indicate issues like sample instability, aggregation, or the presence of multiple size populations.

Interpreting Size Distributions: The intensity distribution is the most direct result. Be wary of converting to volume or number distributions, as small errors in the intensity data are magnified during this transformation. However, they can be useful. For example, a tiny peak in the intensity distribution (representing a few large aggregates) can become negligible in the number distribution, giving a better sense of the primary particle population. [17] Troubleshooting Table:

ObservationPotential Cause(s)Recommended Action
High PDI (> 0.3) Sample is genuinely polydisperse; Presence of aggregates or dust; Sample is too concentrated.Try further dilution; Filter the sample (and compare results); Re-evaluate the liposome preparation method.
Unstable/Drifting Size Sample is aggregating or degrading over time; Thermal instability.Perform a time-course measurement to check for aggregation; Ensure adequate thermal equilibration time.
Z-average smaller than expected peak size Presence of a small amount of very small particles (e.g., micelles, impurities).The Z-average is being skewed by the smaller population. Report the peak size from the distribution as the primary result, but investigate the source of the small particles. [19]
Bimodal Distribution Presence of two distinct size populations (e.g., primary liposomes and large aggregates).Report both peak sizes and their relative intensities. Investigate the cause of the second population.

Comparative Analysis: DLS vs. Alternative Techniques

DLS is a powerful tool, but it is not the only one. Understanding its place among other techniques provides a comprehensive characterization strategy.

FeatureDynamic Light Scattering (DLS)Nanoparticle Tracking Analysis (NTA)Cryo-Transmission Electron Microscopy (Cryo-TEM)
Principle Measures ensemble light scattering from Brownian motion. [20]Visualizes and tracks individual particles to determine size and concentration. [21]Flash-freezes sample in vitreous ice for direct imaging with an electron beam. [22]
Primary Output Z-average (intensity-weighted mean), PDI, Size Distribution. [14]Mean/mode size (number-weighted), Concentration, Size Distribution. [21]Direct visualization of individual particle morphology, size, and lamellarity. [23]
Strengths Fast, high-throughput, excellent for monodisperse samples, robust statistics. [5]Provides particle concentration, better resolution for polydisperse samples. [21]Provides direct visual confirmation of size and morphology; "gold standard" for imaging. [22][23]
Limitations Intensity-weighting biases results towards larger particles; low resolution for multimodal samples; provides no concentration or morphology data. [1][24]Lower throughput, requires more dilute samples, less robust statistics than DLS. [24]Low throughput, complex/harsh sample preparation, potential for artifacts, statistically limited view of the whole sample. [22][25]
Best Use Case Rapid QC, routine size and PDI checks of relatively homogenous liposome batches.Characterizing polydisperse samples, measuring particle concentration, validating DLS data.In-depth structural characterization, troubleshooting, visualizing drug loading, and confirming particle morphology.

Expert Insight: A synergistic approach is often the most powerful. Use DLS for rapid, routine screening of all batches. When DLS indicates a problem (e.g., high PDI, unexpected size), use NTA to better resolve the populations and Cryo-TEM to visually identify the issue (e.g., are they aggregated liposomes or lamellar fragments?). [21][23]

Conclusion: Best Practices and Future Perspectives

Dynamic Light Scattering is an indispensable technique for the characterization of DL-DMPC liposomes. Its utility, however, is directly proportional to the rigor with which it is applied. The generation of trustworthy, reproducible data hinges on a causal understanding of the technique's principles, meticulous sample preparation, and critical interpretation of the results. Always remember that the Z-average and PDI are not just numbers; they are indicators of the collective behavior of your nanoparticle population.

By adopting a self-validating protocol—verifying results across dilutions and critically assessing the raw data—researchers can use DLS not just as a measurement tool, but as a diagnostic one. When combined intelligently with orthogonal techniques like NTA and Cryo-TEM, DLS forms the cornerstone of a comprehensive characterization strategy, ensuring the development of safe, stable, and effective liposomal drug delivery systems.

References

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  • Malvern Panalytical. (2019). Introduction to Dynamic Light Scattering Analysis. [Link]

  • Malvern Panalytical. (2019). Light scattering ISO standard anyone [ISO13321, ISO22412]?[Link]

  • Aftab, T., Naeem, M., Masroor, A., & Khan, M. M. A. (2017). Artemisia annua: Pharmacology and Biotechnology. Elsevier. [Link]

  • Taylor & Francis. (n.d.). Polydispersity index – Knowledge and References. [Link]

  • ResearchGate. (n.d.). Dynamic Light Scattering Applied to Nanoparticle Characterization. [Link]

  • HORIBA. (n.d.). Dynamic Light Scattering (DLS) Particle Size Distribution Analysis. [Link]

  • Entegris. (2015). Using Dynamic Light Scattering Technique to Measure the Size of Submicron Liposomes. [Link]

  • AIMS Press. (2015). Recent Advances in Cryo-TEM Imaging of Soft Lipid Nanoparticles. [Link]

  • Malvern Panalytical. (2021). Dynamic Light Scattering & Nanoparticle Tracking Analysis (NTA) – when to use what for nano research. [Link]

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comparing the main phase transition of DL-DMPC with other phospholipids

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm now diving into comprehensive Google searches. My focus is on gathering foundational data related to the main phase transition of DL-DMPC and related phospholipids. Specifically, I am hunting for information on transition temperatures, enthalpy changes, and the key influencing factors driving these transitions. I intend to build a solid base for further analysis.

Expanding Data Retrieval

I am now expanding my search. I'm moving beyond just initial data on DL-DMPC's main phase transition. I'm seeking experimental methods, protocols, and comparative data, especially DSC techniques. I'm focusing on contrasting DL-DMPC with phospholipids like DPPC, DSPC, and POPC. I need authoritative sources for both theory and experimental procedures. I'll structure a comparison guide, starting with phospholipid transitions and moving to DL-DMPC specifics.

Structuring the Guide

I'm now focusing on organizing the comparison guide. I'll begin with a broad introduction to phospholipid phase transitions, then delve into DL-DMPC's specific molecular mechanisms. Next, I'll build a comparative table summarizing transition parameters like Tm and ΔH. Finally, I'll create a detailed DSC protocol and a Graphviz diagram, followed by the complete guide. I am now diving into comprehensive Google searches. My focus is on gathering foundational data related to the main phase transition of DL-DMPC and related phospholipids. Specifically, I am hunting for information on transition temperatures, enthalpy changes, and the key influencing factors driving these transitions. I intend to build a solid base for further analysis.

I am now expanding my search. I'm moving beyond just initial data on DL-DMPC's main phase transition. I'm seeking experimental methods, protocols, and comparative data, especially DSC techniques. I'm focusing on contrasting DL-DMPC with phospholipids like DPPC, DSPC, and POPC. I need authoritative sources for both theory and experimental procedures. I'll structure a comparison guide, starting with phospholipid transitions and moving to DL-DMPC specifics.

Refining Data Acquisition

I'm now zeroing in on authoritative sources. I am focusing my search to include scientific journals and technical notes, to enhance the guide's reliability. My plan is to emphasize the "why" behind the data, so I am analyzing data with deeper explanation in mind. I am now creating a roadmap to compare DL-DMPC with similar phospholipids, and I'll create a section on protocols.

Analyzing Data Points

I am now focusing on refining my data collection strategy. To enhance scientific rigor, I'm digging into journal articles and technical reports to analyze why specific experimental choices are made. I am also planning the structure of the guide, integrating detailed protocols, like one for DSC, with thorough explanations for each step. My current priority is to ensure the clarity and credibility of the comparison guide.

Formulating Search Queries

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Refining Data Acquisition

I'm now prioritizing the "why" behind data. Focusing on experimental choices is the key, and I am creating a guide roadmap. I'm actively collecting and analyzing data, and synthesizing protocols, which is moving very well. I am making sure the guide prioritizes clarity and credibility, so I plan to refine the presentation format.

Refining Data Acquisition

I am now focusing on synthesizing the experimental and theoretical sections. I am structuring the introduction to highlight the relevance of phospholipid phase transitions in drug delivery. I'm prioritizing authoritative sources, and organizing them in a way that shows DL-DMPC's unique properties. I am working on how to best explain the stereo-chemistry with supporting data.

Developing Guide's Outline

I'm now integrating all data into a comprehensive outline for the comparison guide. I'm building on an initial search for the main phase transition of DL-DMPC with detailed comparisons. I'm currently creating an introduction and focusing on structuring experimental protocols and diagrams to explain DSC. I'm focusing on comparative analysis.

Refining Data Acquisition

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A Researcher's Guide: Comparing Protein Function in DL-DMPC Model Systems Versus Native Cell Membranes

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in structural biology and drug development, understanding the behavior of membrane proteins is paramount. These proteins, which constitute approximately 30% of the mammalian proteome, are critical drug targets and mediators of essential cellular processes like signaling and transport.[1] Their function, however, is inextricably linked to their environment—the lipid bilayer. A common and powerful tool in the lab is the use of model membranes, with 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) being a popular choice. Yet, the critical question remains: How well does protein function in a simplified DMPC bilayer reflect its activity in the complex, bustling environment of a native cell membrane?

This guide provides an in-depth, objective comparison of these two environments. We will move beyond a simple list of differences to explore the causality behind the functional disparities observed. By understanding the trade-offs, you can make more informed decisions in your experimental design, ensuring that your findings are both robust and physiologically relevant.

Part 1: The Environments - A Tale of Two Membranes

The functional differences observed in proteins stem directly from the fundamental compositional and physical disparities between a synthetic DMPC bilayer and a native cell membrane.

The Native Cell Membrane: A Dynamic and Heterogeneous Mosaic

The native cell membrane is far from a simple lipid barrier. It is a highly complex and dynamic assembly of hundreds of different lipid and protein species.[2][3] This complexity is not random; it is essential for cellular function.

  • Lipid Diversity : Native membranes contain a vast array of phospholipids (e.g., phosphatidylcholine, phosphatidylethanolamine, phosphatidylserine), sphingolipids, and sterols like cholesterol.[2][4] This diversity allows for the formation of distinct microdomains, such as lipid rafts, which can concentrate or exclude certain proteins, thereby regulating their activity.[5]

  • Asymmetry : The inner and outer leaflets of the plasma membrane have different lipid compositions, a feature maintained by specialized proteins (flippases and floppases).[4] This asymmetry is crucial for processes like cell signaling and apoptosis.

  • Protein Crowding : The membrane is densely packed with integral and peripheral proteins, creating a crowded environment that influences protein diffusion and interaction.[3]

  • Physical Properties : The presence of cholesterol and lipids with varying acyl chain lengths and saturation levels allows the cell to maintain optimal membrane fluidity across different temperatures.[2][6]

DL-DMPC Bilayers: A Controlled and Simplified Mimic

In contrast, DL-DMPC (a racemic mixture of DMPC) provides a highly simplified and controlled environment. This reductionist approach is its greatest strength and its most significant limitation.

  • Homogeneity : A pure DMPC bilayer consists of a single type of phospholipid. This eliminates the complexities of lipid diversity and domain formation, providing a uniform environment.[7]

  • Symmetry : In reconstituted vesicles, DMPC is typically distributed symmetrically across both leaflets.

  • Defined Physical State : DMPC has a well-characterized gel-to-liquid crystalline phase transition temperature (Tm) of 24°C.[8] This allows researchers to precisely control the physical state of the membrane, but it also means the membrane is significantly less adaptable than a native one. The shorter acyl chains of DMPC also result in a thinner bilayer compared to many native membranes.[7][9]

At-a-Glance: Compositional and Physical Comparison
FeatureDL-DMPC BilayerNative Cell Membrane
Lipid Composition Single component (1,2-dimyristoyl-sn-glycero-3-phosphocholine)Highly complex: hundreds of species of phospholipids, sphingolipids, sterols (e.g., cholesterol)[2][4]
Protein Content Contains only the reconstituted protein of interestDensely packed with a wide variety of integral and peripheral proteins (approx. 50% by weight)[2]
Structural Asymmetry SymmetricAsymmetric distribution of lipids and proteins between leaflets[4]
Membrane Fluidity Highly dependent on temperature, with a sharp phase transition at 24°C[8]Maintained in a fluid state across a physiological temperature range, buffered by cholesterol and lipid diversity[2]
Bilayer Thickness Relatively thin and uniformVariable, thicker in cholesterol-rich domains[4]
Microdomains AbsentPresence of dynamic lipid rafts and other domains that regulate protein function[5]

Part 2: The Functional Consequences for Embedded Proteins

The stark environmental differences translate directly into measurable variations in protein structure, dynamics, and ultimately, function. The simplified DMPC environment can lead to non-physiological behavior that must be carefully interpreted.

Case Study: The BjSemiSWEET Transporter

A compelling example comes from a study on the sugar transporter BjSemiSWEET, which utilized in-situ solid-state NMR to compare its structure and dynamics in native E. coli membranes versus a DMPC/DMPG synthetic bilayer.[10]

The findings were striking:

  • In Native Membranes : The transporter was found to exist in two distinct, exchangeable conformations: an outward-open state (70% population) and an occluded state (30% population). The energy difference between these states was low (~5 kJ/mol), allowing for the dynamic transitions necessary for sugar transport.[10]

  • In DMPC/DMPG Bilayers : The protein was overwhelmingly locked into the outward-open conformation (95% population). The energy barrier to reach the occluded state was significantly higher (~10 kJ/mol), effectively halting the conformational exchange required for its transport function.[10]

This study powerfully demonstrates that a simplified lipid environment, while useful for stabilizing one particular state for structural studies, can completely misrepresent the functional dynamics of a protein.[10]

Key Functional Differences
Functional AspectIn DL-DMPC BilayerIn Native Cell MembraneCausality
Conformational Dynamics Often restricted; proteins may be "locked" in a single state.[10]Proteins exhibit a dynamic equilibrium of functional conformations.[10]The uniform, and potentially ill-fitting, thickness and pressure profile of the DMPC bilayer can create a high energy barrier for conformational changes. The heterogeneity of the native membrane provides a more permissive environment.[1]
Enzymatic Activity / Transport Rates Can be significantly lower or altered compared to in-vivo rates.Reflects true physiological activity.The absence of specific regulatory lipids (e.g., phosphoinositides, cholesterol) or co-factor proteins in DMPC systems can lead to reduced or atypical function.[11]
Oligomerization State May not reflect the native state; can promote aggregation or dissociation.Stabilized by specific protein-protein and protein-lipid interactions.[11]The lack of a crowded environment and specific boundary lipids can alter the equilibrium of protein complexes.
Ligand Binding Binding affinities may be altered.Modulated by allosteric effects from the lipid environment.The conformational state of the protein influences its binding pocket. If the DMPC environment favors a non-physiological conformation, ligand binding will be affected.[12]

Part 3: Experimental Design and Methodologies

Your choice of membrane system is a critical experimental parameter. The justification for using a DMPC system lies in its utility for specific biophysical techniques where simplicity and control are paramount.

The Rationale for Reductionism: Why Use DMPC?
  • Reproducibility : The defined composition of DMPC liposomes ensures high reproducibility between experiments.

  • Stability : For techniques requiring long acquisition times, like solid-state NMR, or for crystallization, stabilizing a protein in a single conformational state within a DMPC bilayer can be a significant advantage.[13]

  • Mechanistic Dissection : By adding specific components (like cholesterol or other lipids) back into a DMPC system one at a time, researchers can dissect the specific functional role of each component in a controlled manner.

Workflow: Comparative Analysis of a Membrane Protein

This workflow illustrates how to approach a comparative study to validate findings from a model system.

G cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: Functional & Structural Analysis cluster_comp Phase 3: Data Synthesis P Express & Purify Membrane Protein R Reconstitute into DL-DMPC Vesicles P->R N Prepare Native Membrane Vesicles (e.g., GPMVs) P->N SA_R Structural Analysis (ssNMR, Cryo-EM) in DMPC R->SA_R FA_R Functional Assay (e.g., Transport Assay) in DMPC R->FA_R SA_N Structural Analysis (in-situ ssNMR) in Native Membrane N->SA_N FA_N Functional Assay in Native Membrane N->FA_N C Compare Results: Structure, Dynamics, Activity SA_R->C Compare Structures FA_R->C Compare Activities SA_N->C FA_N->C

Caption: Experimental workflow for the comparative analysis of membrane protein function.

Protocol: Reconstitution of a Membrane Protein into DMPC Vesicles

This protocol provides a standard framework. Self-validation is key; always confirm reconstitution efficiency and protein integrity.

  • Lipid Film Preparation : Dissolve DL-DMPC powder in chloroform in a round-bottom flask. Remove the solvent using a rotary evaporator to create a thin, uniform lipid film on the flask wall. Place under high vacuum for at least 2 hours to remove residual solvent.

  • Hydration : Hydrate the lipid film with a suitable buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4) to a final lipid concentration of 10-20 mg/mL. This will form multilamellar vesicles (MLVs).

  • Vesicle Solubilization : Add a detergent (e.g., Triton X-100, octyl glucoside) to the MLV suspension to the point of saturation, where the solution just becomes clear. This indicates the formation of lipid-detergent micelles.

  • Protein Insertion : Add the purified, detergent-solubilized membrane protein to the lipid-detergent micelles. The lipid-to-protein ratio (LPR) is a critical variable that must be optimized (e.g., start at 50:1 w/w). Incubate for 1 hour with gentle agitation.

  • Detergent Removal : Remove the detergent slowly to allow proteoliposomes to form. Methods include dialysis (2-3 days with multiple buffer changes), size-exclusion chromatography, or incubation with detergent-adsorbing beads (e.g., Bio-Beads). The chosen method impacts vesicle size and homogeneity.

  • Characterization : Confirm successful reconstitution by centrifuging the vesicles and analyzing the supernatant (unincorporated protein) and pellet (reconstituted protein) via SDS-PAGE. Characterize vesicle size and lamellarity using dynamic light scattering (DLS) or cryo-electron microscopy.

The Power of In-Situ Solid-State NMR (ssNMR)

As demonstrated by the BjSemiSWEET study, ssNMR is a uniquely powerful technique for probing protein structure and dynamics within a lipid bilayer environment.[10][13] It can provide atomic-resolution information on proteins in both reconstituted DMPC vesicles and, crucially, in their native membrane environment, offering a direct comparative tool.[14]

G cluster_protein Protein in Environment cluster_interactions Interacting Components P_DMPC Protein in DL-DMPC Bilayer L1 DMPC Lipid P_DMPC->L1 Homogeneous Interactions P_Native Protein in Native Membrane L2 Diverse Lipids P_Native->L2 Heterogeneous Interactions L3 Cholesterol P_Native->L3 Specific Regulation P2 Other Proteins P_Native->P2 Crowding Effects

Caption: Contrasting interactions in DMPC vs. native membranes.

Conclusion: A Unified Approach for Deeper Insight

The choice between a DL-DMPC bilayer and a native membrane is not a matter of right or wrong, but of strategic experimental design. DL-DMPC offers an invaluable, controlled system for dissecting fundamental biophysical properties, stabilizing proteins for structural studies, and testing the specific roles of individual lipids.[7] However, the data clearly show that the native membrane is an active regulator, not a passive solvent, and that protein function can be profoundly different within this complex environment.[1][10]

References

  • Grabarczyk, M., Czwartos, J., Wdowiak, P., & Cichocki, M. (n.d.). DMPC Phospholipid Bilayer as a Potential Interface for Human Cystatin C Oligomerization: Analysis of Protein-Liposome Interactions Using NMR Spectroscopy. PubMed Central. Retrieved from [Link]

  • Domicevica, L., & Biggin, P. C. (2015). Membrane Protein Structure, Function and Dynamics: A Perspective from Experiments and Theory. PubMed Central. Retrieved from [Link]

  • Wang, S., Zhang, Z., Lu, W., Wang, W., Jin, H., & Lu, J. (2024). Dynamic structures of a membrane transporter in native cellular membranes. PMC. Retrieved from [Link]

  • Gzyl-Malcher, B., Handzlik, G., & Jakiela, S. (2020). Mechanical Properties Determination of DMPC, DPPC, DSPC, and HSPC Solid-Ordered Bilayers. PubMed Central. Retrieved from [Link]

  • Pluhackova, K., & Horner, A. (2015). Computer simulations of protein–membrane systems. PubMed Central. Retrieved from [Link]

  • Bankaitis, V. A., Garcia-Mata, R., & Mousley, C. J. (2012). Editorial: Effects of Membrane Lipids on Protein Function. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Cell membrane. Retrieved from [Link]

  • Cooper, G. M. (2000). The Cell: A Molecular Approach. 2nd edition. NCBI Bookshelf. Retrieved from [Link]

  • Gzyl-Malcher, B., Handzlik, G., & Jakiela, S. (2020). Mechanical Properties Determination of DMPC, DPPC, DSPC, and HSPC Solid-Ordered Bilayers. Langmuir. Retrieved from [Link]

  • MDPI. (n.d.). Applications of Molecular Dynamics Simulation in Protein Study. Retrieved from [Link]

  • Waldie, S., Sebastiani, F., Browning, K. L., & Cárdenas, M. (2020). Exchange of dDMPC by LDL as a function of the protein and total fat content of the latter. ResearchGate. Retrieved from [Link]

  • Stansfeld, P. J., & Sansom, M. S. P. (2011). Computational Modeling of Realistic Cell Membranes. PMC. Retrieved from [Link]

  • Gzyl-Malcher, B., Handzlik, G., & Jakiela, S. (2020). (PDF) Mechanical properties determination of DMPC, DPPC, DSPC and HSPC solid-ordered bilayers. ResearchGate. Retrieved from [Link]

  • Szöllősi, J. (2023). The effect of the lipid environment of the cell membrane on the clustering and cell biological function of membrane proteins. Semmelweis University. Retrieved from [Link]

  • Aryal, S. (2023). Cell Membrane: Composition, Structure, Functions. Microbe Notes. Retrieved from [Link]

  • LibreTexts Biology. (2022). 4.1: Membrane Structure and Composition. Retrieved from [Link]

  • Nagle, J. F., & Tristram-Nagle, S. (2000). Structure of Fully Hydrated Fluid Phase DMPC and DLPC Lipid Bilayers Using X-Ray Scattering from Oriented Multilamellar Arrays and from Unilamellar Vesicles. PubMed Central. Retrieved from [Link]

  • Corey, R. A., & Stansfeld, P. J. (2022). Insights into the Role of Membrane Lipids in the Structure, Function and Regulation of Integral Membrane Proteins. MDPI. Retrieved from [Link]

  • Taylor, R. (2023). The Cell Membrane - Structure - Function. TeachMePhysiology. Retrieved from [Link]

  • Evans, E., & Kwok, R. (1982). Structure and mechanical properties of giant lipid (DMPC) vesicle bilayers from 20.degree.C below to 10.degree.C above the liquid crystal-crystalline phase transition at 24.degree.C. Biochemistry. Retrieved from [Link]

  • Lyman, E., & Levental, I. (2022). Regulation of membrane protein structure and function by their lipid nano-environment. PubMed. Retrieved from [Link]

  • Xue, K., Movellan, K. T., Zhang, X. C., Najbauer, E. E., Forster, M. C., Becker, S., & Andreas, L. B. (2021). Towards a native environment: structure and function of membrane proteins in lipid bilayers by NMR. Chemical Science. Retrieved from [Link]

  • Xue, K., Movellan, K. T., Zhang, X. C., Najbauer, E. E., Forster, M. C., Becker, S., & Andreas, L. B. (2021). Towards a native environment: structure and function of membrane proteins in lipid bilayers by NMR. RSC Publishing. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Validation of Lipid Mixing Assays Using DL-Dimyristoylphosphatidylcholine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals venturing into the intricate world of membrane fusion, the lipid mixing assay stands as a cornerstone technique. Its ability to dissect the molecular choreography of events such as viral entry, neurotransmitter release, and drug delivery via liposomes is unparalleled. However, the reliability of this assay hinges on its meticulous validation. This guide provides an in-depth technical comparison, grounded in scientific principles and field-proven insights, focusing on the use of DL-Dimyristoylphosphatidylcholine (DLPC) as a foundational lipid for these critical assays. We will explore the causality behind experimental choices, present comparative data, and offer self-validating protocols to ensure the integrity of your findings.

The Principle of Lipid Mixing Assays: A Window into Membrane Fusion

Membrane fusion is the process by which two separate lipid bilayers merge their hydrophobic cores, leading to the mixing of their lipid components and, eventually, their aqueous contents.[1] Lipid mixing assays are designed to specifically monitor this initial stage of membrane merger. The most common approaches rely on fluorescence spectroscopy, primarily through two mechanisms: Fluorescence Resonance Energy Transfer (FRET) and fluorescence self-quenching.[2]

Fluorescence Resonance Energy Transfer (FRET) Assay

The FRET-based lipid mixing assay is a widely used method that relies on the distance-dependent, non-radiative transfer of energy from an excited donor fluorophore to a suitable acceptor fluorophore.[2] In a typical setup, one population of liposomes is co-labeled with a FRET donor-acceptor pair, such as Nitrobenzoxadiazole (NBD-PE, donor) and Rhodamine (Rh-PE, acceptor).[2] When these labeled liposomes fuse with an unlabeled population, the surface density of the fluorophores decreases. This increased distance between the donor and acceptor molecules leads to a decrease in FRET efficiency, which can be monitored as an increase in the donor's fluorescence emission and a decrease in the acceptor's sensitized emission.[2]

The Central Role of DLPC in Validating Lipid Mixing Assays

DL-Dimyristoylphosphatidylcholine (DLPC) is a saturated phospholipid with two 14-carbon acyl chains. Its prevalence in lipid mixing assay validation stems from a unique combination of physical properties that provide a well-defined and reproducible experimental system.

Key Properties of DLPC:

  • Phase Transition Temperature (Tm): DLPC has a relatively low main phase transition temperature (Tm) of approximately -2°C. This means that at typical experimental temperatures (room temperature to 37°C), liposomes composed of DLPC are in a fluid, liquid-crystalline phase. This fluidity is crucial for membrane fusion to occur.

  • Chemical Stability: As a saturated lipid, DLPC is less susceptible to oxidation compared to unsaturated lipids, ensuring the chemical integrity of the liposomes throughout the experiment.

  • Well-Characterized Behavior: The physical and chemical properties of DLPC are extensively documented, providing a solid foundation for interpreting experimental results.

The choice of lipid is a critical determinant of liposome stability and fusogenic potential.[3] DLPC, being in a fluid state at physiological temperatures, facilitates the dynamic membrane rearrangements required for fusion.

Comparative Analysis: DLPC vs. Alternative Phospholipids

While DLPC serves as an excellent baseline, understanding its performance relative to other common phospholipids is essential for designing experiments that accurately mimic biological membranes or for specific drug delivery applications. The choice of lipid can significantly impact fusion kinetics and efficiency.[4]

LipidAcyl Chain CompositionPhase Transition Temp. (Tm)Key Characteristics in Fusion Assays
DLPC 14:0 / 14:0 -2°C Fluid at physiological temperatures, promoting fusion. Low background due to stability.
DOPC 18:1 / 18:1-17°CHighly fluid due to unsaturation, can lead to faster fusion kinetics but also higher rates of spontaneous lipid transfer (a potential artifact). Less stable to oxidation.[5][6]
DPPC 16:0 / 16:041°CIn the gel phase at room temperature and 37°C, leading to very low fusion rates unless the temperature is elevated above its Tm.[5] Useful for studying temperature-dependent fusion.
DSPC 18:0 / 18:055°CSimilar to DPPC, it forms rigid bilayers at physiological temperatures, inhibiting fusion.[7]

Causality Behind Performance Differences:

  • Acyl Chain Length and Saturation: Longer saturated acyl chains (like in DPPC and DSPC) lead to higher van der Waals interactions, resulting in a more ordered and rigid gel phase with a higher Tm.[3] This rigidity inhibits the formation of fusion intermediates. The double bond in the acyl chains of DOPC introduces a kink, disrupting packing and increasing membrane fluidity, which can accelerate fusion but also increase the propensity for non-fusogenic lipid transfer.

  • Headgroup: While this guide focuses on phosphatidylcholines, it's important to note that the headgroup also plays a critical role. For instance, phosphatidylethanolamine (PE) has a smaller headgroup and can promote the formation of non-bilayer structures that are intermediates in the fusion process.[1]

Experimental Protocols for Assay Validation

A self-validating system is crucial for trustworthy results. This involves not only the primary fusion assay but also a series of control experiments to rule out potential artifacts.

Protocol 1: Preparation of Unilamellar DLPC Vesicles

This protocol describes the preparation of small unilamellar vesicles (SUVs) using the thin-film hydration and extrusion method.[8]

Materials:

  • DL-Dimyristoylphosphatidylcholine (DLPC)

  • NBD-PE (1-palmitoyl-2-{6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl}-sn-glycero-3-phosphoethanolamine)

  • Rhodamine-PE (Lissamine™ rhodamine B 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine)

  • Chloroform

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Mini-Extruder with 100 nm polycarbonate membranes

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve the desired amount of DLPC in chloroform. For labeled vesicles, add NBD-PE and Rhodamine-PE to the chloroform solution at a molar ratio of 1:1, each at 0.5-1 mol% of the total lipid.

    • Remove the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the wall of the flask.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with PBS (pH 7.4) by vortexing vigorously. This will result in the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble the mini-extruder with a 100 nm polycarbonate membrane.

    • Transfer the MLV suspension to the extruder syringe.

    • Pass the suspension through the membrane 11-21 times to form unilamellar vesicles of a defined size.

  • Characterization:

    • Determine the vesicle size and size distribution using Dynamic Light Scattering (DLS).

    • Confirm the lamellarity of the vesicles, as multilamellar vesicles can affect fusion kinetics.[9]

Protocol 2: FRET-Based Lipid Mixing Assay

Materials:

  • Labeled DLPC vesicles (containing NBD-PE and Rh-PE)

  • Unlabeled DLPC vesicles

  • Fluorometer with temperature control

  • Triton X-100 (20% solution)

Procedure:

  • Baseline Fluorescence (F₀):

    • In a fluorescence cuvette, add a mixture of labeled and unlabeled vesicles in PBS at a molar ratio of 1:9. The total lipid concentration should be in the micromolar range (e.g., 50 µM).

    • Record the initial fluorescence of NBD (Excitation: ~465 nm, Emission: ~530 nm) and Rhodamine (Excitation: ~560 nm, Emission: ~590 nm). The FRET signal is typically monitored by exciting the donor (NBD) and measuring the emission of the acceptor (Rhodamine).[2]

  • Initiation of Fusion:

    • Add the fusogenic agent (e.g., Ca²⁺ for anionic lipid-containing vesicles, a specific protein, or a chemical fusogen like polyethylene glycol).

    • Immediately start recording the fluorescence change over time. An increase in NBD fluorescence and a decrease in Rhodamine fluorescence (when exciting at the NBD wavelength) indicates lipid mixing.

  • Maximum Fluorescence (Fmax):

    • At the end of the experiment, add Triton X-100 to a final concentration of 1% to completely disrupt the vesicles and achieve maximum probe dilution. This represents 100% lipid mixing.[9]

  • Data Analysis:

    • The percentage of lipid mixing at a given time (t) can be calculated using the following formula: % Lipid Mixing = [(Ft - F₀) / (Fmax - F₀)] * 100 Where:

      • Ft is the fluorescence intensity at time t.

      • F₀ is the initial fluorescence intensity.

      • Fmax is the maximum fluorescence intensity after adding detergent.

Mandatory Visualizations

Diagram: FRET-Based Lipid Mixing Assay Workflow

FRET_Lipid_Mixing_Assay cluster_prep Vesicle Preparation cluster_assay Assay Execution cluster_analysis Data Analysis LabeledVesicles Labeled Vesicles (DLPC + NBD-PE + Rh-PE) Mix Mix Labeled and Unlabeled Vesicles (1:9) LabeledVesicles->Mix UnlabeledVesicles Unlabeled Vesicles (DLPC) UnlabeledVesicles->Mix MeasureF0 Measure Baseline Fluorescence (F₀) Mix->MeasureF0 AddFusogen Add Fusogen MeasureF0->AddFusogen MonitorFluorescence Monitor Fluorescence Change Over Time (Ft) AddFusogen->MonitorFluorescence AddDetergent Add Triton X-100 MonitorFluorescence->AddDetergent MeasureFmax Measure Maximum Fluorescence (Fmax) AddDetergent->MeasureFmax Calculate Calculate % Lipid Mixing: [(Ft - F₀) / (Fmax - F₀)] * 100 MeasureFmax->Calculate

Sources

A Researcher's Guide to the Validation of Molecular Dynamics Simulations of DL-DMPC Membranes

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals venturing into the intricate world of in-silico membrane biophysics, the dimyristoylphosphatidylcholine (DMPC) lipid bilayer serves as a cornerstone model system. Its well-characterized properties make it an ideal candidate for studying lipid-protein interactions, membrane permeability, and the influence of small molecules on bilayer dynamics. However, the predictive power of molecular dynamics (MD) simulations hinges on a critical, yet often overlooked, step: rigorous validation. This guide provides an in-depth, objective comparison of simulated DMPC membrane properties against experimental data, offering a comprehensive framework for ensuring the scientific integrity of your computational models.

The Imperative of Validation: Beyond Pretty Pictures

The core principle of validation is to compare key biophysical parameters calculated from the simulation with well-established experimental values.[1] A close agreement between the two instills confidence in the simulation's ability to capture the essential physics of the system, thereby lending credibility to further analyses.

Key Validation Metrics: The Litmus Test for Your DMPC Simulation

Several key structural and dynamic properties of the DMPC bilayer serve as robust benchmarks for validation. The choice of these metrics is not arbitrary; they represent fundamental characteristics of the lipid membrane that have been extensively characterized experimentally.

Area Per Lipid (APL)

The average area occupied by a single lipid molecule in the plane of the bilayer is a fundamental parameter that reflects the packing and phase state of the membrane.[4] It is highly sensitive to the force field, temperature, and pressure coupling used in the simulation. For a fluid phase DMPC bilayer, experimental values are well-established, providing a primary point of comparison.

Bilayer Thickness

Defined as the distance between the headgroup regions of the two leaflets, the bilayer thickness is another critical structural parameter.[4] It is typically measured as the peak-to-peak distance in the electron density profile along the axis perpendicular to the membrane plane (the z-axis). This property is crucial for understanding phenomena such as the insertion of transmembrane proteins and the partitioning of small molecules into the bilayer.

Deuterium Order Parameters (SCD)

These parameters provide a measure of the orientational order of the acyl chains of the lipid tails. They are directly comparable to experimental data obtained from nuclear magnetic resonance (NMR) spectroscopy. The characteristic "plateau" in the order parameter profile for carbons closer to the headgroup, followed by a progressive decrease towards the center of the bilayer, is a hallmark of a fluid lipid membrane that a valid simulation must reproduce.[1]

Lateral Diffusion Coefficient

This dynamic property quantifies the rate at which lipid molecules move within the plane of the membrane. It is a key indicator of the fluidity of the bilayer and can be calculated from the mean squared displacement (MSD) of the lipids over time.

A Comparative Analysis: Simulation vs. Experiment

To provide a practical reference, the following table summarizes experimental values for the key validation metrics of a DL-DMPC bilayer in the fluid phase (typically simulated at ~303 K, above the main phase transition temperature of DMPC, which is approximately 297 K).[5] Alongside, we discuss the expected performance of a well-parameterized simulation, such as one employing the widely used CHARMM36 force field.[6][7]

ParameterExperimental ValueExpected Simulation Performance (e.g., with CHARMM36)
Area Per Lipid (Ų) 59.9 - 60.6[6]Should be within a few percent of the experimental value. Deviations may indicate issues with the force field or simulation parameters.
Bilayer Thickness (nm) ~3.4 - 3.9 (method dependent)[5][8]Should fall within the range of experimentally determined values. Note that different experimental techniques (e.g., X-ray vs. NMR) can yield slightly different results.[5][8]
Deuterium Order Parameters Characteristic profile with a plateau regionThe simulated SCD profile should closely match the shape and magnitude of the experimental NMR data.
Lateral Diffusion (cm²/s) ~5-10 x 10⁻⁸The calculated diffusion coefficient should be in the same order of magnitude as the experimental value.

Note: Experimental values can vary slightly depending on the specific conditions (e.g., hydration level, presence of ions) and the measurement technique employed. It is crucial to compare simulation results with experimental data obtained under similar conditions whenever possible.

The Validation Workflow: A Step-by-Step Protocol

Ensuring the validity of your DMPC membrane simulation involves a systematic workflow, from system setup to data analysis. The following protocol outlines the essential steps for a robust validation process, primarily using GROMACS, a popular MD simulation package.

Experimental Protocol: DMPC Membrane Simulation and Validation
  • System Preparation using CHARMM-GUI:

    • Rationale: CHARMM-GUI is a powerful and widely used web-based tool that automates the process of building complex biological systems, including lipid bilayers.[9] It ensures proper lipid packing, solvation, and the generation of GROMACS-compatible input files with well-tested equilibration protocols.[1]

    • Navigate to the CHARMM-GUI website and select the "Membrane Builder" tool.[9]

    • Specify a rectangular box with a desired number of DMPC lipids per leaflet (e.g., 64 or 128).

    • Add water and ions (e.g., 0.15 M NaCl) to solvate the system and neutralize the charge.

    • Select the desired force field (e.g., CHARMM36) and water model (e.g., TIP3P).

    • Download the generated GROMACS input files.

  • Equilibration:

    • Rationale: Equilibration is a critical step to relax the system from its initial, artificially generated state to a physically realistic configuration. This multi-stage process gradually removes restraints and allows the system to reach the target temperature and pressure.

    • Follow the multi-step equilibration protocol provided by CHARMM-GUI. This typically involves:

      • Minimization to remove steric clashes.

      • A series of short MD runs with position restraints on the lipid headgroups and heavy atoms, which are gradually reduced.

      • An unrestrained NVT (constant number of particles, volume, and temperature) simulation to stabilize the temperature.

      • An unrestrained NPT (constant number of particles, pressure, and temperature) simulation to allow the system to reach the correct density and area per lipid.[1]

  • Production Run:

    • Rationale: This is the main simulation from which you will collect data for analysis. It should be long enough to allow for adequate sampling of the membrane's conformational space.

    • Perform a long NPT simulation (e.g., 100-200 ns or longer) at the desired temperature (e.g., 303 K) and pressure (1 bar) using a semi-isotropic pressure coupling scheme.

    • Save the trajectory and energy files at regular intervals (e.g., every 10-20 ps).

  • Data Analysis:

    • Rationale: The final step is to calculate the key validation metrics from the production trajectory and compare them to experimental data.

    • Area Per Lipid: Calculate the average box area in the x-y plane and divide by the number of lipids per leaflet.

    • Bilayer Thickness: Use GROMACS analysis tools (e.g., gmx density) to compute the electron density profile along the z-axis. The distance between the peaks corresponding to the phosphate groups of the two leaflets gives the bilayer thickness.[4]

    • Deuterium Order Parameters: Use specialized GROMACS tools or custom scripts to calculate the SCD values for each carbon atom in the acyl chains.

    • Lateral Diffusion: Use gmx msd to calculate the mean squared displacement of the lipids and subsequently determine the diffusion coefficient.

Visualizing the Validation Workflow

ValidationWorkflow cluster_setup System Setup cluster_equilibration Equilibration cluster_production Production cluster_analysis Analysis & Validation setup System Building (CHARMM-GUI) minimization Minimization setup->minimization restrained_md Restrained MD (NVT & NPT) minimization->restrained_md unrestrained_npt Unrestrained NPT restrained_md->unrestrained_npt production_run Production MD (NPT) unrestrained_npt->production_run apl Area Per Lipid production_run->apl thickness Bilayer Thickness production_run->thickness scd Order Parameters production_run->scd diffusion Lateral Diffusion production_run->diffusion comparison Compare with Experimental Data apl->comparison thickness->comparison scd->comparison diffusion->comparison

Caption: A schematic of the validation workflow for MD simulations of DMPC membranes.

Conclusion: A Foundation of Trust in Your Simulations

The validation of molecular dynamics simulations of DL-DMPC membranes is not merely a procedural formality but a cornerstone of scientific rigor. By systematically comparing key structural and dynamic properties with established experimental data, researchers can build a foundation of trust in their computational models. This guide has provided a comprehensive framework, from the underlying rationale for validation to a practical, step-by-step protocol. By adhering to these principles, you can ensure that your simulations provide not just visually appealing movies, but also scientifically sound insights into the complex world of lipid membranes, ultimately accelerating research and development in drug discovery and beyond.

References

  • Smith, D. J., Klauda, J. B., & Sodt, A. J. (2018). Simulation Best Practices for Lipid Membranes. Living Journal of Computational Molecular Science, 1(1), 5966. [Link]

  • Jo, S., Kim, T., Iyer, V. G., & Im, W. (2008). CHARMM-GUI: a web-based graphical user interface for CHARMM. Journal of computational chemistry, 29(11), 1859–1865. [Link]

  • Griepernau, N., & Galla, H. J. (2020). Mechanical Properties Determination of DMPC, DPPC, DSPC, and HSPC Solid-Ordered Bilayers. Langmuir, 36(12), 3247–3257. [Link]

  • Venable, R. M., Sodt, A. J., & Pastor, R. W. (2014). Mechanical properties of lipid bilayers from molecular dynamics simulation. Biochimica et biophysica acta, 1841(5), 775–789. [Link]

  • GROMACS. (n.d.). Force fields in GROMACS. Retrieved January 24, 2026, from [Link]

  • Griepernau, N., & Galla, H. J. (2020). Mechanical Properties Determination of DMPC, DPPC, DSPC, and HSPC Solid-Ordered Bilayers. PMC, 1(1), 1. [Link]

  • Moradi, S., Nowroozi, A., & Shahlaei, M. (2019). Shedding light on the structural properties of lipid bilayers using molecular dynamics simulation: a review study. RSC advances, 9(7), 3892–3917. [Link]

  • Sawdon, J., Piggot, T. J., & Essex, J. W. (2025). How well do empirical molecular mechanics force fields model the cholesterol condensing effect?. ResearchGate. [Link]

  • Rzepiela, A. J., & Marrink, S. J. (2021). Molecular Dynamics Simulations of Curved Lipid Membranes. Membranes, 11(3), 199. [Link]

  • Lemkul, J. A. (n.d.). Membrane Protein: KALP 15 in DPPC. MD Tutorials. Retrieved January 24, 2026, from [Link]

  • Dr. H Ismail. (2025, August 24). KALP15 in DPPC | Membrane Protein MD Simulation Using GROMACS Tutorial Part 9 [Video]. YouTube. [Link]

  • Scott, H. L. (2026, January 12). Domain Formation in Model Membranes: Insight From MD Simulations. [Link]

  • Carpenter, T. S., & Pastor, R. W. (2019). Molecular Dynamics Simulations of Membrane Permeability. Annual review of biophysics, 48, 265–288. [Link]

  • Smith, D. J., Klauda, J. B., & Sodt, A. J. (2018). Simulation Best Practices for Lipid Membranes. Living Journal of Computational Molecular Science, 1(1). [Link]

  • Piggot, T. J., Piñeiro, Á., & Khalid, S. (2012). On the Validation of Molecular Dynamics Simulations of Saturated and cis-Monounsaturated Phosphatidylcholine Lipid Bilayers: A Comparison with Experiment. Journal of Chemical Theory and Computation, 8(11), 4593–4609. [Link]

Sources

Benchmarking DL-DMPC as a Synthetic Standard in Lipidomics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complexities of lipidomics, achieving accurate and reproducible quantification of lipid species is paramount. The vast structural diversity and wide dynamic range of lipids in biological systems present significant analytical challenges.[1] Internal standards are indispensable tools to correct for variability throughout the analytical workflow, from sample preparation to mass spectrometry (MS) analysis.[2][3] While stable isotope-labeled standards are often considered the gold standard, synthetic, non-endogenous lipids offer a practical and cost-effective alternative. This guide provides an in-depth technical comparison of 1,2-dimyristoyl-rac-glycero-3-phosphocholine (DL-DMPC) as a synthetic standard in lipidomics, offering experimental insights and performance considerations against other common standards.

The Critical Role of Internal Standards in Lipidomics

Quantitative accuracy in lipidomics hinges on the ability to correct for variations that can occur at multiple stages of the analytical process, including extraction efficiency, matrix effects in the MS source, and instrument response fluctuations.[3] Internal standards are compounds added to a sample at a known concentration before sample processing.[3] By monitoring the signal of the internal standard relative to the endogenous analytes, these variations can be normalized, leading to more reliable quantification.[3]

The ideal internal standard should mimic the physicochemical behavior of the analytes of interest as closely as possible.[3] This has led to the widespread adoption of stable isotope-labeled (e.g., ¹³C or ²H) lipids that are chemically identical to their endogenous counterparts. However, the synthesis of a comprehensive suite of labeled standards to cover the entire lipidome is often impractical and cost-prohibitive.[4] This is where synthetic, non-endogenous standards like DL-DMPC find their utility.

DL-DMPC: A Profile of a Synthetic Phospholipid Standard

DL-DMPC, also known as 1,2-dimyristoyl-rac-glycero-3-phosphocholine, is a synthetic phospholipid with two 14-carbon saturated fatty acyl chains (myristic acid).[5] As a phosphatidylcholine (PC), it belongs to a major class of phospholipids found in biological membranes.[6] Its key properties as a potential internal standard are rooted in its synthetic nature and well-defined structure.

Key Characteristics of DL-DMPC:

  • High Purity: Commercially available DL-DMPC from reputable suppliers like Avanti Polar Lipids is typically of high purity (>99%), ensuring minimal interference from contaminants.[7]

  • Chemical Stability: The saturated fatty acyl chains of DL-DMPC make it less susceptible to oxidation compared to unsaturated phospholipids, enhancing its stability during sample storage and preparation.

  • Non-Endogenous Nature: In most biological systems, PCs with two myristoyl chains are present at very low to negligible levels, reducing the risk of interference with endogenous lipid species.[3]

  • Commercial Availability: DL-DMPC is readily available commercially, offering a convenient and cost-effective option compared to custom-synthesized or stable isotope-labeled standards.

A critical consideration is that DL-DMPC is a racemic mixture, containing both the 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) and its enantiomer. In the context of liquid chromatography-mass spectrometry (LC-MS) based lipidomics, which does not typically involve chiral separation, the two enantiomers are chromatographically and mass spectrometrically indistinguishable. Therefore, for most standard lipidomics workflows, the use of a racemic mixture as an internal standard for a class of lipids does not pose a significant issue.

Comparative Analysis: DL-DMPC vs. Alternative Internal Standards

The selection of an internal standard is a critical decision in designing a quantitative lipidomics experiment. Here, we compare DL-DMPC to the two most common alternatives: stable isotope-labeled phosphatidylcholines and other non-endogenous synthetic lipids.

FeatureDL-DMPCStable Isotope-Labeled PC (e.g., D9-DMPC)Other Non-Endogenous Synthetic Lipids (e.g., odd-chain PCs)
Structural Similarity to Endogenous PCs High (same headgroup and acyl chain type)Identical (chemically)High (same headgroup, different acyl chain length)
Co-elution with Analytes Close to other saturated PCsIdentical to its unlabeled counterpartVaries depending on chain length
Correction for Matrix Effects Good for PCs with similar structure and retention timeExcellent for the specific analyte it matchesGood for lipids with similar elution profiles
Correction for Extraction Recovery Good for the PC classExcellent for the specific analyte it matchesGood for the PC class
Risk of Endogenous Interference Low to negligibleNone (mass difference)Low to negligible
Cost LowHighModerate
Commercial Availability HighModerate to HighModerate

Expert Insights:

  • Stable Isotope-Labeled Standards: These are undeniably the most accurate choice for the quantification of a specific, known lipid. They co-elute and ionize almost identically to their endogenous counterparts, providing the best correction for all sources of variation. However, their high cost and the sheer number required for comprehensive lipidome coverage are significant limitations.

  • Odd-Chain Synthetic Lipids: Phospholipids with odd-numbered carbon chains (e.g., PC(17:0/17:0)) are another popular choice for non-endogenous internal standards. They offer many of the same advantages as DL-DMPC. The choice between an even-chain synthetic lipid like DL-DMPC and an odd-chain lipid often comes down to ensuring it is truly absent in the biological system under study and its chromatographic proximity to the analytes of interest.

  • DL-DMPC as a Class-Specific Standard: For broader, class-specific quantification of phosphatidylcholines, DL-DMPC presents a compelling balance of performance and cost-effectiveness. Its structural similarity to endogenous PCs allows it to provide robust correction for extraction and ionization variability for a range of PC species, particularly those with similar saturation levels and chain lengths.

Experimental Workflow: Integrating DL-DMPC into a Lipidomics Protocol

The following protocol outlines a standard lipidomics workflow for the analysis of plasma lipids, incorporating DL-DMPC as an internal standard.

Lipidomics Workflow with DL-DMPC Internal Standard

Lipidomics_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Analysis Sample Plasma Sample Spike Spike with DL-DMPC Internal Standard Sample->Spike Extraction Lipid Extraction (e.g., MTBE method) Spike->Extraction Drydown Dry Down Extract Extraction->Drydown Reconstitute Reconstitute in LC-MS Grade Solvent Drydown->Reconstitute LC Reverse-Phase LC Separation Reconstitute->LC MS High-Resolution MS/MS Analysis LC->MS Peak_Picking Peak Picking & Integration MS->Peak_Picking Identification Lipid Identification Peak_Picking->Identification Normalization Normalization to DL-DMPC Identification->Normalization Quantification Quantitative Analysis Normalization->Quantification caption Lipidomics workflow with DL-DMPC.

Caption: A typical lipidomics workflow incorporating DL-DMPC as an internal standard.

Step-by-Step Methodology:

  • Sample Preparation and Internal Standard Spiking:

    • Thaw frozen plasma samples on ice.

    • To 50 µL of plasma, add 10 µL of a 1 mg/mL solution of DL-DMPC in a suitable solvent (e.g., methanol). This initial spiking ensures that the internal standard is present throughout the entire sample preparation process.[1]

  • Lipid Extraction (MTBE Method):

    • Add 200 µL of methanol to the plasma/internal standard mixture and vortex thoroughly to precipitate proteins.

    • Add 750 µL of methyl-tert-butyl ether (MTBE) and vortex for 10 minutes.

    • Add 188 µL of LC-MS grade water to induce phase separation and vortex for 1 minute.

    • Centrifuge at 14,000 x g for 5 minutes.

    • Carefully collect the upper organic phase containing the lipids into a new tube.

  • Sample Concentration and Reconstitution:

    • Dry the collected organic phase under a stream of nitrogen gas.

    • Reconstitute the dried lipid extract in 100 µL of a suitable LC-MS solvent, such as a 9:1 mixture of methanol/toluene.

  • LC-MS/MS Analysis:

    • Inject 5 µL of the reconstituted sample onto a reverse-phase C18 column.

    • Employ a gradient elution using mobile phases appropriate for lipid separation (e.g., water/acetonitrile/isopropanol mixtures with additives like ammonium formate).

    • Acquire data on a high-resolution mass spectrometer in both positive and negative ion modes to cover a broad range of lipid classes. Use data-dependent acquisition to obtain MS/MS spectra for lipid identification.

  • Data Analysis:

    • Process the raw data using a suitable software package for peak picking, integration, and lipid identification against a spectral library.

    • For each identified phosphatidylcholine species, calculate the ratio of its peak area to the peak area of the DL-DMPC internal standard.

    • Generate a calibration curve using a series of known concentrations of a representative PC standard (also normalized to DL-DMPC) to determine the absolute or relative concentration of the endogenous PCs.

Performance Evaluation: Key Metrics

To validate the use of DL-DMPC as an internal standard, several key performance metrics should be assessed.

  • Linearity: A linear response should be observed when analyzing serial dilutions of a representative PC standard spiked with a constant concentration of DL-DMPC. The coefficient of determination (R²) should ideally be >0.99.[8]

  • Recovery: The recovery of DL-DMPC through the extraction process can be determined by comparing the peak area of a pre-extraction spike to a post-extraction spike. A good recovery is typically in the range of 80-120%.[9]

  • Precision: The precision of the method is assessed by calculating the coefficient of variation (%CV) for the quantification of endogenous lipids in replicate samples. A lower %CV indicates higher precision.[2]

While specific quantitative data directly comparing DL-DMPC to a wide range of other standards in a single study is limited in the public domain, the principles of using non-endogenous synthetic standards are well-established. The performance of DL-DMPC is expected to be comparable to other odd-chain synthetic PC standards.

Conclusion: A Pragmatic Choice for Robust Lipidomics

DL-DMPC offers a reliable and cost-effective solution as an internal standard for the class-specific quantification of phosphatidylcholines in lipidomics. Its high purity, chemical stability, and non-endogenous nature make it a valuable tool for correcting analytical variability. While stable isotope-labeled standards remain the superior choice for the quantification of individual, targeted lipids, DL-DMPC provides a pragmatic and scientifically sound alternative for broader, discovery-oriented lipidomics studies. As with any analytical method, proper validation of linearity, recovery, and precision is essential to ensure high-quality, reproducible data. By understanding the principles outlined in this guide, researchers can confidently integrate DL-DMPC into their lipidomics workflows to achieve more accurate and reliable quantitative results.

References

  • Bishop, L. M., & Fiehn, O. (2023). Comprehensive Lipidomic Profiling by Plasma Separation Cards. Analytical and Bioanalytical Chemistry. This source is available online but a direct clickable URL was not provided in the search results.
  • Han, X., & Gross, R. W. (2017). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? Mass Spectrometry Reviews, 36(6), 693–714. [Link]

  • LIPID MAPS. (2007). Internal standards for lipidomic analysis. This is a presentation and a direct clickable URL was not provided in the search results.
  • Liebisch, G., et al. (2020). Recommendations for good practice in MS-based lipidomics. Journal of Lipid Research, 61(5), 603-617. [Link]

  • Murphy, R. C., et al. (2019). Overview of Lipid Mass Spectrometry and Lipidomics. Methods in Molecular Biology, 1978, 81-105. [Link]

  • Avanti Polar Lipids. (n.d.). LIPIDOMIX® Quantitative Mass Spec Standards. This is a product brochure and a direct clickable URL was not provided in the search results.
  • Lee, J. Y., et al. (2024). High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation. Frontiers in Nutrition, 11, 1369651. [Link]

  • Quehenberger, O., et al. (2018). Mass Spectrometry-based Lipidomics and Its Application to Biomedical Research. Journal of Lipid Research, 59(6), 920-930. [Link]

  • Avanti Polar Lipids. (n.d.). LIPID MAPS MS Standards. [Link]

  • Acera, A., et al. (2019). Linearity and sensitivity values of the quantified internal standards. ResearchGate. This is a figure from a publication and a direct clickable URL to the full text was not provided.
  • Stouch, T. R., & Alper, H. E. (1994). A comparison of DMPC- and DLPE-based lipid bilayers. Journal of the American Chemical Society, 116(12), 5323-5331. [Link]

  • Payne, S. J., et al. (2021). Mass Spectrometry Imaging of Lipids with Isomer Resolution Using High-Pressure Ozone-Induced Dissociation. Analytical Chemistry, 93(28), 9735-9743. [Link]

  • Lee, J. Y., et al. (2024). Comparative analysis of DMPC standard and finally purified DMPC using... ResearchGate. This is a figure from a publication and a direct clickable URL to the full text was not provided.
  • Kim, H. Y., et al. (2023). Quality Control of Targeted Plasma Lipids in a Large-Scale Cohort Study Using Liquid Chromatography–Tandem Mass Spectrometry. Metabolites, 13(4), 543. [Link]

  • Han, D., et al. (2021). 1,2-Dimyristoyl-sn-glycero-3-phosphocholine promotes the adhesion of nanoparticles to bio-membranes and transport in rat brain. RSC Advances, 11(59), 37351-37360. [Link]

  • Avanti Polar Lipids. (n.d.). Avanti® Polar Lipids. This is a product catalog and a direct clickable URL was not provided in the search results.
  • Dennis, E. A., et al. (2010). Applications of Mass Spectrometry to Lipids and Membranes. Accounts of chemical research, 43(8), 1074–1084. [Link]

  • Bowden, J. A., et al. (2017). NIST interlaboratory comparison exercise for lipidomics using SRM 1950–Metabolites in Frozen Human Plasma. Metabolomics, 13(12), 153. [Link]

  • Avanti Polar Lipids. (n.d.). Home page. [Link]

  • Ulmer, C. Z., et al. (2021). Cross-Laboratory Standardization of Preclinical Lipidomics Using Differential Mobility Spectrometry and Multiple Reaction Monitoring. Analytical Chemistry, 93(50), 16816-16825. [Link]

  • Liebisch, G., et al. (2020). Recommendations for good practice in MS-based lipidomics. u:scholar. This is a university repository link and may not be universally accessible.
  • Sims, K., et al. (2014). Avanti lipid tools: connecting lipids, technology, and cell biology. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1841(8), 1037-1045. [Link]

  • Kohlwein, S. D., & Eder, S. (2024). Quantifying yeast lipidomics by high-performance thin-layer chromatography (HPTLC) and comparison to mass spectrometry-based shotgun lipidomics. Microbial Cell, 11(3), 63-75. [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of Dimyristoylphosphatidylcholine (DL-DMPC)

Author: BenchChem Technical Support Team. Date: February 2026

For the conscientious researcher, the lifecycle of a chemical doesn't end when an experiment is complete. Proper disposal is a critical, final step that ensures the safety of laboratory personnel and the protection of our environment. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of Dimyristoylphosphatidylcholine (DL-DMPC), a common zwitterionic phospholipid used in the formulation of liposomes and lipid nanoparticles for drug and nucleic acid delivery.[1]

This document moves beyond a simple checklist, offering a deeper understanding of the "why" behind each procedural step. By grounding our practices in scientific principles and regulatory awareness, we can build a culture of safety and responsibility in the laboratory.

Understanding the Waste Profile of DL-DMPC

Before outlining disposal procedures, it is essential to understand the regulatory and hazard profile of DL-DMPC.

Regulatory Classification

Under the Resource Conservation and Recovery Act (RCRA), the U.S. Environmental Protection Agency (EPA) designates certain substances as hazardous wastes. These are either specifically "listed" wastes (F, K, P, and U lists) or exhibit at least one of four "characteristic" hazardous traits: ignitability, corrosivity, reactivity, or toxicity.[2]

DL-Dimyristoylphosphatidylcholine is not found on the EPA's lists of hazardous wastes.[3][4] Furthermore, based on its chemical properties as a phospholipid, it is not expected to exhibit the characteristics of ignitability, corrosivity, or reactivity. While specific ecotoxicity data for DL-DMPC is limited, studies on similar phosphatidylcholines suggest low toxicity.[5]

Therefore, in its pure form, DL-DMPC is generally considered a non-hazardous waste . However, it is crucial to remember that the final waste product may be classified as hazardous if it is mixed with other hazardous chemicals.

Hazard Assessment

Safety Data Sheets (SDSs) for Dimyristoylphosphatidylcholine present some conflicting information regarding its hazards. One SDS indicates that it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Another SDS from a different supplier states that the substance is not classified as hazardous according to the Globally Harmonized System (GHS).

This discrepancy underscores a critical principle of laboratory safety: always err on the side of caution . Given the potential for irritation, appropriate personal protective equipment (PPE) should always be worn when handling DL-DMPC in any form.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of DL-DMPC waste.

DMPC_Disposal_Workflow start Start: DL-DMPC Waste Generated is_mixed Is the DL-DMPC waste mixed with other chemicals? start->is_mixed is_other_chem_hazardous Are any of the other chemicals hazardous (listed or characteristic)? is_mixed->is_other_chem_hazardous Yes dispose_as_non_hazardous Dispose of as Non-Hazardous Chemical Waste is_mixed->dispose_as_non_hazardous No (Pure DL-DMPC) dispose_as_hazardous Dispose of as Hazardous Chemical Waste (Follow institutional guidelines for hazardous waste) is_other_chem_hazardous->dispose_as_hazardous Yes is_other_chem_hazardous->dispose_as_non_hazardous No end End: Disposal Complete dispose_as_hazardous->end dispose_as_non_hazardous->end

Caption: Decision workflow for the disposal of DL-DMPC waste.

Step-by-Step Disposal Procedures

This section details the operational steps for disposing of DL-DMPC waste, categorized by its form.

Part 1: Disposal of Solid (Powder) DL-DMPC

Unused or expired solid DL-DMPC should be disposed of as non-hazardous chemical waste.

Protocol:

  • Personal Protective Equipment (PPE): At a minimum, wear a lab coat, nitrile gloves, and safety glasses.

  • Containerization:

    • Place the original container with the solid DL-DMPC into a larger, sealable, and clearly labeled secondary container.

    • If transferring the powder, do so in a chemical fume hood to avoid inhalation of fine particles.

    • The waste container should be made of a material compatible with the chemical (e.g., high-density polyethylene - HDPE).

  • Labeling:

    • Clearly label the outer container as "Non-Hazardous Chemical Waste."

    • Include the full chemical name: "DL-Dimyristoylphosphatidylcholine."

    • Add the approximate quantity and the date of disposal.

  • Storage: Store the sealed waste container in a designated area for non-hazardous waste pickup, away from incompatible materials.

  • Collection: Arrange for collection by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal contractor.

Part 2: Disposal of Aqueous Solutions and Liposomal Formulations of DL-DMPC

Aqueous solutions of DL-DMPC and liposomal formulations (assuming they do not contain hazardous materials) can be disposed of as non-hazardous liquid chemical waste. Drain disposal is not recommended to prevent potential impacts on aquatic life and wastewater treatment systems.

Protocol:

  • PPE: Wear a lab coat, nitrile gloves, and safety glasses.

  • Containerization:

    • Collect the liquid waste in a leak-proof, screw-cap container. Plastic containers are generally preferred to avoid breakage.[6]

    • Ensure the container is compatible with the waste.

    • Do not overfill the container; leave at least 10% headspace to allow for expansion.

  • Labeling:

    • Label the container as "Non-Hazardous Aqueous Waste."

    • List all components, including "DL-Dimyristoylphosphatidylcholine" and the aqueous solvent (e.g., water, phosphate-buffered saline).

    • Indicate the approximate concentrations and total volume.

    • Date the container.

  • Storage: Keep the waste container sealed when not in use and store it in a designated waste accumulation area.

  • Collection: Schedule a pickup with your institution's EHS or a certified waste disposal service.

Part 3: Disposal of DL-DMPC Mixed with Organic Solvents

When DL-DMPC is dissolved in an organic solvent (e.g., chloroform, methanol) for procedures like forming a lipid film, the entire solution must be treated as hazardous waste .[1][7]

Protocol:

  • PPE: Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical splash goggles. All handling should be done inside a certified chemical fume hood.

  • Containerization:

    • Collect the waste in a designated, properly vented, and approved hazardous waste container for flammable liquids.

    • Ensure the container material is compatible with the organic solvent used.

    • Never mix incompatible wastes. For example, keep halogenated and non-halogenated solvent wastes in separate containers.[6]

  • Labeling:

    • Use a hazardous waste tag provided by your institution's EHS.

    • Clearly list all constituents, including "DL-Dimyristoylphosphatidylcholine" and the full name of the organic solvent(s).

    • Provide the percentage of each component.

    • Indicate the relevant hazards (e.g., "Flammable Liquid").

  • Storage: Store the sealed container in a designated satellite accumulation area for hazardous waste, ensuring secondary containment is in place.

  • Collection: Follow your institution's specific procedures for the pickup of hazardous chemical waste.

Decontamination of Laboratory Equipment

Proper decontamination of labware and equipment is essential to prevent cross-contamination and ensure safety.

Quantitative Summary of Decontamination Solvents

Contaminant FormPrimary Decontamination SolventRationale
Solid DL-DMPC Residue70% EthanolEffective at removing minor particulate residues.
Aqueous DL-DMPC SolutionsDeionized Water followed by 70% EthanolWater removes the bulk of the aqueous solution, and ethanol aids in drying and removing any remaining lipid film.
DL-DMPC in Organic SolventsThe same organic solvent (e.g., chloroform) followed by ethanolThe initial rinse with the solvent ensures complete dissolution of the lipid film. The subsequent ethanol rinse removes the primary solvent.

Step-by-Step Decontamination Protocol:

  • Initial Cleaning: Remove as much of the DL-DMPC residue as possible mechanically (e.g., with a spatula for solids) or by rinsing with the appropriate solvent as detailed in the table above.

  • Detergent Wash: Wash the equipment with a laboratory-grade detergent solution (e.g., 2% Hellmanex-II) to remove any remaining lipid and protein residues.[8]

  • Rinsing: Thoroughly rinse the equipment with tap water, followed by a final rinse with deionized water.

  • Drying: Allow the equipment to air dry completely or dry in an oven at an appropriate temperature.

  • Verification (for sensitive applications): For applications requiring exceptionally clean surfaces, such as the formation of supported lipid bilayers, a final cleaning step with an oxygen or argon plasma cleaner can be employed to remove any residual organic contaminants.[8]

By adhering to these detailed procedures, researchers can ensure the safe and environmentally responsible disposal of DL-Dimyristoylphosphatidylcholine, upholding the highest standards of laboratory practice.

References

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Laouini, A., et al. (2017). Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application. PubMed Central. Retrieved from [Link]

  • Metasci. (n.d.). Safety Data Sheet 1,2-Dimyristoyl-sn-glycero-3-phosphocholine. Retrieved from [Link]

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  • MDPI. (2022). Acute Toxicity Evaluation of Phosphatidylcholine Nanoliposomes Containing Nisin in Caenorhabditis elegans. MDPI. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Dimyristoylphosphatidylcholine, DL-. PubChem. Retrieved from [Link]

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  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

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Navigating the Safe Handling of Dimyristoylphosphatidylcholine (DMPC): A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your essential guide for the safe handling and disposal of Dimyristoylphosphatidylcholine, DL- (DMPC). As a trusted partner in your research, we are committed to providing you with the critical information necessary to ensure your safety and the integrity of your work. This guide moves beyond a simple checklist, offering a deep dive into the rationale behind our recommended procedures, empowering you to work with confidence and precision.

Understanding the Nature of Dimyristoylphosphatidylcholine (DMPC)

Dimyristoylphosphatidylcholine is a synthetic phospholipid widely utilized in the formulation of liposomes and lipid nanoparticles for drug and nucleic acid delivery.[1] While it is not classified as a hazardous substance and is generally considered to have low toxicity, it is crucial to adhere to best laboratory practices to minimize any potential risks, such as mild irritation.[2] This guide will provide a comprehensive overview of the necessary personal protective equipment (PPE) and procedural controls to ensure your safety when working with DMPC in its various forms.

Core Principles of Safe Handling

The foundation of laboratory safety rests on a hierarchy of controls, with personal protective equipment serving as the final, crucial barrier between you and potential hazards. When handling any chemical, including DMPC, it is essential to first consult the Safety Data Sheet (SDS) for specific safety and handling information.[3] The following sections detail the recommended PPE and best practices for handling DMPC, grounded in established safety protocols from organizations such as the Occupational Safety and Health Administration (OSHA).[4][5][6]

Personal Protective Equipment (PPE) for DMPC Handling

The selection of appropriate PPE is contingent on the specific task being performed. Below, we outline the essential PPE for handling DMPC in both its powdered and solution forms.

Respiratory Protection: Mitigating Inhalation Risks

When handling DMPC in its powdered form, the primary potential route of exposure is inhalation. While not considered highly toxic, the inhalation of any fine powder can lead to respiratory irritation.[3] Therefore, appropriate respiratory protection is essential.

  • Recommendation: A NIOSH-approved N95 respirator is recommended when weighing or transferring DMPC powder.[7] This type of respirator is designed to filter out at least 95% of airborne particles.

  • Causality: The fine nature of DMPC powder allows it to become easily airborne. An N95 respirator provides a physical barrier, preventing these particles from entering your respiratory tract.

Eye and Face Protection: Shielding from Splashes and Dust

Protecting your eyes from chemical dust and splashes is a fundamental aspect of laboratory safety.

  • Recommendation: Chemical splash goggles are required when handling DMPC in either powder or solution form.[8][9] For tasks with a higher risk of splashing, such as when transferring large volumes of a DMPC solution, a face shield should be worn in conjunction with goggles.[8]

  • Causality: Goggles provide a seal around the eyes, offering protection from airborne powder and accidental splashes of DMPC solutions.[9] A face shield offers an additional layer of protection for the entire face.

Hand Protection: The First Line of Defense

Gloves are your primary defense against skin contact with chemicals.

  • Recommendation: Nitrile gloves are the recommended choice for handling DMPC.[10][11] It is crucial to select gloves of an appropriate thickness and to change them immediately if they become contaminated.

  • Causality: Nitrile gloves offer good resistance to a wide range of chemicals, including the solvents commonly used to dissolve DMPC, such as chloroform and methanol mixtures.[12][13] They provide a reliable barrier against accidental skin contact.

Protective Clothing: Minimizing Skin Exposure

A lab coat is a non-negotiable component of your PPE when working in a laboratory setting.

  • Recommendation: A standard laboratory coat should be worn at all times when handling DMPC.

  • Causality: A lab coat protects your skin and personal clothing from accidental spills and contamination.

The following table summarizes the recommended PPE for different tasks involving DMPC:

TaskRespiratory ProtectionEye/Face ProtectionHand ProtectionProtective Clothing
Weighing/Transferring DMPC Powder N95 RespiratorChemical Splash GogglesNitrile GlovesLab Coat
Preparing DMPC Solutions Not generally required (work in a fume hood)Chemical Splash GogglesNitrile GlovesLab Coat
Handling DMPC Solutions Not generally requiredChemical Splash GogglesNitrile GlovesLab Coat

Experimental Protocols: Step-by-Step Guidance

Adherence to established protocols is key to ensuring both safety and the quality of your experimental results.

Protocol for Weighing DMPC Powder
  • Preparation: Before you begin, ensure you are wearing all the required PPE: an N95 respirator, chemical splash goggles, nitrile gloves, and a lab coat.

  • Work Area: Conduct the weighing process in a designated area, preferably within a chemical fume hood or a balance enclosure to minimize the spread of airborne powder.[3]

  • Handling: Use a clean spatula to transfer the DMPC powder to a tared weigh boat or container.[3] Avoid pouring the powder directly from the bottle to prevent spills.

  • Clean-up: After weighing, carefully clean the balance and surrounding area with a damp cloth to remove any residual powder. Dispose of the cloth as chemical waste.

Protocol for Preparing DMPC Solutions
  • Preparation: Don your PPE: chemical splash goggles, nitrile gloves, and a lab coat.

  • Ventilation: Always prepare DMPC solutions inside a certified chemical fume hood to avoid inhaling solvent vapors.

  • Solvent Addition: Slowly add the appropriate solvent (e.g., a chloroform:methanol mixture) to the pre-weighed DMPC powder in a suitable glass container.

  • Mixing: Gently swirl or vortex the mixture until the DMPC is fully dissolved. Avoid vigorous shaking that could cause splashing.

  • Storage: Store the DMPC solution in a tightly sealed glass container, clearly labeled with the contents and concentration.

Operational and Disposal Plan

A comprehensive plan for the entire lifecycle of a chemical, from receipt to disposal, is a cornerstone of a safe and efficient laboratory.

Storage of DMPC
  • Powder: Store DMPC powder in a cool, dry, and well-ventilated area, away from sources of ignition. Keep the container tightly closed.

  • Solutions: Store DMPC solutions in a flammable-liquids storage cabinet. Ensure the container is properly sealed to prevent solvent evaporation.

Disposal of DMPC Waste

Proper disposal of chemical waste is not only a matter of safety but also of environmental responsibility. All waste should be handled in accordance with your institution's and local regulations.

  • Solid Waste: Unused DMPC powder and any materials contaminated with it (e.g., weigh boats, gloves, paper towels) should be collected in a designated hazardous waste container.

  • Liquid Waste: DMPC solutions and any rinsates should be collected in a separate, clearly labeled hazardous waste container for liquid organic waste.

  • Labeling: All waste containers must be clearly labeled with their contents.

  • Collection: Follow your institution's procedures for the collection and disposal of hazardous waste.[14][15] Do not pour any DMPC waste down the drain.

Visualizing Your Safety Workflow

To further clarify the decision-making process for selecting the appropriate PPE, the following diagram illustrates the key considerations.

PPE_Selection_for_DMPC cluster_start Start: Handling DMPC cluster_form Physical Form of DMPC cluster_ppe Required Personal Protective Equipment start Identify Task powder Powder start->powder  Is it a powder? solution Solution start->solution  Is it a solution? ppe_powder N95 Respirator Chemical Splash Goggles Nitrile Gloves Lab Coat powder->ppe_powder  Select PPE ppe_solution Chemical Splash Goggles Nitrile Gloves Lab Coat (Work in Fume Hood) solution->ppe_solution  Select PPE

PPE Selection Workflow for DMPC

Conclusion: A Culture of Safety

Your commitment to safety is paramount in the pursuit of scientific discovery. By understanding the nature of Dimyristoylphosphatidylcholine and adhering to the guidelines outlined in this document, you are not only protecting yourself but also contributing to a robust culture of safety within your laboratory. We encourage you to use this guide as a living document, to be reviewed and integrated into your standard operating procedures.

References

  • PubChem. (n.d.). Dimyristoylphosphatidylcholine. Retrieved January 24, 2026, from [Link].

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved January 24, 2026, from [Link].

  • S&G Gloves. (2023, June 23). Nitrile Glove Chemical Resistance Guide. Retrieved January 24, 2026, from [Link].

  • U.S. Environmental Protection Agency. (2023, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved January 24, 2026, from [Link].

  • Kimberly-Clark Professional. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved January 24, 2026, from [Link].

  • Environmental Health and Safety, University of California, Berkeley. (n.d.). Glove Selection Guide. Retrieved January 24, 2026, from [Link].

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved January 24, 2026, from [Link].

  • Environment, Health & Safety, University of Colorado Boulder. (n.d.). Weighing Hazardous Powders in the Laboratory. Retrieved January 24, 2026, from [Link].

  • Environmental Health & Safety, Dartmouth College. (n.d.). Personal Protective Equipment for Laboratories. Retrieved January 24, 2026, from [Link].

  • PubChem. (n.d.). Dimyristoylphosphatidylcholine, DL-. Retrieved January 24, 2026, from [Link].

  • U.S. Environmental Protection Agency. (2024, March 24). Learn the Basics of Hazardous Waste. Retrieved January 24, 2026, from [Link].

  • Environmental Health and Safety, Iowa State University. (n.d.). OSHA Glove Selection Chart. Retrieved January 24, 2026, from [Link].

  • Environment, Health and Safety, The University of North Carolina at Chapel Hill. (n.d.). Chemical Waste Disposal. Retrieved January 24, 2026, from [Link].

  • Adam Equipment. (2023, September 29). 5 Tips for Sample Preparation Before Laboratory Weighing. Retrieved January 24, 2026, from [Link].

  • Occupational Safety and Health Administration. (n.d.). Laboratories - Standards. Retrieved January 24, 2026, from [Link].

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Index of Chemical Names : P. Retrieved January 24, 2026, from [Link].

  • Wikipedia. (2023, May 1). Dimyristoylphosphatidylcholine. Retrieved January 24, 2026, from [Link].

  • MedSolut AG. (n.d.). Safety goggles for chemistry and industry. Retrieved January 24, 2026, from [Link].

  • University of Nevada, Reno. (2025, January). Chapter 20: Chemical Waste Management. Retrieved January 24, 2026, from [Link].

  • West Virginia University, Environmental Health & Safety. (2022, May 9). Eye Face Protection. Retrieved January 24, 2026, from [Link].

  • University of Pennsylvania, Environmental Health and Radiation Safety. (2019, February). Nitrile Glove Chemical-Compatibility Reference. Retrieved January 24, 2026, from [Link].

  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.
  • Occupational Safety and Health Administration. (n.d.). 1910.134 - Respiratory protection. Retrieved January 24, 2026, from [Link].

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